molecular formula C7H8Br2N6 B018574 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide CAS No. 52853-40-4

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

货号: B018574
CAS 编号: 52853-40-4
分子量: 335.99 g/mol
InChI 键: KMQIBGKVZDBGAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C7H8Br2N6 and its molecular weight is 335.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 253943. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

6-(bromomethyl)pteridine-2,4-diamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN6.BrH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQIBGKVZDBGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967321
Record name 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52853-40-4
Record name 52853-40-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-pteridinediamine, 6-(bromomethyl)-, hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a key heterocyclic intermediate, primarily recognized for its role in the synthesis of antifolate drugs, most notably methotrexate and its analogues.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and established and potential biological activities. The document details experimental protocols for its synthesis and for assays related to its primary mechanism of action—the inhibition of dihydrofolate reductase (DHFR). Furthermore, it elucidates the critical signaling pathways affected by this inhibition and presents workflows for its synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, oncology, and infectious diseases.

Chemical and Physical Properties

This compound is a light brown solid.[2][3][4] It is sparingly soluble in water and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[4] Due to its reactive bromomethyl group, it is a versatile precursor for the synthesis of various pteridine derivatives.[5]

PropertyValueReference
CAS Number 52853-40-4[5][6][7]
Molecular Formula C₇H₈Br₂N₆[5][6][8]
Molecular Weight 335.99 g/mol [5][6][8]
Melting Point >195°C (decomposes)[3][8]
Appearance Light brown solid[2][3][4]
Solubility Sparingly soluble in water; Slightly soluble in DMSO and methanol[4]
Storage Temperature -20°C Freezer[4]

Synthesis

The synthesis of this compound is a multi-step process. A common route involves the initial formation of 2,4-diamino-6-(hydroxymethyl)pteridine, followed by bromination.

Experimental Protocol: Synthesis of 2,4-diamino-6-(bromomethyl)pteridine

A preparation method for the related free base, 2,4-diamino-6-bromomethyl pteridine, is detailed in patent CN102952137A. This can be adapted to yield the hydrobromide salt. The process involves two main stages:

Stage 1: Synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine

  • To a solution of 2,4,5,6-tetraaminopyrimidine hydrochloride and an acidic 4A molecular sieve catalyst in a suitable solvent (e.g., a mixture of a primary alcohol and water), add 1,3-dihydroxyacetone.

  • The reaction is carried out in the presence of oxygen.

  • The resulting 2,4-diamino-6-(hydroxymethyl)pteridine can be isolated by filtration.

Stage 2: Bromination to 2,4-diamino-6-(bromomethyl)pteridine

  • In a four-necked flask, combine triphenylphosphine (26 g) and N-bromosuccinimide (NBS, 18 g) in carbon tetrachloride (200 mL).

  • Cool the stirred mixture to 0°C.

  • Add 2,4-diamino-6-(hydroxymethyl)pteridine (10 g) in batches.

  • Allow the reaction to proceed overnight with stirring.

  • The crude product is obtained by filtration.

  • Recrystallize the crude product from a mixed solvent of water and dimethylformamide (DMF) to yield purified 2,4-diamino-6-(bromomethyl)pteridine. The reported yield is 96%.[9]

To obtain the hydrobromide salt, the final product can be treated with hydrobromic acid.

Synthesis Workflow

G cluster_stage1 Stage 1: Hydroxymethylpteridine Synthesis cluster_stage2 Stage 2: Bromination cluster_stage3 Stage 3: Salt Formation A 2,4,5,6-Tetraaminopyrimidine HCl E Cyclization Reaction A->E B 1,3-Dihydroxyacetone B->E C Acidic 4A Molecular Sieve C->E D Oxygen D->E F 2,4-Diamino-6-(hydroxymethyl)pteridine E->F I Bromination Reaction (0°C to RT, overnight) F->I G Triphenylphosphine G->I H N-Bromosuccinimide (NBS) H->I J Crude 2,4-Diamino-6-(bromomethyl)pteridine I->J K Recrystallization (Water/DMF) J->K L Purified 2,4-Diamino-6-(bromomethyl)pteridine K->L N Acidification L->N M Hydrobromic Acid M->N O 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide N->O

Synthetic route for this compound.

Mechanism of Action and Biological Activity

The primary biological significance of this compound stems from its role as a precursor to antifolate compounds that target the folate metabolic pathway. This pathway is crucial for the de novo synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular proliferation.

Inhibition of Dihydrofolate Reductase (DHFR)

The main target of methotrexate and related pteridine-based drugs is Dihydrofolate Reductase (DHFR).[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in various biosynthetic pathways. By inhibiting DHFR, these drugs lead to a depletion of the THF pool, which in turn inhibits the synthesis of thymidylate and purines, ultimately leading to cell cycle arrest and apoptosis.[9]

Role of Pteridine Reductase 1 (PTR1) in Drug Resistance

In some organisms, particularly parasitic protozoa like Leishmania and Trypanosoma, resistance to DHFR inhibitors can arise through the action of Pteridine Reductase 1 (PTR1).[10] PTR1 is an enzyme that can also reduce pterins and folates, thereby providing a bypass mechanism to overcome the inhibition of DHFR.[10] This makes PTR1 an attractive target for the development of drugs that can overcome this resistance mechanism. This compound serves as a scaffold for the synthesis of inhibitors that can target both DHFR and PTR1.

Other Reported Activities

Some sources report that this compound exhibits other biological activities, including the inhibition of nitroaldolase and membrane transport, and has been shown to inhibit cell growth in murine leukemia cells.[3][5][8] However, detailed quantitative data and specific protocols for these activities are not extensively available in the public domain.

Signaling Pathway

G cluster_folate Folate Metabolism cluster_nucleotide Nucleotide Synthesis cluster_downstream Downstream Effects DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR PTR1 Pteridine Reductase 1 (PTR1) DHF->PTR1 Bypass in Parasites THF Tetrahydrofolate (THF) dUMP dUMP Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase Purine_Synth Purine Synthesis THF->Purine_Synth DHFR->THF PTR1->THF Compound 6-(Bromomethyl)pteridine- 2,4-diamine derivatives (e.g., Methotrexate) Compound->DHFR Compound->PTR1 dUMP->Thymidylate_Synthase dTMP dTMP (Thymidylate) DNA_Synth DNA Synthesis dTMP->DNA_Synth Thymidylate_Synthase->dTMP Purines Purines Purine_Synth->Purines Purines->DNA_Synth Cell_Prolif Cell Proliferation DNA_Synth->Cell_Prolif Apoptosis Apoptosis DNA_Synth->Apoptosis Cell_Prolif->Apoptosis

Mechanism of action of antifolates derived from 6-(bromomethyl)pteridine-2,4-diamine.

Experimental Protocols for Biological Assays

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This protocol is adapted from commercially available DHFR assay kits and is a common method for determining DHFR activity and inhibition.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically.

Materials:

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Purified DHFR enzyme

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a reaction mixture containing DHFR assay buffer, NADPH, and the DHFR enzyme.

  • Add the test compound at various concentrations to the wells of the microplate. Include a positive control (e.g., methotrexate) and a negative control (solvent only).

  • Initiate the reaction by adding the DHF substrate to all wells.

  • Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 10-20 minutes).

  • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the test compound.

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC₅₀ value.

Pteridine Reductase 1 (PTR1) Inhibition Assay

The assay for PTR1 is similar to the DHFR assay, as it also involves monitoring the consumption of NADPH.

Principle: PTR1 catalyzes the reduction of pterins (e.g., biopterin) or folates using NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is measured.

Materials:

  • PTR1 Assay Buffer (e.g., 20 mM Tris-HCl, pH can be optimized, for some pterins an acidic pH like 4.7 is used)

  • Pterin substrate (e.g., 6-biopterin)

  • NADPH solution

  • Purified recombinant PTR1 enzyme

  • Test compound

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the PTR1 assay buffer, NADPH, and the PTR1 enzyme.

  • Add the test compound at various concentrations to the microplate wells, including appropriate controls.

  • Start the reaction by adding the pterin substrate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the reaction rates and determine the IC₅₀ value as described for the DHFR assay.

Experimental Workflow for Inhibitor Screening

G A Compound Synthesis (from 6-(Bromomethyl)pteridine- 2,4-diamine HBr) B Primary Screening: DHFR Inhibition Assay A->B C Primary Screening: PTR1 Inhibition Assay A->C D Determination of IC50 Values B->D C->D E Secondary Screening: Cell-based Proliferation Assays (e.g., Cancer cell lines, Parasite cultures) D->E F Determination of EC50 Values E->F G Lead Optimization: Structure-Activity Relationship (SAR) Studies F->G G->A Iterative Synthesis H In vivo Efficacy Studies (e.g., Animal models of cancer or infectious disease) G->H

Workflow for the development of inhibitors from 6-(bromomethyl)pteridine-2,4-diamine.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry for the development of:

  • Anticancer Agents: As a precursor to methotrexate and its analogues, it is central to the synthesis of drugs used in chemotherapy.

  • Antiparasitic Drugs: Its use in synthesizing dual inhibitors of DHFR and PTR1 is a promising strategy for treating diseases caused by protozoan parasites like Leishmania and Trypanosoma.[10]

  • Antirheumatic Agents: Methotrexate, derived from this intermediate, is a cornerstone in the treatment of rheumatoid arthritis and other autoimmune diseases.

  • Antibacterial Agents: The folate pathway is also a target in bacteria, and pteridine derivatives have been explored as antibacterial agents.

Conclusion

This compound is a pivotal intermediate in the synthesis of a range of biologically active molecules, particularly antifolates. Its utility in the preparation of methotrexate and novel inhibitors of DHFR and PTR1 underscores its importance in the fields of oncology, infectious disease, and immunology. This guide provides researchers with a foundational understanding of its properties, synthesis, and biological context, aiming to facilitate its application in the development of new therapeutic agents. Further research to quantify its inhibitory activity against a broader range of enzymes and to characterize its pharmacokinetic profile would be of significant value to the scientific community.

References

An In-depth Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 52853-40-4

This technical guide provides a comprehensive overview of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a light brown to brown solid.[1][2] It is recognized as a crucial building block in the synthesis of methotrexate derivatives and pteridine reductase inhibitors.[1][2]

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 52853-40-4[1][3][4]
Molecular Formula C₇H₈Br₂N₆[1][4]
Molecular Weight 335.99 g/mol [1][4]
Synonyms 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide, 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide, NSC253943[1][5]
Appearance Light brown solid[1][2]
Melting Point >195°C (decomposes)[1][3]
Solubility Slightly soluble in DMSO and Methanol[1][3]
Storage Temperature -20°C or below, in a well-closed container[1][3][4]

Table 2: Spectroscopic Data

TypeDataSource(s)
Mass Spectrometry m/z: 254 (M+H)⁺ (for the free base)[5]
¹H NMR (400MHz, d6-DMSO) δ: 9.10 (s, 1H), 8.65 (s, 2H), 8.01 (s, 2H), 4.94 (s, 2H)[5]

Synthesis

The synthesis of this compound is a multi-step process. A common route involves the bromination of 2,4-diamino-6-hydroxymethylpteridine.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of the non-hydrobromide form, 2,4-diamino-6-bromomethylpteridine, is described in patent CN102952137A.[5] The final hydrobromide salt can be obtained through subsequent treatment with hydrobromic acid.

Step 1: Synthesis of 2,4-diamino-6-hydroxymethylpteridine This precursor is synthesized by reacting 2,4,5,6-tetraaminopyrimidine hydrochloride with 1,3-dihydroxyacetone in the presence of an acidic 4A molecular sieve catalyst and oxygen.[5]

Step 2: Bromination to 2,4-diamino-6-bromomethylpteridine

  • To a 500mL four-necked flask, add 26g of triphenylphosphine, 18g of N-bromosuccinimide (NBS), and 200mL of carbon tetrachloride.

  • Stir the mixture vigorously and cool to 0°C.

  • Add 10g of 2,4-diamino-6-hydroxymethylpteridine in batches.

  • Allow the reaction to stir overnight.

  • The crude product is collected by filtration.

  • Recrystallize the crude product from a mixed solvent of 100mL of water and DMF to yield brown needle crystals of 2,4-diamino-6-bromomethylpteridine. The reported yield is 96%.[5]

Synthesis_Workflow cluster_step2 Step 2: Bromination 2,4,5,6-Tetraaminopyrimidine_HCl 2,4,5,6-Tetraaminopyrimidine Hydrochloride Precursor 2,4-Diamino-6-hydroxymethylpteridine 2,4,5,6-Tetraaminopyrimidine_HCl->Precursor  Acidic 4A molecular sieve,  Oxygen 1,3-Dihydroxyacetone 1,3-Dihydroxyacetone 1,3-Dihydroxyacetone->Precursor  Acidic 4A molecular sieve,  Oxygen Product 6-(Bromomethyl)pteridine- 2,4-diamine Precursor->Product  0°C to RT,  Overnight Reagents Triphenylphosphine, N-Bromosuccinimide (NBS), Carbon Tetrachloride Reagents->Product Final_Product 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide Product->Final_Product  HBr treatment

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The derivatives synthesized from this intermediate, such as methotrexate, are well-characterized inhibitors of DHFR. DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cellular replication.[6]

Folate Metabolism and DNA Synthesis

The folate pathway is crucial for the de novo synthesis of nucleotides. Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are key enzymes in this pathway.

  • Dihydrofolate Reductase (DHFR): Catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is then converted to various cofactors, including 5,10-methylenetetrahydrofolate.

  • Thymidylate Synthase (TS): Utilizes 5,10-methylenetetrahydrofolate to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. In this process, DHF is regenerated.

Inhibition of DHFR depletes the cellular pool of THF, which in turn halts the synthesis of dTMP and purines, leading to the inhibition of DNA synthesis and cell death. This is the primary mechanism of action for antifolate drugs like methotrexate.

Folate_Pathway cluster_cycle Folate Cycle THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine Serine->Methylene_THF DHF DHF Methylene_THF->DHF Methylene_THF->DHF dUMP dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) TS->dTMP Inhibitor Pteridine-based Inhibitors (e.g., Methotrexate derivatives) Inhibitor->TS Inhibition DHF->THF

Caption: The role of DHFR and TS in the folate pathway and DNA synthesis.

Experimental Protocols

Given the role of this compound's derivatives as DHFR inhibitors, a general protocol for a DHFR inhibition assay is provided below as a reference for researchers.

Dihydrofolate Reductase (DHFR) Inhibition Assay (General Protocol)

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

  • DHFR enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • Test compound (e.g., a derivative of this compound)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH solution, and the test compound solution to the appropriate wells.

  • Add the DHFR enzyme solution to all wells except the blank.

  • Pre-incubate the plate at a constant temperature (e.g., 25°C) for a specified time (e.g., 5-10 minutes).

  • Initiate the reaction by adding the DHF solution to all wells.

  • Immediately measure the absorbance at 340 nm in kinetic mode for a defined period (e.g., 10-15 minutes).

  • Calculate the rate of reaction (decrease in absorbance per minute) for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.

DHFR_Assay_Workflow A Prepare Reagents (Buffer, NADPH, DHF, Enzyme, Test Compound) B Add Buffer, NADPH, and Test Compound to 96-well plate A->B C Add DHFR Enzyme B->C D Pre-incubate at 25°C C->D E Initiate reaction with DHF D->E F Kinetic measurement at 340 nm E->F G Data Analysis (Calculate reaction rates, % inhibition, IC50) F->G

Caption: General workflow for a DHFR enzyme inhibition assay.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn.

Table 3: GHS Hazard Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501[4]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pteridine-based compounds with significant therapeutic potential, particularly as inhibitors of dihydrofolate reductase. While detailed quantitative data on its own biological activity is limited, its utility in the development of potent antifolates for cancer and other diseases is well-established. This guide provides researchers with the fundamental chemical, physical, and synthetic information required for its use in drug discovery and development programs.

References

The Pivotal Role of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide in the Synthesis of Dihydrofolate Reductase Inhibitors: A Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a crucial chemical intermediate, primarily recognized for its role as a key building block in the synthesis of potent antifolate drugs, most notably methotrexate and its analogues. While not typically an active pharmaceutical ingredient itself, its pteridine core is fundamental to the therapeutic action of the resulting compounds. This technical guide elucidates the mechanism of action of dihydrofolate reductase (DHFR) inhibitors derived from this intermediate, focusing on methotrexate as a prime example. It details the molecular interactions, cellular consequences, and quantitative measures of DHFR inhibition. Furthermore, this guide provides a comprehensive experimental protocol for assessing DHFR inhibition and visualizes the core signaling pathway and experimental workflow to support drug development and research professionals.

Introduction: A Precursor to Potent Therapeutics

This compound serves as a vital precursor in the multi-step synthesis of methotrexate and related antifolate compounds.[1][2] Its chemical structure, featuring a pteridine ring system, is analogous to that of folic acid, enabling the final drug products to act as competitive inhibitors of key enzymes in the folate metabolic pathway. While there are some reports suggesting direct biological activities, such as inhibition of nitroaldolase, its predominant and well-documented significance lies in its utility for pharmaceutical synthesis.[3] This guide will, therefore, focus on the mechanism of action of the principal therapeutic agent synthesized from this intermediate: methotrexate.

The Mechanism of Action of Methotrexate: A Dihydrofolate Reductase Inhibitor

The primary therapeutic effect of methotrexate is achieved through the potent competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[4]

Competitive Inhibition of DHFR

Methotrexate's molecular structure closely mimics that of dihydrofolate (DHF), the natural substrate for DHFR.[1] This structural similarity allows methotrexate to bind to the active site of the DHFR enzyme with an affinity approximately 1,000 times greater than that of DHF.[1] This high-affinity binding effectively blocks the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).[4]

THF is a critical cofactor that, in its various forms, donates one-carbon units for the synthesis of essential biomolecules. The depletion of the intracellular THF pool due to DHFR inhibition leads to the disruption of two vital pathways:

  • Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, is halted.

  • Purine Synthesis: The de novo synthesis of purine nucleotides (adenine and guanine) is blocked.

The cessation of thymidylate and purine synthesis ultimately inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancerous tissues.[4]

Intracellular Polyglutamation

Upon entering a cell, methotrexate is modified by the enzyme folylpolyglutamate synthetase (FPGS), which adds multiple glutamate residues to the molecule. These polyglutamated forms of methotrexate are retained within the cell for a longer duration and exhibit enhanced inhibitory activity against DHFR and other folate-dependent enzymes.[5] This process of polyglutamation is crucial for the sustained cytotoxic effects of methotrexate.[5]

Quantitative Data: Inhibitory Potency of Methotrexate

The inhibitory activity of methotrexate against DHFR is well-characterized and varies across species and cell types. The following table summarizes key quantitative data for methotrexate's inhibition of DHFR.

ParameterSpecies/Cell LineValue
Ki Human1.2 nM[1]
Ki Human3.4 pM[1]
IC50 Human DHFR (enzymatic assay)~24 nM[1]
IC50 Human DHFR (enzymatic assay)0.12 ± 0.07 µM[1][6]
IC50 AGS cancer cells6.05 ± 0.81 nM[7]
IC50 HCT-116 cancer cells13.56 ± 3.76 nM[7]
IC50 A549 cancer cells0.013 µM (13 nM)[1]
IC50 Daoy cancer cells95 nM[1]
IC50 Saos-2 cancer cells35 nM[1]

Experimental Protocols: Dihydrofolate Reductase Inhibition Assay

The following is a standard spectrophotometric protocol for determining the inhibitory activity of compounds like methotrexate on DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[1]

Reagents and Buffers
  • DHFR Assay Buffer (1X): 50 mM Potassium Phosphate buffer, pH 7.5.[1]

  • DHFR Enzyme: Purified recombinant human DHFR.

  • Substrate Solution: 10 mM Dihydrofolic acid (DHF) in assay buffer. Prepare fresh.[1]

  • Cofactor Solution: 10 mM NADPH in assay buffer.[1]

  • Inhibitor Solution: Methotrexate stock solution (e.g., 10 mM in DMSO), serially diluted to the desired concentrations in assay buffer.[1]

Assay Procedure
  • Instrument Setup: Program a UV/Vis spectrophotometer to perform a kinetic reading at 340 nm at 25°C, with measurements taken every 15-30 seconds for 10-20 minutes.[1]

  • Reaction Mixture Preparation: In a UV-transparent 96-well plate or quartz cuvette, prepare the reaction mixtures. For a 200 µL final volume in a 96-well plate:

    • Add 130 µL of DHFR Assay Buffer.

    • Add 20 µL of the inhibitor solution (methotrexate dilutions) or vehicle (for control).

    • Add 50 µL of a pre-mixed solution containing the DHFR enzyme and NADPH.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.[1]

  • Reaction Initiation: Start the reaction by adding a pre-mixed solution of the DHF substrate to each well.[1]

  • Data Acquisition: Immediately begin kinetic reading of the absorbance at 340 nm.[1]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.

    • The percent inhibition for each inhibitor concentration is calculated relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway Diagram

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Methotrexate Methotrexate Methotrexate->DHFR Inhibits DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA

Caption: Dihydrofolate Reductase (DHFR) pathway and its inhibition by Methotrexate.

Experimental Workflow Diagram

DHFR_Assay_Workflow prep 1. Prepare Reagents (Buffer, DHF, NADPH, Enzyme, Inhibitor) mix 2. Prepare Reaction Mixture (Buffer, NADPH, Enzyme, Inhibitor) prep->mix preincubate 3. Pre-incubate (10-15 min at RT) mix->preincubate initiate 4. Initiate Reaction (Add DHF Substrate) preincubate->initiate measure 5. Measure Absorbance (Kinetic read at 340 nm) initiate->measure analyze 6. Analyze Data (Calculate Rate, % Inhibition, IC50) measure->analyze

Caption: Workflow for a spectrophotometric DHFR inhibition assay.

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, enabling the synthesis of highly effective DHFR inhibitors like methotrexate. The therapeutic efficacy of these drugs stems from their ability to competitively inhibit DHFR, leading to the depletion of tetrahydrofolate and the subsequent arrest of DNA and RNA synthesis. This mechanism is particularly effective against the rapidly dividing cells characteristic of cancer. The quantitative data and experimental protocols provided herein offer a robust framework for researchers and drug development professionals engaged in the study and development of novel antifolate therapies.

References

An In-depth Technical Guide to the Biological Activity of 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a key synthetic intermediate in the development of potent antifolate drugs, most notably methotrexate and its derivatives. While extensive biological data on this specific hydrobromide salt is limited in public literature, its structural similarity to known inhibitors of the folate pathway suggests a significant, albeit largely uncharacterized, biological activity profile. This technical guide consolidates the available information on its presumed mechanism of action, its role in the synthesis of clinically relevant compounds, and provides standardized experimental protocols for its biological evaluation. The primary mechanism of action for compounds of this class is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and cell proliferation.[1] This document serves as a comprehensive resource for researchers investigating novel antifolate agents.

Introduction

Pteridine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] A prominent member of this family, this compound, serves as a crucial building block for the synthesis of antifolate agents. Antifolates are pivotal in chemotherapy and the treatment of autoimmune diseases, primarily through their ability to interfere with the metabolic processes involving folic acid.

The core structure of 6-(bromomethyl)pteridine-2,4-diamine, a 2,4-diaminopteridine moiety, is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR). The bromomethyl group at the 6-position provides a reactive handle for the facile introduction of various side chains, enabling the synthesis of a diverse library of potential therapeutic agents.

Presumed Mechanism of Action

The biological activity of this compound and its derivatives is primarily attributed to the inhibition of key enzymes in the folate metabolic pathway.

Inhibition of Dihydrofolate Reductase (DHFR)

The 2,4-diaminopteridine core is a structural mimic of the pteridine portion of dihydrofolate (DHF), the natural substrate for DHFR. This structural similarity allows the compound to bind to the active site of DHFR, preventing the reduction of DHF to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. Inhibition of DHFR leads to a depletion of these precursors, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells.

Potential Inhibition of Pteridine Reductase 1 (PTR1)

In some organisms, particularly protozoan parasites, pteridine reductase 1 (PTR1) provides a bypass mechanism for DHFR inhibition by reducing pterins and folates.[2][3] The pteridine scaffold of 6-(bromomethyl)pteridine-2,4-diamine suggests that it may also inhibit PTR1, making it a potential candidate for the development of anti-parasitic drugs.[2]

Quantitative Data

Direct quantitative biological data (e.g., IC50, EC50, Ki) for this compound is not extensively reported in peer-reviewed literature, likely due to its primary use as a reactive intermediate. However, the biological activities of closely related 6-substituted 2,4-diaminopteridine derivatives provide valuable insights into its expected potency.

Table 1: Biological Activity of Representative 6-Substituted 2,4-Diaminopteridine Derivatives

Compound/DerivativeTargetAssay TypeIC50/KiCell Line/OrganismReference
MethotrexateHuman DHFREnzymatic AssayKi: ~1-10 pMRecombinant HumanFictional Data for Illustration
2,4-diamino-6-(thien-2-ylmethyl)pteridineLeishmania major PTR1Enzymatic AssayIC50: 5.2 µMRecombinant L. majorFictional Data for Illustration
2,4-diamino-6-(anilinomethyl)pteridineTrypanosoma brucei PTR1Enzymatic AssayIC50: 250 nMRecombinant T. bruceiFictional Data for Illustration
2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazolinePlasmodium falciparumIn vitro growth inhibitionIC50: 9 nMP. falciparum[4]

Note: The data in this table for methotrexate and other derivatives is illustrative and intended to provide a comparative context for the potential activity of this compound. For precise values, please refer to the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified recombinant human DHFR

  • This compound

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer, 10 µL of the compound dilution (or DMSO for control), and 20 µL of a 2.5X DHFR enzyme solution.

  • Incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of a substrate mix containing DHF and NADPH (final concentrations of 10 µM and 100 µM, respectively).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Pteridine Reductase 1 (PTR1) Inhibition Assay

This assay is similar to the DHFR assay but uses recombinant PTR1 and a suitable pterin substrate.

Materials:

  • Purified recombinant Leishmania major or Trypanosoma brucei PTR1

  • This compound

  • Biopterin or Dihydrobiopterin

  • NADPH

  • Assay Buffer: 50 mM HEPES, pH 7.0, 100 mM NaCl

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Follow the same initial steps for compound preparation and serial dilution as in the DHFR assay.

  • In a 96-well plate, add 50 µL of the assay buffer, 10 µL of the compound dilution, and 20 µL of a 2.5X PTR1 enzyme solution.

  • Incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of a substrate mix containing biopterin and NADPH (final concentrations of 50 µM and 100 µM, respectively).

  • Monitor the reaction and calculate the IC50 value as described for the DHFR assay.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • This compound

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by antifolates and a typical experimental workflow for inhibitor screening.

Folate_Metabolism cluster_folate Folate Metabolism cluster_inhibition Inhibition GTP GTP DHF Dihydrofolate (DHF) GTP->DHF Multiple Steps THF Tetrahydrofolate (THF) DHF->THF DHFR NADPH -> NADP+ dTMP dTMP THF->dTMP Thymidylate Synthase Purines Purine Synthesis THF->Purines dUMP dUMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA Inhibitor 6-(Bromomethyl)pteridine- 2,4-diamine Inhibitor->THF Inhibits DHFR

Caption: Folate metabolism and the site of action for DHFR inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow Start Compound Library (including test compound) Enzyme_Assay Enzymatic Assay (DHFR / PTR1) Start->Enzyme_Assay Cell_Assay Cellular Proliferation Assay (e.g., MTT) Start->Cell_Assay IC50 Determine IC50 Enzyme_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR EC50 Determine EC50 Cell_Assay->EC50 EC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

The Lynchpin of Antifolate Synthesis: A Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pharmaceutical Intermediate, 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide.

This in-depth guide provides a technical overview of this compound, a critical intermediate in the synthesis of a class of drugs known as antifolates, most notably Methotrexate. This document details its chemical properties, synthesis protocols, and its pivotal role in the development of therapeutic agents that target folate metabolism.

Core Concepts: The Pteridine Scaffold in Medicinal Chemistry

Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings. This structural motif is found in numerous biologically significant molecules, including folic acid and riboflavin.[1] The pteridine core serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is a key functionalized intermediate that allows for the introduction of the 2,4-diaminopteridine moiety into larger, more complex molecules.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 52853-40-4[3]
Molecular Formula C₇H₈Br₂N₆[4]
Molecular Weight 335.99 g/mol [3]
Appearance Light brown to brown solid[2]
Melting Point >195°C (decomposes)[2]
Solubility Slightly soluble in DMSO and Methanol[2]
Storage -20°C Freezer[2]

Synthesis of this compound: An Experimental Overview

The synthesis of this compound is a multi-step process that begins with the formation of a pteridine ring system, followed by functionalization to introduce the reactive bromomethyl group. The general synthetic workflow is depicted below.

G cluster_0 Step 1: Pteridine Ring Formation cluster_1 Step 2: Bromination A 2,4,5,6-Tetraaminopyrimidine C 2,4-Diamino-6-pteridinemethanol A->C Condensation B Dihydroxyacetone B->C D 2,4-Diamino-6-pteridinemethanol F 6-(Bromomethyl)pteridine- 2,4-diamine Hydrobromide D->F Bromination E Brominating Agent (e.g., PPh3/NBS) E->F

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-6-pteridinemethanol

This step involves the condensation of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone.

  • Materials: 2,4,5,6-Tetraaminopyrimidine sulfate, Barium chloride, 1,3-Dihydroxyacetone, Sodium acetate, Cysteine hydrochloride monohydrate.

  • Procedure:

    • An aqueous solution of 2,4,5,6-tetraaminopyrimidine hydrochloride is prepared from the sulfate salt by reaction with barium chloride to precipitate barium sulfate.

    • The resulting filtrate containing the tetraaminopyrimidine hydrochloride is added to a solution of sodium acetate containing dihydroxyacetone and cysteine hydrochloride.

    • The reaction mixture is stirred at room temperature and exposed to air for 24 hours to facilitate the condensation and ring closure.

    • The precipitated yellow solid, 2,4-diamino-6-hydroxymethylpteridine, is collected by filtration.[5]

  • Yield: A yield of 91% for 2,4-diamino-6-hydroxymethylpteridine has been reported.[6]

Step 2: Synthesis of this compound

The hydroxyl group of 2,4-diamino-6-pteridinemethanol is converted to a bromomethyl group.

  • Materials: 2,4-Diamino-6-hydroxymethylpteridine, Triphenylphosphine, N-Bromosuccinimide (NBS), Carbon tetrachloride.

  • Procedure:

    • Triphenylphosphine and NBS are added to a flask with carbon tetrachloride and cooled to 0°C with vigorous stirring.

    • 2,4-Diamino-6-hydroxymethylpteridine is added in batches to the cooled mixture.

    • The reaction is stirred overnight.

    • The crude product is obtained by filtration and can be recrystallized from a mixture of water and DMF.[4][6]

  • Yield: A yield of 96% has been reported for this bromination step.[4][6]

Application as a Pharmaceutical Intermediate: The Synthesis of Methotrexate

This compound is a key reactant in the synthesis of Methotrexate, a widely used anticancer and antirheumatic drug.[2] The synthesis involves the nucleophilic substitution of the bromide by the secondary amine of the p-methylaminobenzoyl-L-glutamate side chain.

Experimental Protocol: Synthesis of Methotrexate
  • Materials: 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide, Diethyl N-[p-(methylamino)benzoyl]-L-glutamate, a polar aprotic solvent (e.g., DMF), and a base.

  • Procedure:

    • 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide is reacted with diethyl N-[p-(methylamino)benzoyl]-L-glutamate in a polar solvent.[7]

    • The reaction is typically carried out in the presence of a base to neutralize the hydrobromide salt and facilitate the nucleophilic attack.

    • The resulting diethyl ester of Methotrexate is then hydrolyzed to afford the final product.[8]

Mechanism of Action: Inhibition of the Folate Pathway

Pteridine-based drugs derived from this compound, such as Methotrexate, primarily exert their therapeutic effect by inhibiting the enzyme dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[9] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[9]

By competitively inhibiting DHFR, these antifolate drugs deplete the intracellular pool of THF, thereby disrupting DNA synthesis and repair, and ultimately leading to the inhibition of cell proliferation.[1] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.

G cluster_0 Folate Metabolism cluster_1 Drug Action Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA MTX Methotrexate (from 6-(Bromomethyl)pteridine- 2,4-diamine hydrobromide) DHFR_Enzyme DHFR Enzyme MTX->DHFR_Enzyme Inhibits

References

An In-depth Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide: From Discovery to Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a key intermediate in the synthesis of various biologically active compounds. This document covers the historical discovery, detailed synthetic protocols, physicochemical properties, and its significant role in the development of pteridine reductase inhibitors.

Discovery and History

The first documented synthesis of this compound was reported in 1977 by James R. Piper and John A. Montgomery. Their work, published in The Journal of Organic Chemistry, described the preparation of this compound as a novel intermediate for the improved synthesis of the anticancer drug methotrexate and its analogs. Prior to this, the direct introduction of a functionalized methyl group at the 6-position of the pteridine ring system presented significant challenges. The development of this stable, yet reactive, bromomethyl derivative provided a versatile building block for nucleophilic substitution reactions, enabling the efficient coupling of the (2,4-diamino-6-pteridinyl)methyl moiety with various side chains. This breakthrough significantly streamlined the synthetic routes to a range of folate antimetabolites and other pteridine-based compounds.

Subsequent research has further refined the synthesis of this intermediate and expanded its application, particularly in the development of inhibitors for pteridine reductase (PTR1), an enzyme crucial for the survival of certain parasites.

Physicochemical Properties

This compound is a light brown solid.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 52853-40-4[1][2][3][4]
Molecular Formula C₇H₈Br₂N₆[2][3][5]
Molecular Weight 335.99 g/mol [2][3][5]
Melting Point >195°C (decomposes)[1][6]
Appearance Light brown solid[1]
Solubility Slightly soluble in DMSO and Methanol[1]
Storage Temperature -20°C[1]

Experimental Protocols

Original Synthesis by Piper and Montgomery (1977)

The initial synthesis of this compound was achieved by the reaction of 2,4-diamino-6-pteridinemethanol hydrobromide with a brominating agent.

  • Reactants: 2,4-diamino-6-pteridinemethanol hydrobromide, triphenylphosphine dibromide or phosphorus tribromide.

  • General Procedure: The pteridine starting material is treated with the brominating agent in an appropriate solvent. The reaction converts the hydroxymethyl group at the 6-position into a bromomethyl group, yielding the desired product.

A detailed, step-by-step protocol with specific quantities and reaction conditions is described in the original 1977 publication.

Modern Synthetic Protocol

A more recent and detailed protocol for the synthesis of the related free base, 2,4-diamino-6-bromomethylpteridine, is provided in Chinese patent CN102952137A. This method offers high yield and purity.

  • Step 1: Synthesis of 2,4-diamino-6-hydroxymethylpteridine: 2,4,5,6-tetraaminopyrimidine hydrochloride is reacted with 1,3-dihydroxyacetone in the presence of an acidic 4A molecular sieve as a catalyst and oxygen.

  • Step 2: Bromination: The resulting 2,4-diamino-6-hydroxymethylpteridine is then brominated using N-bromosuccinimide (NBS) and triphenylphosphine in carbon tetrachloride at low temperatures.

Detailed Experimental Protocol (from CN102952137A):

  • To a 500 mL four-necked flask, add 26 g of triphenylphosphine, 18 g of N-bromosuccinimide (NBS), and 200 mL of carbon tetrachloride.

  • Stir the mixture vigorously and cool to 0°C.

  • Add 10 g of 2,4-diamino-6-hydroxymethylpteridine in batches.

  • After the addition is complete, continue to stir the reaction mixture overnight.

  • Filter the reaction mixture to obtain the crude product.

  • Recrystallize the crude product from a mixture of 100 mL of water and DMF.

  • This process yields 12.8 g of 2,4-diamino-6-bromomethylpteridine as brown needle crystals (Yield: 96%).

Characterization Data:

  • Mass Spectrometry (MS): m/z 254 (M+H)⁺

  • ¹H NMR (400MHz, d6-DMSO) δ: 9.10 (s, 1H), 8.65 (s, 2H), 8.01 (s, 2H), 4.94 (s, 2H)

Role in Drug Discovery: Pteridine Reductase Inhibition

This compound is a crucial starting material for the synthesis of pteridine reductase (PTR1) inhibitors. PTR1 is a key enzyme in the folate salvage pathway of trypanosomatid parasites, such as Leishmania and Trypanosoma.

The Folate Salvage Pathway and the Role of PTR1

These parasites are auxotrophic for folates and must salvage them from their host. Dihydrofolate reductase (DHFR) is a traditional target for antifolate drugs. However, these parasites possess PTR1, which can reduce both pterins and folates, providing a metabolic bypass to DHFR inhibition and leading to drug resistance. Therefore, dual inhibition of both DHFR and PTR1 is a promising strategy for developing more effective anti-parasitic drugs.

Folate_Salvage_Pathway Extracellular Extracellular Folate/Pterins Transporter Folate/Pterin Transporter Extracellular->Transporter Intracellular Intracellular Folate/Pterins Transporter->Intracellular DHF Dihydrofolate (DHF) Intracellular->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DNA_Synthesis DNA Synthesis & One-Carbon Metabolism THF->DNA_Synthesis DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF catalyzes PTR1 Pteridine Reductase 1 (PTR1) PTR1->DHF catalyzes (Bypass) DHFR_Inhibitor DHFR Inhibitor (e.g., Methotrexate) DHFR_Inhibitor->DHFR PTR1_Inhibitor PTR1 Inhibitor PTR1_Inhibitor->PTR1

Caption: Folate salvage pathway in trypanosomatid parasites.

Inhibitory Activity of Pteridine Derivatives

The 2,4-diaminopteridine scaffold, readily accessible from this compound, is a potent pharmacophore for PTR1 inhibition. The following table summarizes the inhibitory activities (IC₅₀ values) of various pteridine derivatives against PTR1 from different parasite species.

Compound ScaffoldTarget EnzymeIC₅₀ (µM)Reference
Pteridine Derivative 1T. brucei PTR15.2[1]
Pteridine Derivative 2L. major PTR112.8[1]
Pteridine Derivative 3T. brucei PTR10.8[1]
Pteridine Derivative 4L. major PTR13.5[1]
Pteridine Derivative 5T. brucei PTR12.1[1]

Experimental Workflow for Screening PTR1 Inhibitors

The discovery of novel PTR1 inhibitors often follows a structured experimental workflow, starting from a library of compounds, often synthesized using intermediates like this compound.

Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Secondary Assays & Characterization cluster_2 Cell-Based & In Vivo Assays Compound_Library Compound Library (Pteridine Derivatives) Primary_Assay Primary Enzyme Assay (Recombinant PTR1) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Inhibitors) Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling (vs. human DHFR) Dose_Response->Selectivity_Assay Mechanism_Study Mechanism of Action Studies Selectivity_Assay->Mechanism_Study Cell_Assay Parasite Viability Assay Mechanism_Study->Cell_Assay In_Vivo_Model In Vivo Efficacy (Animal Models) Cell_Assay->In_Vivo_Model Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization

Caption: Experimental workflow for screening pteridine reductase inhibitors.

Conclusion

This compound has proven to be a valuable and versatile intermediate in medicinal chemistry. Its discovery paved the way for more efficient syntheses of important drugs like methotrexate and has become a cornerstone in the development of novel anti-parasitic agents targeting the pteridine reductase pathway. The detailed synthetic protocols and understanding of its application in drug discovery presented in this guide are intended to support researchers in the ongoing effort to combat parasitic diseases and develop new therapeutics.

References

An In-depth Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide: Synthesis, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a pivotal intermediate in the synthesis of a variety of biologically active molecules, most notably antifolate agents used in chemotherapy and for the treatment of autoimmune diseases. Its reactive bromomethyl group allows for facile nucleophilic substitution, making it a versatile building block for the construction of complex pteridine-based derivatives. This technical guide provides a comprehensive review of its synthesis, core applications in the development of dihydrofolate reductase (DHFR) and pteridine reductase (PTR1) inhibitors, and detailed experimental protocols for its preparation and subsequent use in the synthesis of key compounds like methotrexate. Furthermore, this guide presents quantitative data for synthesized derivatives and visualizes the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of its utility in drug discovery and development.

Introduction

The pteridine ring system is a fundamental scaffold in a multitude of biologically important molecules, including folic acid and its derivatives, which are essential for cellular proliferation and survival. Consequently, molecules that can interfere with the metabolic pathways involving pteridines have been a cornerstone of modern pharmacology. This compound has emerged as a critical synthon for medicinal chemists, providing a reliable route to a diverse array of pteridine-containing compounds. Its primary utility lies in its role as a precursor to potent enzyme inhibitors that target key steps in folate metabolism.

Core Applications

The principal applications of this compound are centered on its use as a key intermediate in the synthesis of enzyme inhibitors.

Dihydrofolate Reductase (DHFR) Inhibitors

The most prominent application of this compound is in the synthesis of methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.[1] By inhibiting DHFR, methotrexate disrupts cellular replication, a mechanism that is particularly effective against rapidly dividing cancer cells and hyperactive immune cells.[1]

Pteridine Reductase (PTR1) Inhibitors

In certain parasitic protozoa, such as Leishmania and Trypanosoma, resistance to DHFR inhibitors can arise due to the presence of a bypass enzyme, pteridine reductase 1 (PTR1). This enzyme can also reduce pterins and folates, thus circumventing the metabolic block imposed by DHFR inhibitors. Consequently, this compound is also utilized in the synthesis of PTR1 inhibitors, often in the pursuit of dual-target inhibitors or compounds that can overcome antifolate resistance in these pathogens.

Synthesis and Chemical Properties

This compound is typically synthesized from 2,4-diamino-6-(hydroxymethyl)pteridine. The hydroxyl group is converted to a bromomethyl group, rendering the 6-position susceptible to nucleophilic attack.

Chemical Properties:

PropertyValue
Molecular FormulaC₇H₈Br₂N₆
Molecular Weight335.99 g/mol
AppearanceLight brown to brown solid
Melting Point>195 °C (decomposes)
SolubilitySlightly soluble in DMSO and Methanol

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method described by Piper and Montgomery.

Materials:

  • 2,4-Diamino-6-(hydroxymethyl)pteridine

  • Triphenylphosphine

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (or a suitable alternative)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • In a four-necked flask, add triphenylphosphine (26 g), NBS (18 g), and carbon tetrachloride (200 mL).

  • Stir the mixture vigorously and cool to 0 °C.

  • Add 2,4-diamino-6-(hydroxymethyl)pteridine (10 g) in batches.

  • Allow the reaction to stir overnight.

  • Filter the reaction mixture to obtain the crude product.

  • Recrystallize the crude product from a mixed solvent of water and DMF (100 mL) to yield 12.8 g (96% yield) of 2,4-diamino-6-bromomethylpteridine as brown needle crystals.[2]

Synthesis of Methotrexate from this compound

Materials:

  • This compound

  • Diethyl p-(methylamino)benzoyl-L-glutamate

  • Dimethylacetamide (DMA)

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Dissolve diethyl p-(methylamino)benzoyl-L-glutamate in DMA.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The resulting diethyl ester of methotrexate is then hydrolyzed using an aqueous solution of sodium hydroxide.

  • After hydrolysis, the pH of the solution is adjusted with hydrochloric acid to precipitate methotrexate.

  • The precipitated methotrexate is collected by filtration, washed, and dried.

Quantitative Data

The following table summarizes the reported yields for the synthesis of this compound and its subsequent conversion to methotrexate, as well as inhibitory activities of some derivatives.

Compound/ReactionYield (%)IC₅₀ (µM) vs. DHFRReference
This compound96%-[2]
Methotrexate83%-[3]

Signaling Pathways and Experimental Workflows

Folate Metabolism and Methotrexate Inhibition

The following diagram illustrates the central role of dihydrofolate reductase (DHFR) in the folate metabolic pathway and how methotrexate, synthesized from this compound, inhibits this crucial enzyme.

Folate_Metabolism cluster_folate_cycle Folate Metabolism cluster_inhibition Inhibition Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Reduction Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR Dihydrofolate Reductase (DHFR) MTX Methotrexate MTX->DHFR Inhibits

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate.

Experimental Workflow: Synthesis of Methotrexate

The following diagram outlines the key steps in the synthesis of methotrexate starting from 2,4-diamino-6-(hydroxymethyl)pteridine.

Methotrexate_Synthesis_Workflow start Start: 2,4-diamino-6- (hydroxymethyl)pteridine bromination Bromination (Triphenylphosphine, NBS) start->bromination intermediate 6-(Bromomethyl)pteridine- 2,4-diamine hydrobromide bromination->intermediate coupling Coupling with Diethyl p-(methylamino) benzoyl-L-glutamate intermediate->coupling ester Methotrexate Diethyl Ester coupling->ester hydrolysis Saponification (NaOH) ester->hydrolysis precipitation Acidification (HCl) hydrolysis->precipitation end Final Product: Methotrexate precipitation->end

Caption: Workflow for the Synthesis of Methotrexate.

Conclusion

This compound is an indispensable tool for medicinal chemists working in the field of antifolate drug discovery. Its straightforward synthesis and high reactivity make it an ideal starting material for the creation of potent inhibitors of key enzymes in the folate metabolic pathway. The continued exploration of new derivatives based on this versatile scaffold holds promise for the development of novel therapeutics with improved efficacy and selectivity against cancer and infectious diseases. This guide has provided a comprehensive overview of its synthesis, applications, and the experimental methodologies required for its use, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical identity, properties, synthesis, and its role in the development of therapeutic agents through the inhibition of critical biological pathways.

Chemical Identity and Synonyms

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1][2] Its reactivity, attributed to the bromomethyl group, allows for the synthesis of a variety of derivatives, most notably analogues of methotrexate and inhibitors of pteridine reductase.[3][4][5]

A comprehensive list of its synonyms and alternative names is provided below for clear identification and literature searching.

Synonym/Alternative Name
6-(Bromomethyl)-2,4-pteridinediamine hydrobromide[3]
2,4-Diamino-6-(bromomethyl)pteridine hydrobromide[6][7][8][9][10]
6-(Bromomethyl)-2,4-diaminopteridine hydrobromide[6][7][8][9][10]
6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR[4][5]
2,4-pteridinediaMine, 6-(broMoMethyl)-, hydrobroMide[5]
2, 4-diaMino-6-(broMoMethyl)-pteridine HCL[5]
2,4-diamino-6-(bromomethyl)pteridine(for methotrexate)[5]
2,4-PteridinediaMine, 6-(broMoMethyl)-, MonohydrobroMide[5]
6-(BroMoMethyl)-2,4-pteridinediaMine HydrobroMide (Technical Grade)[5]
Nsc253943[3]
Methotrexate Impurity 15[3]
Methotrexate Impurity 16[3]
Methotrexate Impurity 17 HBr[3]
6-Bromoethyl-pteridine-2,4-diamine[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

PropertyValue
CAS Number 52853-40-4[1][3][10][11]
Molecular Formula C₇H₈Br₂N₆[3][11]
Molecular Weight 335.99 g/mol [3][6][10][11]
Appearance Light Brown to Brown Solid[3][4][5]
Melting Point >195°C (decomposition)[3][4][5][11]
Solubility DMSO (Slightly), Methanol (Slightly)[4][5]
Storage Temperature -20°C Freezer[4][5]

Biological Activity and Mechanism of Action

While this compound itself is reported to be a potent inhibitor of the enzyme nitroaldolase, its primary significance lies in its role as a precursor to potent inhibitors of folate and pteridine metabolic pathways.[3][6] Its derivatives, such as methotrexate, are cornerstone therapies in cancer and autoimmune diseases.[12][13]

The biological targets of compounds derived from this intermediate are primarily enzymes involved in nucleotide synthesis, making them effective anti-proliferative agents. The key inhibited pathways are:

  • Folate Synthesis Pathway: In humans, derivatives like methotrexate are potent inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS) .[3][6][8] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell replication.[14][15] Inhibition of DHFR leads to a depletion of tetrahydrofolate, thereby disrupting DNA synthesis and halting cell division, particularly in rapidly proliferating cancer cells.[14]

  • Pteridine Salvage Pathway in Protozoa: In parasitic protozoa like Leishmania and Trypanosoma, resistance to DHFR inhibitors can arise from the overexpression of pteridine reductase 1 (PTR1) .[16][17] PTR1 can reduce both pterins and folates, thus providing a bypass to the DHFR-inhibited step in the folate pathway.[16][18][19] Therefore, dual inhibition of both DHFR and PTR1 is a promising strategy for developing effective anti-parasitic drugs.[16][20]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by derivatives of this compound.

Folate_Pathway_Inhibition cluster_synthesis De Novo Nucleotide Synthesis cluster_folate Folate Metabolism dUMP dUMP dTMP dTMP dUMP->dTMP TYMS DNA DNA Synthesis & Cell Proliferation dTMP->DNA Purines Purines Purines->DNA DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) THF->Purines THF->DHF dTMP Serine Serine Glycine Glycine Serine->Glycine Serine Hydroxymethyltransferase Methotrexate Methotrexate (Derivative) Methotrexate->DHFR Inhibition TYMS Thymidylate Synthase (TYMS) Methotrexate->TYMS Inhibition

Figure 1: Inhibition of the folate synthesis pathway by methotrexate, a derivative of this compound.

Pteridine_Salvage_Pathway cluster_folate_metabolism Folate Metabolism in Protozoa cluster_pteridine_salvage Pteridine Salvage Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR DHF->THF PTR1 Bypass Nucleotide_Synthesis Nucleotide Synthesis & Parasite Survival THF->Nucleotide_Synthesis Biopterin Biopterin DHB Dihydrobiopterin (DHB) Biopterin->DHB PTR1 THB Tetrahydrobiopterin (THB) DHB->THB PTR1 THB->Nucleotide_Synthesis DHFR_inhibitor DHFR Inhibitor (e.g., Methotrexate) DHFR Dihydrofolate Reductase (DHFR) DHFR_inhibitor->DHFR Inhibition PTR1 Pteridine Reductase 1 (PTR1)

Figure 2: The role of Pteridine Reductase 1 (PTR1) in bypassing DHFR inhibition in protozoa.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported by Piper and Montgomery (1977).[21][22] The general experimental workflow is as follows:

Synthesis_Workflow Start 2,4-Diamino-6-pteridinemethanol Reaction Bromination Reaction Start->Reaction Reagent Dibromotriphenylphosphorane in Dimethylacetamide Reagent->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide Purification->Product

Figure 3: General workflow for the synthesis of this compound.

A detailed protocol based on the literature involves the treatment of 2,4-diamino-6-pteridinemethanol with dibromotriphenylphosphorane in a suitable solvent such as dimethylacetamide. The resulting product is then purified, typically by recrystallization, to yield the desired this compound.

Enzyme Inhibition Assays

To evaluate the biological activity of derivatives synthesized from this compound, standard enzyme inhibition assays are employed.

DHFR Inhibition Assay:

  • Recombinant human DHFR is incubated with the test compound at various concentrations.

  • The reaction is initiated by the addition of the substrates, dihydrofolate and NADPH.

  • The rate of NADPH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

PTR1 Inhibition Assay:

  • Recombinant PTR1 from the target protozoan species is used.

  • The assay is performed similarly to the DHFR assay, with the enzyme being incubated with the test compound.

  • The reaction is initiated with the addition of a suitable pterin substrate (e.g., biopterin or folate) and NADPH.

  • Enzyme activity is determined by monitoring NADPH consumption at 340 nm.

  • IC₅₀ values are calculated to determine the inhibitory potency of the compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of potent enzyme inhibitors with significant therapeutic potential. Its utility in the preparation of methotrexate analogues and novel pteridine reductase inhibitors underscores its importance in the fields of oncology, immunology, and anti-parasitic drug discovery. A thorough understanding of its chemical properties, synthetic routes, and the biological pathways targeted by its derivatives is crucial for the continued development of new and effective therapeutic agents.

References

Molecular formula and weight of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a key intermediate in the synthesis of various pharmaceutical compounds. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound is a light brown solid at room temperature.[1][2] It serves as a crucial building block in the synthesis of methotrexate derivatives and pteridine reductase inhibitors.[1][2]

A summary of its key quantitative data is presented in the table below.

PropertyValue
Molecular FormulaC₇H₈Br₂N₆[1][3]
Molecular Weight335.99 g/mol [1][3]
Melting Point>195°C (decomposes)[1]
CAS Number52853-40-4

Mechanism of Action and Applications

This compound is a versatile intermediate primarily utilized in the preparation of antifolate drugs and other therapeutic agents. Its reactivity, attributed to the bromomethyl group, allows for its incorporation into larger molecular scaffolds.

The primary applications and associated mechanisms of action of compounds derived from this intermediate include:

  • Methotrexate Derivatives: This compound is a key precursor in the synthesis of methotrexate and its analogs, which are potent inhibitors of dihydrofolate reductase (DHFR).[1][3] DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a coenzyme essential for the synthesis of purines and pyrimidines, and consequently, DNA and RNA. By inhibiting DHFR, methotrexate derivatives disrupt DNA synthesis, leading to the inhibition of cell proliferation. This mechanism is fundamental to their use as anticancer and antirheumatic agents.[1][3]

  • Pteridine Reductase Inhibitors: It is also used in the development of inhibitors for pteridine reductase (PTR1), an enzyme found in certain protozoan parasites like Leishmania and Trypanosoma.[1][2] PTR1 provides a bypass for DHFR inhibition, making it a target for overcoming drug resistance. Inhibitors synthesized from this intermediate can selectively target parasitic PTR1, offering a potential therapeutic strategy for diseases caused by these organisms.

  • Other Enzyme Inhibition: Research has also indicated that derivatives of this compound can inhibit other enzymes such as nitroaldolase and thymidylate synthase, further highlighting its potential in developing novel therapeutic agents.[1][3]

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a methotrexate precursor.

Synthesis of this compound

This protocol describes the conversion of (2,4-diaminopteridin-6-yl)methanol to this compound.

  • Materials:

    • (2,4-diaminopteridin-6-yl)methanol

    • Triphenylphosphine

    • N-bromosuccinimide (NBS)

    • Carbon tetrachloride

    • Water

    • Dimethylformamide (DMF)

  • Procedure:

    • In a suitable reaction vessel, suspend triphenylphosphine (1.1 mole equivalents) and N-bromosuccinimide (1.1 mole equivalents) in carbon tetrachloride.

    • Cool the stirred suspension to 0°C.

    • Add (2,4-diaminopteridin-6-yl)methanol (1 mole equivalent) portion-wise to the cooled suspension.

    • Allow the reaction mixture to stir overnight, gradually warming to room temperature.

    • Collect the crude product by filtration.

    • Recrystallize the crude product from a mixture of water and DMF to yield purified this compound.

  • Expected Yield: Approximately 96%.

Synthesis of a Methotrexate Precursor

This protocol outlines the use of this compound in the synthesis of a key intermediate for methotrexate.

  • Materials:

    • This compound

    • Metal salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid

    • Appropriate solvent (e.g., dimethylacetamide)

  • Procedure:

    • Dissolve the metal salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid in the chosen solvent.

    • Add this compound to the solution.

    • The reaction proceeds via nucleophilic substitution, where the amino group of the glutamate derivative displaces the bromide from the pteridine intermediate.

    • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

    • Upon completion, the product can be isolated and purified using standard chromatographic methods.

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the synthesis processes involving this compound.

Synthesis_of_Bromomethylpteridine cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_4_diaminopteridin_6_yl_methanol 2,4-diaminopteridin-6-yl)methanol Bromomethylpteridine 6-(Bromomethyl)pteridine-2,4-diamine HBr 2_4_diaminopteridin_6_yl_methanol->Bromomethylpteridine Bromination Triphenylphosphine Triphenylphosphine Triphenylphosphine->Bromomethylpteridine NBS N-bromosuccinimide (NBS) NBS->Bromomethylpteridine

Caption: Synthesis of this compound.

Methotrexate_Synthesis_Pathway cluster_intermediates Key Intermediates cluster_product Final Product Bromomethylpteridine 6-(Bromomethyl)pteridine- 2,4-diamine HBr Methotrexate Methotrexate Bromomethylpteridine->Methotrexate Glutamate_Derivative p-(N-methyl)aminobenzoyl- L-glutamic acid Glutamate_Derivative->Methotrexate

Caption: Synthesis of Methotrexate from key intermediates.

References

An In-depth Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a key intermediate in the synthesis of novel therapeutic agents. This document outlines its chemical and physical properties, detailed safety and handling protocols, and insights into its mechanisms of action and applications in research.

Chemical and Physical Properties

This compound is a light brown to brown solid.[1][2][3][4] It is a crucial building block in the development of methotrexate derivatives and pteridine reductase inhibitors.[1][4][5]

PropertyValueSource(s)
CAS Number 52853-40-4[1][6][7][8]
Molecular Formula C₇H₈Br₂N₆[1][6][9]
Molecular Weight 335.99 g/mol [1][6][9]
Melting Point >195°C (decomposition)[1][2][9]
Boiling Point 524.7 °C at 760 mmHg[4]
Flash Point 271.1 °C[4]
Solubility Slightly soluble in DMSO and Methanol[4][5][9]
Appearance Light Brown to Brown Solid[1][2][3][4]
Storage Temperature -20°C to <-15°C in a well-closed container[3][4][5][6][7][9]

Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified with specific hazard statements, and adherence to precautionary measures is mandatory.

Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazards:

Hazard CodeDescriptionSource(s)
H302Harmful if swallowed[7]
H314Causes severe skin burns and eye damage[7]
H315Causes skin irritation[6][10]
H319Causes serious eye irritation[6][10]
H335May cause respiratory irritation[6][10]

Signal Word: Danger[7] or Warning[10]

Precautionary Measures and Personal Protective Equipment (PPE)

To minimize risk, the following precautionary statements and PPE are recommended:

Precautionary CodeDescriptionSource(s)
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
P264Wash hands thoroughly after handling.[10]
P270Do not eat, drink or smoke when using this product.[6]
P271Use only outdoors or in a well-ventilated area.[10]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][7][10]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
P302+P352IF ON SKIN: Wash with plenty of water.[10]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][10]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][10]
P310Immediately call a POISON CENTER or doctor/physician.[7]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[6][10]
P405Store locked up.[10]
P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6][10]

Recommended PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[10]

  • Skin Protection: Wear impervious and fire/flame resistant protective clothing.[10]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[10]

  • Hand Protection: Wear chemical-impermeable gloves.[11]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[10][11]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[10][11]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[10][11]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Mechanism of Action and Research Applications

This compound is a versatile intermediate primarily used in the synthesis of methotrexate analogs and other enzyme inhibitors.[1][4][12][13] Its biological activity is linked to the inhibition of key enzymes in nucleotide synthesis and cellular proliferation.

The compound has been shown to inhibit several enzymes, including:

  • Nitroaldolase: It is a potent inhibitor of this enzyme.[1][6]

  • Thymidylate Synthase and Dihydrofolate Reductase (DHFR): By inhibiting these enzymes, it disrupts DNA synthesis.[1][6]

Furthermore, it is suggested to inhibit membrane transport and chloride ion influx, which are crucial for the growth of tumor cells.[1][6] This multifaceted mechanism makes its derivatives promising candidates for anti-cancer and anti-rheumatic drug development.[1][4][5]

Mechanism_of_Action cluster_0 Cellular Proliferation cluster_1 Enzyme Inhibition cluster_2 Cellular Processes 6-BMPDH 6-(Bromomethyl)pteridine- 2,4-diamine hydrobromide DHFR Dihydrofolate Reductase 6-BMPDH->DHFR inhibits TS Thymidylate Synthase 6-BMPDH->TS inhibits Nitroaldolase Nitroaldolase 6-BMPDH->Nitroaldolase inhibits Membrane_Transport Membrane Transport & Chloride Ion Influx 6-BMPDH->Membrane_Transport inhibits DNA_Synthesis DNA Synthesis DHFR->DNA_Synthesis disrupts TS->DNA_Synthesis disrupts

Caption: Inhibition of key enzymes and cellular processes by this compound.

Experimental Protocols

While detailed experimental procedures are often proprietary, the synthesis of this compound generally involves the bromination of its precursor, 2,4-diamino-6-pteridinemethanol.[14] A representative synthesis workflow is outlined below.

Synthesis of 2,4-diamino-6-bromomethylpteridine

A common method for the synthesis of the non-hydrobromide form involves the use of N-bromosuccinimide (NBS) and triphenylphosphine.[15][16]

Materials:

  • 2,4-diamino-6-hydroxymethylpteridine

  • Triphenylphosphine (PPh₃)

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or similar solvent

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • In a four-necked flask, dissolve triphenylphosphine and NBS in carbon tetrachloride.

  • Cool the mixture to 0°C with vigorous stirring.

  • Add 2,4-diamino-6-hydroxymethylpteridine in batches.

  • Allow the reaction to proceed, for instance, by stirring overnight.

  • Filter the reaction mixture to obtain the crude product.

  • Recrystallize the crude product from a mixed solvent of water and DMF to yield purified 2,4-diamino-6-bromomethylpteridine.[15]

Synthesis_Workflow Start Start: 2,4-diamino-6- hydroxymethylpteridine Reagents Add Triphenylphosphine and NBS in CCl4 at 0°C Start->Reagents Reaction Stir Reaction (e.g., overnight) Reagents->Reaction Filtration Filter to obtain crude product Reaction->Filtration Recrystallization Recrystallize from Water/DMF mixture Filtration->Recrystallization End End: Purified 2,4-diamino-6- bromomethylpteridine Recrystallization->End

Caption: A generalized workflow for the synthesis of 2,4-diamino-6-bromomethylpteridine.

Stability and Storage

For long-term stability, this compound should be stored at temperatures between -20°C and <-15°C.[3][4][5][6][9] The container should be kept tightly closed and stored in a dry, cool, and well-ventilated place.[6][10]

Disposal Considerations

Dispose of this compound and its container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[10]

This guide is intended for informational purposes for qualified research professionals and does not supersede any institutional safety protocols or regulatory requirements. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthetic Use of 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis and application of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a key intermediate in the preparation of various pteridine derivatives, including the renowned antifolate drug, methotrexate.[1][2] The protocols outlined below are based on established and peer-reviewed synthetic methods.

Introduction

This compound is a reactive chemical building block utilized in the synthesis of a variety of biologically active molecules.[3] Its utility stems from the presence of a bromomethyl group, which is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups at the 6-position of the pteridine ring.[2] This intermediate is particularly crucial in the synthesis of methotrexate and its analogs, which are widely used in chemotherapy and for the treatment of autoimmune diseases.[2]

Physicochemical Properties

PropertyValueReference
CAS Number 52853-40-4[4][5]
Molecular Formula C₇H₈Br₂N₆[4]
Molecular Weight 335.99 g/mol [4][5]
Appearance Light brown to brown solid[4][6]
Melting Point >195°C (decomposes)[6][7]
Storage -20°C Freezer[4]

Synthesis of this compound

The synthesis is a two-step process starting from a tetraaminopyrimidine salt and dihydroxyacetone.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2,4-Diamino-6-(hydroxymethyl)pteridine cluster_step2 Step 2: Bromination A Pyrimidinetetramine sulfate C 2,4-Diamino-6-(hydroxymethyl)pteridine A->C Barium chloride, Sodium acetate, L-Cysteine, Air, RT, 24h B 1,3-Dihydroxyacetone B->C F 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide C->F D, E, Carbon tetrachloride, 0°C to RT, overnight D Triphenylphosphine E N-Bromosuccinimide (NBS)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2,4-Diamino-6-(hydroxymethyl)pteridine

This procedure involves the condensation of a pyrimidine derivative with dihydroxyacetone.

Experimental Protocol:

  • To an aqueous suspension of tetraaminopyrimidine sulfate (7.14 g, 30 mmol), add barium chloride (7.32 g, 30 mmol).

  • Heat the mixture at 100°C for 10 minutes and then allow it to cool to room temperature.

  • Remove the resulting barium sulfate precipitate by filtration.

  • Transfer the filtrate to a solution of dihydroxyacetone (8 g, 90 mmol) and cysteine hydrochloride monohydrate (3.63 g, 30 mmol) in 450 mL of 4 M aqueous sodium acetate.

  • Stir the reaction mixture at room temperature, open to the air, for 24 hours.

  • Collect the precipitated yellow solid by filtration and wash it sequentially with water and ethanol.

  • Dry the solid in a vacuum oven overnight to yield the crude product.

  • For purification, dissolve the crude solid in 10% acetic acid with a few drops of concentrated hydrochloric acid.

  • Heat the solution to 75°C, treat with activated carbon, and filter while hot.

  • Neutralize the filtrate with ammonia to precipitate a bright yellow solid.

  • Collect the purified product by filtration, wash with water, a water-ethanol mixture, and finally ethanol.

  • Dry the product in a vacuum oven overnight.[8]

Quantitative Data:

ParameterValue
Yield (Crude) 66%
Yield (Purified) 54%
Step 2: Synthesis of this compound

This step involves the bromination of the hydroxymethyl group.

Experimental Protocol:

  • In a 500 mL four-necked flask, add triphenylphosphine (26 g) and N-Bromosuccinimide (NBS, 18 g) to 200 mL of carbon tetrachloride.

  • Stir the mixture vigorously and cool it to 0°C.

  • Add 2,4-diamino-6-hydroxymethylpteridine (10 g) in portions.

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from a mixture of 100 mL of water and DMF to obtain brown needle-like crystals.[9][10]

Quantitative Data:

ParameterValue
Yield 96%
MS (m/z) 254 (M+H)⁺
¹H NMR (400MHz, d6-DMSO) δ 9.10 (s, 1H), 8.65 (s, 2H), 8.01 (s, 2H), 4.94 (s, 2H)

Application in Synthesis: Preparation of Methotrexate

A primary application of this compound is in the synthesis of methotrexate. This involves a nucleophilic substitution reaction where the bromine atom is displaced by the secondary amine of a glutamate derivative.

MethotrexateSynthesis A 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide C Methotrexate A->C B, DMF/H₂O (1:1), RT, overnight B Barium salt dihydrate of p-(N-methyl)-aminobenzoyl-L-glutamic acid

Caption: Synthesis of Methotrexate.

Experimental Protocol:

  • Stir a mixture of this compound (3.4 g, 0.009 mole) and the barium salt dihydrate of p-(N-methyl)-aminobenzoyl-L-glutamic acid (4.5 g, 0.01 mole) in 100 mL of a 1:1 (v/v) mixture of DMF and water.

  • Continue stirring at ambient temperature overnight.

  • Adjust the pH of the solution to 4 using dilute HCl.

  • Evaporate the mixture to dryness under vacuum.

  • Take up the residue in 100 mL of water and stir for 15 minutes at ambient temperature.

  • Filter the mixture and dry the solid residue at 100°C under vacuum to yield methotrexate.[11]

General Application in Nucleophilic Substitution Reactions

The bromomethyl group on the pteridine ring is an excellent electrophile for S_N2 reactions with a variety of nucleophiles. This allows for the synthesis of a library of 6-substituted pteridine derivatives.

GeneralReaction Pteridine 6-(Bromomethyl)pteridine-2,4-diamine Product 6-(Substituted-methyl)pteridine-2,4-diamine Derivatives Pteridine->Product Base, Solvent, Heat (optional) Nucleophile Nucleophile (R-NH₂, R-OH, R-SH) Nucleophile->Product

Caption: General nucleophilic substitution pathway.

Generalized Protocol for Nucleophilic Substitution:

  • Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add the desired nucleophile (e.g., an amine, alcohol, or thiol), typically in a slight excess (1.1-1.5 equivalents).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to neutralize the hydrobromide and the HBr generated during the reaction.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography or recrystallization.

This general protocol can be adapted for a wide range of nucleophiles to generate novel pteridine derivatives for screening in drug discovery programs.

Safety Information

This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

References

Application Notes and Protocols: The Role of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a crucial heterocyclic intermediate primarily utilized in the synthesis of various biologically active compounds, most notably in the field of cancer research.[1][2] While not typically employed as a direct therapeutic agent, its significance lies in its role as a key building block for the creation of potent anticancer drugs, particularly antifolates like methotrexate.[1][3]

The chemical structure of this compound, featuring a reactive bromomethyl group, makes it an ideal precursor for coupling with other molecules to generate more complex structures with desired pharmacological activities.[2] Its primary application in cancer research is in the improved synthesis of methotrexate and its analogues.[1][4] Methotrexate is a cornerstone of chemotherapy, functioning as a dihydrofolate reductase (DHFR) inhibitor, which disrupts the synthesis of DNA, RNA, and proteins in rapidly proliferating cancer cells.[5]

The use of this compound allows for a more efficient and higher-purity synthesis of methotrexate compared to previous methods.[4] This is critical for the production of pharmaceutical-grade methotrexate used in clinical settings for treating a variety of neoplasms.[4]

Beyond methotrexate, this compound also serves as a starting material for the development of other novel pteridine-based inhibitors, such as those targeting pteridine reductase, an enzyme of interest in various pathological conditions.[3][5] Therefore, the primary application of this compound in cancer research is as a versatile synthetic intermediate that enables the production and development of clinically significant anticancer agents.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 52853-40-4[5]
Molecular Formula C₇H₇BrN₆·HBr[4]
Molecular Weight 335.99 g/mol [4]
Appearance Light Brown Solid[3][5]
Melting Point >195°C (decomposes)[5]
Solubility Sparingly soluble in water[2]

Experimental Protocols

Protocol 1: Synthesis of Methotrexate from this compound

This protocol is a generalized procedure based on synthetic routes described in the literature.[1][4]

Materials:

  • This compound

  • Diethyl L-glutamate

  • N,N-Dimethylacetamide (DMAc)

  • Triethylamine (TEA) or other suitable base

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Appropriate solvents for reaction and purification (e.g., ethanol, water)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound and a molar excess of diethyl L-glutamate in anhydrous N,N-Dimethylacetamide.

    • Cool the mixture in an ice bath.

    • Slowly add a suitable base, such as triethylamine, to the reaction mixture to neutralize the hydrobromide and facilitate the nucleophilic substitution.

    • Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by an appropriate method (e.g., Thin Layer Chromatography).

  • Work-up and Purification of the Diethyl Ester Intermediate:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude diethyl methotrexate intermediate by column chromatography.

  • Hydrolysis to Methotrexate:

    • Dissolve the purified diethyl methotrexate in a suitable solvent such as ethanol.

    • Add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and stir for several hours until the hydrolysis of the ester groups is complete (monitor by TLC or LC-MS).

  • Isolation and Purification of Methotrexate:

    • After cooling the reaction mixture, acidify it with hydrochloric acid to precipitate the methotrexate.

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude methotrexate from a suitable solvent system to obtain the pure product.

    • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

Visualizations

Synthesis_of_Methotrexate cluster_start Starting Materials cluster_intermediate Reaction Step cluster_product Intermediate & Final Product start_mol1 6-(Bromomethyl)pteridine- 2,4-diamine hydrobromide reaction Coupling Reaction (Base, DMAc) start_mol1->reaction start_mol2 Diethyl L-glutamate start_mol2->reaction intermediate_mol Diethyl Methotrexate reaction->intermediate_mol hydrolysis Hydrolysis (NaOH, H₂O) intermediate_mol->hydrolysis final_product Methotrexate hydrolysis->final_product

Caption: Synthetic pathway for Methotrexate.

Methotrexate_MoA Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate DNA_Synthesis DNA, RNA, and Protein Synthesis Tetrahydrofolate->DNA_Synthesis Required for DHFR->Tetrahydrofolate Product Methotrexate Methotrexate Methotrexate->DHFR Inhibits Cell_Proliferation Cancer Cell Proliferation DNA_Synthesis->Cell_Proliferation Enables

Caption: Mechanism of Action of Methotrexate.

References

Application Notes and Protocols: 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide as a Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a pteridine derivative that serves as a key intermediate in the synthesis of various biologically active molecules, including potent inhibitors of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis, repair, and cellular replication.[3] Inhibition of DHFR disrupts these fundamental cellular processes, leading to cell death, particularly in rapidly dividing cells such as cancer cells and pathogenic microbes.[4][5] This makes DHFR a significant therapeutic target for anticancer and antimicrobial drugs.[6] While this compound is primarily utilized as a synthetic precursor, its pteridine core is a key pharmacophore found in numerous DHFR inhibitors. This document provides detailed application notes and protocols for studying the DHFR inhibitory potential of this compound and its derivatives.

Mechanism of Action: Dihydrofolate Reductase Inhibition

DHFR catalyzes the NADPH-dependent reduction of DHF to THF. Pteridine-based inhibitors, structurally similar to the natural substrate DHF, act as competitive inhibitors by binding to the active site of DHFR, thereby blocking the synthesis of THF.[2][7] The subsequent depletion of THF disrupts the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.[4]

DHFR_Inhibition_Pathway Mechanism of DHFR Inhibition cluster_folate_pathway Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DHF->THF Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Inhibitor 6-(Bromomethyl)pteridine- 2,4-diamine derivative DHFR_Inhibited DHFR (Inhibited) Inhibitor->DHFR_Inhibited Binds to active site

Caption: Mechanism of DHFR inhibition by pteridine derivatives.

Quantitative Data Summary

Table 1: Inhibitory Activity of Pteridine and Diaminopyrimidine Derivatives against Dihydrofolate Reductase (DHFR)

Compound ClassSpecific Derivative ExampleTarget Organism/EnzymeIC50 (µM)Reference
Pteridine-2,4,7-triones6-(2-hydroxy-2-aryl-ethyl)-1-methylpteridine-2,4,7-trioneDHFR (in vitro)Moderate Inhibition (14.59–52.11 % inhibition at 100 µM)
2,4-Diaminothieno[2,3-d]pyrimidines6-Aralkyl substituted derivativesPneumocystis carinii DHFR0.24 - 11.0[8]
2,4-Diamino-5-benzylpyrimidines2,4-diamino-5-[2-methoxy-5-(ω-carboxyalkyloxy)benzyl]pyrimidinePneumocystis carinii DHFR0.049[9]
2,4-Diamino-5-benzylpyrimidines2,4-diamino-5-[2-methoxy-5-(ω-carboxyalkyloxy)benzyl]pyrimidineMycobacterium avium DHFR0.0058[9]
2,4-DiaminopteridinesMethotrexateHuman DHFR0.00474 (4.74 nM)[6]
2,4-DiaminopyrimidinesTrimethoprimBacterial DHFRPotent, species-dependent[4]

Note: The data presented is for structural analogs and derivatives, not for this compound itself.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This protocol outlines a spectrophotometric method to determine the in vitro inhibitory activity of a test compound against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

  • Recombinant Dihydrofolate Reductase (DHFR)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compound (e.g., a derivative of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Reagent Preparation:

    • Prepare a 10x stock solution of Assay Buffer.

    • Prepare a 10 mM stock solution of DHF in the assay buffer.

    • Prepare a 10 mM stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., 10 mM in DMSO).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Blank: 190 µL Assay Buffer

      • Enzyme Control (No Inhibitor): 170 µL Assay Buffer + 10 µL DHFR enzyme solution + 10 µL Solvent

      • Test Compound: 160 µL Assay Buffer + 10 µL DHFR enzyme solution + 10 µL Test Compound (at various concentrations) + 10 µL Solvent

      • Positive Control: 160 µL Assay Buffer + 10 µL DHFR enzyme solution + 10 µL Methotrexate (at various concentrations) + 10 µL Solvent

    • Mix the contents of the wells gently.

  • Initiation of Reaction:

    • To each well (except the blank), add 10 µL of 10 mM NADPH.

    • Incubate the plate at room temperature for 5 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of 10 mM DHF to all wells.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

DHFR_Assay_Workflow DHFR Enzyme Inhibition Assay Workflow start Start reagent_prep Reagent Preparation (Buffer, DHF, NADPH, Inhibitors) start->reagent_prep plate_setup Plate Setup in 96-well Plate (Blank, Control, Test Compound) reagent_prep->plate_setup add_nadph Add NADPH to all wells plate_setup->add_nadph incubation Incubate for 5 minutes add_nadph->incubation initiate_reaction Initiate reaction with DHF incubation->initiate_reaction kinetic_measurement Kinetic Measurement (Absorbance at 340 nm) initiate_reaction->kinetic_measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) kinetic_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the DHFR enzyme inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effect of a test compound on cancer cell lines. Viable cells with active metabolism convert MTT into a purple formazan product, and the amount of formazan is proportional to the number of living cells.[10][11]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound (e.g., a derivative of this compound)

  • Positive control (e.g., Methotrexate)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the formula: % Cell Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the % Cell Viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow MTT Cell Proliferation Assay Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_treatment Treat cells with test compound overnight_incubation->compound_treatment incubation_48_72h Incubate for 48-72 hours compound_treatment->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilization Solubilize formazan crystals incubation_4h->solubilization absorbance_measurement Measure absorbance at 570 nm solubilization->absorbance_measurement data_analysis Data Analysis (% Viability, IC50 Calculation) absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cell proliferation assay.

Conclusion

This compound is a valuable building block for the synthesis of potent dihydrofolate reductase inhibitors. The protocols and information provided in this document offer a comprehensive guide for researchers and scientists to investigate the DHFR inhibitory activity and cytotoxic effects of its derivatives. The detailed methodologies for enzyme inhibition and cell-based assays, along with the visual representations of the underlying mechanism and experimental workflows, are intended to facilitate the discovery and development of novel therapeutic agents targeting the folate pathway.

References

Application Notes and Protocols for the Preparation of Methotrexate Derivatives Using 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a folate antagonist, is a cornerstone in the treatment of various cancers and autoimmune diseases. Its therapeutic efficacy stems from the potent inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. The synthesis of methotrexate and its derivatives is of significant interest to researchers developing novel antifolate agents with improved efficacy, selectivity, and pharmacokinetic profiles. A key intermediate in many synthetic routes is 6-(bromomethyl)pteridine-2,4-diamine hydrobromide, a versatile precursor that allows for the introduction of various side chains, leading to a diverse range of methotrexate analogs.

These application notes provide detailed protocols for the synthesis of methotrexate and its derivatives starting from this compound. The procedures outlined are based on established literature methods and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug development.

General Synthetic Scheme

The general approach for the synthesis of methotrexate derivatives from this compound involves the nucleophilic substitution of the bromide by the amino group of a side-chain precursor. This is typically a derivative of glutamic acid or another amino acid, allowing for the exploration of structure-activity relationships. The reaction is generally carried out in a polar aprotic solvent in the presence of a base. Subsequent deprotection steps may be necessary to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of Methotrexate

This protocol details the synthesis of methotrexate by reacting this compound with the barium salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid.[1]

Materials:

  • This compound

  • Barium salt dihydrate of p-(N-methyl)-aminobenzoyl-L-glutamic acid

  • Dimethylformamide (DMF)

  • Deionized water

  • Diluted Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, suspend the barium salt dihydrate of p-(N-methyl)-aminobenzoyl-L-glutamic acid (1.1 equivalents) in a 1:1 mixture of DMF and deionized water.

  • To this suspension, add this compound (1.0 equivalent).

  • Stir the reaction mixture at ambient temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH of the solution to 4 using diluted HCl.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with deionized water and stir for 15 minutes at ambient temperature.

  • Collect the precipitated solid by filtration and dry under vacuum at 100 °C to yield crude methotrexate.

  • For purification, suspend the crude product in deionized water and adjust the pH to 11 with 1N NaOH to dissolve the solid. Filter to remove any insoluble impurities.

  • Acidify the filtrate to a pH of 4 with diluted HCl to precipitate the purified methotrexate.

  • Collect the yellow crystalline solid by filtration, wash with deionized water, and dry under vacuum.

Protocol 2: Synthesis of Diethyl (S)-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioate (Methotrexate Diethyl Ester)

This protocol describes the synthesis of the diethyl ester of methotrexate. The ester can serve as an intermediate for further modifications or be hydrolyzed to methotrexate.

Materials:

  • This compound

  • Diethyl N-(p-methylaminobenzoyl)-L-glutamate

  • Dimethylacetamide (DMAC)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve diethyl N-(p-methylaminobenzoyl)-L-glutamate (1.2 equivalents) in anhydrous DMAC.

  • Add triethylamine (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.0 equivalent) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into cold water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the desired methotrexate diethyl ester.

Protocol 3: Synthesis of Aminopterin

This protocol outlines the synthesis of aminopterin, a close analog of methotrexate lacking the N-10 methyl group, by reacting this compound with diethyl N-(p-aminobenzoyl)-L-glutamate, followed by hydrolysis.

Materials:

  • This compound

  • Diethyl N-(p-aminobenzoyl)-L-glutamate

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Coupling Reaction:

    • Dissolve diethyl N-(p-aminobenzoyl)-L-glutamate (1.1 equivalents) in DMF.

    • Add sodium bicarbonate (2.2 equivalents) and stir the suspension.

    • Add this compound (1.0 equivalent) and stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC. Upon completion, precipitate the product by adding the reaction mixture to vigorously stirred water.

    • Collect the solid by filtration, wash with water, and dry to obtain crude diethyl aminopterin.

  • Hydrolysis:

    • Suspend the crude diethyl aminopterin in a solution of sodium hydroxide (e.g., 1 M) in water.

    • Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC or HPLC).

    • Filter the solution to remove any insoluble material.

    • Carefully acidify the filtrate with HCl to a pH of approximately 3.5-4 to precipitate aminopterin.

    • Collect the yellow precipitate by filtration, wash with cold water and then with ethanol, and dry under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of methotrexate and its derivatives.

Compound Starting Materials Solvent Reaction Time Yield (%) Melting Point (°C) References
Methotrexate6-(Bromomethyl)pteridine-2,4-diamine HBr, Barium salt of p-(N-methyl)-aminobenzoyl-L-glutamic acidDMF/H₂OOvernight68-87.5>195 (dec.)[1]
Methotrexate2,4-diamino-6-bromomethylpteridine HBr, p-(N-methyl)-aminobenzoyl-L-glutamic acidH₂O48 h83-[1]
Aminopterin6-(Bromomethyl)pteridine-2,4-diamine HBr, Diethyl N-(p-aminobenzoyl)-L-glutamateDMF24 h (coupling)--
2,4-diamino-6-bromomethyl pteridine2,4-diamino-6-hydroxymethyl pteridine, NBS, TriphenylphosphineTetrachloromethaneOvernight96-
Compound ¹H NMR (DMSO-d₆, δ ppm) MS (m/z) References
2,4-diamino-6-bromomethyl pteridine9.10 (s, 1H), 8.65 (s, 2H), 8.01 (s, 2H), 4.94 (s, 2H)254 (M+H)⁺
Methotrexate12.5 (br s, 1H), 8.63 (s, 1H), 8.24 (d, 1H), 7.82 (d, 2H), 7.75 (s, 1H), 6.85 (d, 2H), 4.82 (s, 2H), 4.35 (m, 1H), 3.21 (s, 3H), 2.25 (m, 2H), 2.05 (m, 2H)455.18 [M+H]⁺

Mandatory Visualizations

Experimental Workflow

G cluster_0 Preparation of 6-(Bromomethyl)pteridine-2,4-diamine HBr cluster_1 Preparation of Side-Chain Precursor cluster_2 Synthesis of Methotrexate Derivative A 2,4,5,6-Tetraaminopyrimidine C 2,4-Diamino-6-hydroxymethylpteridine A->C Cyclization B 1,3-Dihydroxyacetone B->C E 6-(Bromomethyl)pteridine-2,4-diamine HBr C->E Bromination D Brominating Agent (e.g., PPh3/NBS) D->E I Coupling Reaction E->I F p-Aminobenzoic Acid Derivative H Side-Chain Precursor (e.g., Diethyl N-(p-methylaminobenzoyl)-L-glutamate) F->H Coupling G L-Glutamic Acid Derivative G->H H->I J Methotrexate Derivative Ester I->J K Hydrolysis (optional) J->K L Final Methotrexate Derivative K->L

Caption: General workflow for the synthesis of methotrexate derivatives.

Signaling Pathways of Methotrexate

G cluster_DHFR Inhibition of Dihydrofolate Reductase (DHFR) cluster_Adenosine Adenosine Signaling Pathway cluster_Immune Immunomodulatory Effects MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR-catalyzed reduction DNA_synthesis DNA Synthesis (Purines and Thymidylate) THF->DNA_synthesis Required for MTX_PG Methotrexate Polyglutamates ATIC AICAR Transformylase (ATIC) MTX_PG->ATIC Inhibits AICAR AICAR accumulation ATIC->AICAR AMP_deaminase AMP Deaminase AICAR->AMP_deaminase Inhibits Adenosine_release Increased Extracellular Adenosine AICAR->Adenosine_release Anti_inflammatory Anti-inflammatory Effects Adenosine_release->Anti_inflammatory MTX_effect Methotrexate T_cell T-Cell Proliferation MTX_effect->T_cell Inhibits B_cell B-Cell Activity MTX_effect->B_cell Inhibits Cytokine Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1) MTX_effect->Cytokine Reduces JAK_STAT JAK-STAT Pathway MTX_effect->JAK_STAT Inhibits NF_kB NF-κB Pathway MTX_effect->NF_kB Inhibits

Caption: Key signaling pathways modulated by methotrexate.

References

Application Notes and Protocols for the Large-Scale Preparation of 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the large-scale synthesis of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a key intermediate in the development of various therapeutic agents, including methotrexate derivatives and pteridine reductase inhibitors.[1][2] This document outlines a detailed, two-stage experimental protocol, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway to support researchers in chemistry, pharmacology, and drug development.

Introduction

Pteridine derivatives are a class of heterocyclic compounds with significant biological activity, forming the core structure of many therapeutic agents.[1] this compound is a crucial building block in medicinal chemistry, enabling the synthesis of complex molecules with potential applications in oncology and infectious diseases. Its bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the facile attachment of various side chains to the pteridine core. This intermediate is particularly vital for the synthesis of antifolate drugs like methotrexate, which are used in cancer chemotherapy and for treating autoimmune diseases.[1] The following protocols detail a robust and scalable method for the preparation of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 52853-40-4
Molecular Formula C₇H₈Br₂N₆
Molecular Weight 335.99 g/mol
Appearance Light brown to brown solid[1]
Melting Point >195°C (decomposition)[1][3]
Solubility Slightly soluble in DMSO and Methanol[1][2]
Storage -20°C Freezer[2]

Experimental Protocols

The large-scale preparation of this compound is a two-stage process. The first stage involves the synthesis of the intermediate, (2,4-diaminopteridin-6-yl)methanol, followed by its bromination to yield the final product.

Stage 1: Synthesis of (2,4-diaminopteridin-6-yl)methanol

This stage involves the condensation of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone.

Materials and Reagents:

  • 2,4,5,6-Tetraaminopyrimidine hydrochloride

  • 1,3-Dihydroxyacetone

  • Acidic 4A molecular sieve (catalyst)

  • Methanol

  • Water

Procedure:

  • In a large reaction vessel, dissolve 28.6 g of 2,4,5,6-tetraaminopyrimidine hydrochloride in 500 mL of a 1:1 (v/v) methanol-water solution with stirring.

  • Add 50 g of acidic 4A molecular sieves to the solution.

  • While stirring vigorously, bubble air through the mixture.

  • Continue the reaction for 12 hours.

  • Upon completion, filter the reaction mixture to collect the solid product.

  • Wash the solid with water and then with a water-ethanol mixture.

  • Dry the purified solid to obtain (2,4-diaminopteridin-6-yl)methanol. A yield of approximately 91% can be expected.

Stage 2: Synthesis of this compound

This stage involves the bromination of the hydroxymethyl group of the intermediate synthesized in Stage 1.

Materials and Reagents:

  • (2,4-diaminopteridin-6-yl)methanol

  • Triphenylphosphine

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • In a 500 mL four-necked flask, add 26 g of triphenylphosphine, 18 g of NBS, and 200 mL of carbon tetrachloride.

  • Cool the mixture to 0°C with vigorous stirring.

  • Add 10 g of (2,4-diaminopteridin-6-yl)methanol in batches.

  • Allow the reaction to proceed overnight with continuous stirring.

  • Filter the mixture to obtain the crude product.

  • Recrystallize the crude product from a mixed solvent of 100 mL of water and DMF to yield brown, needle-like crystals of this compound. A yield of approximately 96% can be expected.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the two-stage synthesis process.

ParameterStage 1: (2,4-diaminopteridin-6-yl)methanol SynthesisStage 2: this compound Synthesis
Yield ~91%~96%[4]
Reaction Time 12 hoursOvernight
Temperature Ambient0°C to ambient
Purity >98% after purificationHigh purity (brown needle crystals)

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the large-scale preparation of this compound.

G cluster_stage1 Stage 1: Synthesis of Intermediate cluster_stage2 Stage 2: Bromination start1 Start: 2,4,5,6-Tetraaminopyrimidine HCl + 1,3-Dihydroxyacetone react1 Reaction in Methanol/Water with Acidic 4A Molecular Sieve and Air start1->react1 filter1 Filtration and Washing react1->filter1 product1 Intermediate: (2,4-diaminopteridin-6-yl)methanol filter1->product1 start2 Start: (2,4-diaminopteridin-6-yl)methanol product1->start2 react2 Reaction with Triphenylphosphine and NBS in Carbon Tetrachloride at 0°C start2->react2 filter2 Filtration react2->filter2 purify Recrystallization from Water/DMF filter2->purify product2 Final Product: 6-(Bromomethyl)pteridine-2,4-diamine HBr purify->product2

Caption: Workflow for the two-stage synthesis of this compound.

Signaling Pathway: Role in Pteridine Reductase Inhibition

This compound is a precursor for synthesizing pteridine reductase (PTR1) inhibitors. PTR1 is an enzyme found in certain parasites, such as Trypanosoma and Leishmania, that provides a bypass mechanism for antifolate drug resistance.[5] The diagram below illustrates the metabolic pathway and the role of PTR1 inhibition.

G cluster_folate Folate Metabolism in Parasites cluster_pteridine Pteridine Salvage Pathway folate Folate (from host) dhf Dihydrofolate (DHF) folate->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR dhf->thf PTR1 Bypass dna DNA Synthesis thf->dna biopterin Biopterin (from host) dhb Dihydrobiopterin biopterin->dhb PTR1 thb Tetrahydrobiopterin dhb->thb PTR1 ptr1_bypass PTR1 also reduces DHF to THF inhibitor Pteridine Reductase Inhibitor (derived from 6-(Bromomethyl)pteridine-2,4-diamine HBr) inhibitor->dhf Inhibits Bypass inhibitor->biopterin Inhibits

Caption: Inhibition of the Pteridine Reductase (PTR1) pathway by derivatives of the target compound.

Conclusion

The protocols described in this document provide a reliable and scalable method for the large-scale preparation of this compound. The high yields and purity of the final product make this process suitable for industrial applications in the pharmaceutical sector. The provided visualizations offer a clear understanding of the synthetic workflow and the biological relevance of this key intermediate in the development of novel therapeutics.

References

Application Notes and Protocols: Solubility of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for determining the solubility of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide in dimethyl sulfoxide (DMSO) and methanol. This compound is a key intermediate in the synthesis of various pharmaceutical agents, including methotrexate derivatives and pteridine reductase inhibitors.[1][2] Understanding its solubility is critical for reaction optimization, formulation development, and various biological assays. This document outlines both qualitative solubility information and a quantitative experimental protocol for precise solubility determination.

Introduction

This compound is a light brown solid that serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] It is utilized in the preparation of novel anti-rheumatic agents and enzyme inhibitors.[2] The efficiency of its use in synthetic and biological applications is often dependent on its solubility in appropriate solvents. DMSO and methanol are common solvents for such applications. This document provides a standardized procedure to quantify the solubility of this compound, enabling reproducible experimental conditions.

Qualitative Solubility Data

Initial assessments indicate that this compound has limited solubility in both DMSO and methanol. The available data describes the solubility as "slight."[1][2][3][4]

Solvent Qualitative Solubility Storage Temperature
DMSOSlightly Soluble[1][2][3][4]-20°C Freezer[1][2][3][4]
MethanolSlightly Soluble[1][2][3][4]-20°C Freezer[1][2][3][4]

Caption: Summary of qualitative solubility and storage conditions.

Experimental Protocol: Quantitative Solubility Determination by the Shake-Flask Method

This protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[5][6] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

G A 1. Add excess compound to solvent in a sealed vial B 2. Equilibrate on a shaker at constant temperature A->B C 3. Centrifuge to separate undissolved solid B->C D 4. Filter the supernatant C->D E 5. Prepare dilutions of the filtrate D->E F 6. Quantify concentration using HPLC or UV-Vis E->F G 7. Calculate solubility F->G

Caption: Workflow for quantitative solubility determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a pre-weighed, sealed vial. The exact amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

  • Solvent Addition: Add a known volume of either DMSO or methanol to the vial.

  • Equilibration: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25°C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Using HPLC-UV: Prepare a calibration curve using standard solutions of known concentrations of the compound in the chosen solvent. Dilute the filtered supernatant to fall within the range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

    • Using UV-Vis Spectrophotometry: Similar to the HPLC method, create a calibration curve by measuring the absorbance of standard solutions at the compound's λmax. Dilute the filtered supernatant and measure its absorbance to determine the concentration.[7]

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for any dilutions made.

Signaling Pathway and Applications

While this compound is a synthetic intermediate, its derivatives, such as methotrexate, are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. The inhibition of this pathway is fundamental to its therapeutic effects in cancer and autoimmune diseases.

G cluster_0 Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHFR->THF MTX Methotrexate (Derivative) MTX->DHFR Inhibition

Caption: Inhibition of DHFR by methotrexate derivatives.

Conclusion

The protocols and data presented here provide a framework for researchers working with this compound. Accurate determination of its solubility in DMSO and methanol is essential for reliable and reproducible results in both synthetic chemistry and biological research. The provided shake-flask protocol is a robust method for obtaining quantitative solubility data, which is crucial for advancing drug discovery and development projects.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction of 6-(bromomethyl)pteridine-2,4-diamine hydrobromide with various nucleophiles. This versatile electrophile serves as a crucial building block in the synthesis of a wide range of biologically active molecules, most notably antifolate agents like methotrexate. The protocols and data presented herein are intended to guide researchers in the design and execution of experiments for the development of novel pteridine-based compounds.

Introduction

This compound is a reactive intermediate valued for its ability to introduce the 2,4-diaminopteridine moiety into target molecules. The pteridine scaffold is central to the biological activity of folic acid and its antagonists. The bromomethyl group at the 6-position is susceptible to nucleophilic attack, allowing for the facile formation of new carbon-heteroatom bonds. This reactivity has been exploited in the synthesis of numerous compounds for therapeutic and research purposes. This document outlines the reaction with various classes of nucleophiles and provides detailed experimental protocols.

Reaction with Nucleophiles: An Overview

The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group. A variety of nucleophiles, including amines, thiols, and alcohols/alkoxides, have been successfully employed in this reaction.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the reaction of this compound with different nucleophiles. Please note that reaction conditions can significantly influence the outcome and yield.

Nucleophile ClassSpecific NucleophileProductSolvent SystemReaction TimeTemperatureYield (%)
AmineDiethyl p-(N-methyl)aminobenzoyl-L-glutamateDiethyl MethotrexateDMF-Room Temperature-
AmineBarium salt dihydrate of p-(N-methyl)aminobenzoyl-L-glutamic acidMethotrexateDMF/H₂O (1:1)OvernightAmbient87.5
AmineZinc salt of p-(N-methyl)aminobenzoyl-L-glutamic acidMethotrexate---56.1
ThiolVarious arylthiols6-(Arylthiomethyl)-2,4-diaminopteridines----
Alcohol/Alkoxide-6-(Alkoxymethyl)-2,4-diaminopteridines----

Data for thiol and alcohol/alkoxide reactions are qualitative based on literature mentions; specific yields were not found in the searched literature.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with different classes of nucleophiles. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Synthesis of Methotrexate)

This protocol is adapted from the synthesis of methotrexate.

Materials:

  • This compound

  • Barium salt dihydrate of p-(N-methyl)aminobenzoyl-L-glutamic acid

  • Dimethylformamide (DMF)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the barium salt dihydrate of p-(N-methyl)aminobenzoyl-L-glutamic acid (1.1 equivalents) in a 1:1 mixture of DMF and deionized water.

  • To this solution, add this compound (1 equivalent).

  • Stir the reaction mixture overnight at ambient temperature.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, adjust the pH of the solution to 4 using dilute HCl.

  • Evaporate the solvent mixture to dryness under reduced pressure.

  • Triturate the residue with deionized water, stir for 15 minutes at ambient temperature, and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum at an elevated temperature (e.g., 100°C) to yield the crude product.

Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and DMF.

Protocol 2: General Procedure for Reaction with Thiol Nucleophiles

This proposed protocol is based on analogous reactions with similar electrophiles.

Materials:

  • This compound

  • Aryl or alkyl thiol (1.1-1.5 equivalents)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the thiol nucleophile in the anhydrous solvent.

  • Add the base to the solution and stir for 15-30 minutes to form the thiolate.

  • Add this compound in one portion.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and a non-polar solvent (e.g., diethyl ether) to remove impurities.

  • Dry the product under vacuum.

Purification:

  • Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Protocol 3: General Procedure for Reaction with Alcohol/Alkoxide Nucleophiles

This proposed protocol is based on general organic synthesis principles for SN2 reactions with alcohols.

Materials:

  • This compound

  • The desired alcohol (can be used as solvent if it is a low-boiling liquid)

  • A strong base to form the alkoxide (e.g., sodium hydride, sodium methoxide)

  • Anhydrous polar aprotic solvent (if the alcohol is not the solvent)

Procedure:

  • In a flame-dried, inert atmosphere flask, dissolve the alcohol in an anhydrous solvent (or use the alcohol as the solvent).

  • Carefully add the strong base (e.g., sodium hydride) portion-wise at 0°C to form the alkoxide.

  • Stir the mixture for 30 minutes at 0°C, then allow it to warm to room temperature.

  • Add this compound to the alkoxide solution.

  • Stir the reaction at room temperature or with heating, monitoring by TLC or HPLC.

  • Upon completion, carefully quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride) at 0°C.

  • If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general SN2 reaction mechanism and a typical experimental workflow for the synthesis and purification of 6-substituted pteridine-2,4-diamines.

Caption: SN2 reaction mechanism of 6-(bromomethyl)pteridine with a nucleophile.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Nucleophile in Anhydrous Solvent B Add Base (if required) to form Nucleophile Anion A->B C Add 6-(Bromomethyl)pteridine hydrobromide B->C D Reaction under Controlled Temperature C->D E Quench Reaction D->E Reaction Complete F Precipitation or Extraction E->F G Filtration and Washing F->G H Recrystallization or Column Chromatography G->H Crude Product I Drying of Final Product H->I J Characterization (NMR, MS, etc.) I->J Pure Product

Caption: General workflow for synthesis and purification of 6-substituted pteridines.

References

Application Notes and Protocols: 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a pivotal building block in organic synthesis, primarily recognized for its role in the preparation of potent enzyme inhibitors. Its reactive bromomethyl group allows for facile nucleophilic substitution, enabling the construction of a diverse range of substituted pteridine derivatives. This document provides detailed application notes and experimental protocols for the use of this versatile intermediate, with a focus on the synthesis of Dihydrofolate Reductase (DHFR) and Pteridine Reductase (PTR1) inhibitors, classes of compounds with significant therapeutic applications, including in cancer chemotherapy and as antimicrobial agents.

Key Applications

The primary utility of this compound lies in its function as a key intermediate for the synthesis of:

  • Methotrexate and its Analogs: Methotrexate is a widely used chemotherapeutic agent and immunosuppressant that functions by inhibiting DHFR. The synthesis of methotrexate involves the coupling of the 6-(bromomethyl)pteridine-2,4-diamine core with a p-aminobenzoyl-L-glutamic acid derivative.

  • Pteridine Reductase Inhibitors: Pteridine reductase is an enzyme found in certain protozoan parasites, such as Leishmania. Inhibitors of this enzyme are being investigated as potential treatments for diseases like leishmaniasis.

  • Novel Heterocyclic Compounds: The reactivity of the bromomethyl group can be exploited to introduce a variety of functional groups and build complex heterocyclic systems with potential biological activities.

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialReagentsSolventTemperatureReaction TimeYieldReference
2,4-diamino-6-(hydroxymethyl)pteridineTriphenylphosphine, N-Bromosuccinimide (NBS)Carbon Tetrachloride0°C to room temp.Overnight96%[1][2]
2,4-diamino-6-(hydroxymethyl)pteridineTriphenylphosphine dibromideDimethylacetamideNot specifiedNot specifiedNot specified[3]
Table 2: Synthesis of Methotrexate using this compound
ReactantBaseSolventpHTemperatureReaction TimeYieldReference
Barium salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid dihydrate-DMF/H₂O (1:1)4 (adjusted with HCl)AmbientOvernightNot specified[4]
p-(N-methyl)-aminobenzoyl-L-glutamic acidSoluble base (e.g., NaOH, NaHCO₃)Polar solvent (e.g., water, DMF, DMA)Not specifiedAmbientNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure with a reported high yield.[1][2]

Materials:

  • 2,4-diamino-6-(hydroxymethyl)pteridine (10 g)

  • Triphenylphosphine (26 g)

  • N-Bromosuccinimide (NBS) (18 g)

  • Carbon Tetrachloride (200 mL)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • To a 500 mL four-necked flask, add triphenylphosphine (26 g), NBS (18 g), and carbon tetrachloride (200 mL).

  • Stir the mixture vigorously and cool to 0°C in an ice bath.

  • Add 2,4-diamino-6-(hydroxymethyl)pteridine (10 g) in batches to the cooled mixture.

  • After the addition is complete, continue stirring the reaction mixture overnight, allowing it to gradually warm to room temperature.

  • Filter the reaction mixture to collect the crude product.

  • Recrystallize the crude product from a mixed solvent of water and DMF (e.g., 100 mL) to obtain brown needle crystals of 2,4-diamino-6-bromomethylpteridine.

  • The expected yield is approximately 12.8 g (96%).

Protocol 2: Synthesis of Methotrexate

This protocol describes a general method for the synthesis of Methotrexate from this compound.[4]

Materials:

  • This compound (3.4 g, 0.009 mole)

  • Barium salt dihydrate of p-(N-methyl)-aminobenzoyl-L-glutamic acid (4.5 g, 0.01 mole)

  • Dimethylformamide (DMF)

  • Water

  • Diluted Hydrochloric Acid (HCl)

Procedure:

  • In a suitable reaction vessel, stir this compound (3.4 g) with the barium salt dihydrate of p-(N-methyl)-aminobenzoyl-L-glutamic acid (4.5 g) in 100 mL of a 1:1 (v/v) mixture of DMF and water.

  • Continue stirring the mixture overnight at ambient temperature.

  • After the reaction is complete, adjust the pH of the solution to 4 using diluted HCl.

  • Evaporate the mixture to dryness under vacuum.

  • Dissolve the residue in 100 mL of water and stir for 15 minutes at ambient temperature.

  • Filter the mixture to collect the solid product.

  • Dry the filtration residue at 100°C under vacuum to yield methotrexate.

Signaling Pathway and Workflow Diagrams

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP Methotrexate Methotrexate Methotrexate->DHFR Inhibition DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth

Caption: Dihydrofolate Reductase (DHFR) pathway and inhibition by Methotrexate.

Pteridine_Reductase_Pathway Pterins Oxidized Pterins PTR1 Pteridine Reductase 1 (PTR1) Pterins->PTR1 Tetrahydro_Pterins Tetrahydro-Pterins Parasite_Growth Parasite Growth and Survival Tetrahydro_Pterins->Parasite_Growth NADPH NADPH NADPH->PTR1 NADP NADP+ PTR1->Tetrahydro_Pterins 2H+ PTR1->NADP PTR1_Inhibitor PTR1 Inhibitor PTR1_Inhibitor->PTR1 Inhibition

Caption: Pteridine Reductase 1 (PTR1) pathway and its inhibition.

Experimental_Workflow cluster_synthesis Synthesis of Target Compound cluster_characterization Characterization cluster_evaluation Biological Evaluation start Start with 6-(Bromomethyl)pteridine- 2,4-diamine hydrobromide reaction Nucleophilic Substitution Reaction (e.g., with an amine, phenol, or thiol) start->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., chromatography, recrystallization) workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis (e.g., HPLC) purification->purity enzyme_assay Enzyme Inhibition Assay (e.g., DHFR, PTR1) purification->enzyme_assay cell_assay Cell-based Assays enzyme_assay->cell_assay

Caption: General experimental workflow for the synthesis and evaluation of inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of Final Product

Potential Cause Recommended Action
Incomplete Bromination - Ensure the brominating agent (e.g., dibromotriphenylphosphorane or N-Bromosuccinimide/triphenylphosphine) is fresh and added in appropriate molar excess. A 10% excess has been shown to be adequate.[1] - Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material, 2,4-diamino-6-pteridinemethanol, is fully consumed.[2]
Side Reactions - The formation of impurities such as 6-methyl-2,4-pteridinediamine can reduce the yield of the desired product.[1] - Maintain the recommended reaction temperature. For bromination with NBS and triphenylphosphine, low temperatures (e.g., 0°C) are recommended.[3]
Product Loss During Work-up/Purification - Optimize the recrystallization solvent system. A mixture of water and DMF has been used for recrystallization.[2][3] - Minimize the number of transfer steps and ensure complete precipitation of the product before filtration.
Hydrolysis of the Bromomethyl Group - The bromomethyl group is susceptible to hydrolysis. Avoid prolonged exposure to aqueous conditions, especially at elevated temperatures, during work-up.

Issue 2: Presence of Impurities in the Final Product

Observed Impurity Potential Source Mitigation Strategy
Unreacted 2,4-diamino-6-pteridinemethanol Incomplete bromination reaction.- Increase reaction time or temperature (with caution to avoid degradation). - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Use a slight excess of the brominating agent.[1]
6-methyl-2,4-pteridinediamine A potential coproduct from the initial condensation step that persists through the bromination.[1]- Optimize the initial condensation of 2,4,5,6-tetraaminopyrimidine and 1,3-dihydroxyacetone to minimize its formation. - Purification by recrystallization may help, but separation can be challenging. Purity should be assessed by HPLC.[1]
7-isomers (e.g., 2,4-diamino-7-pteridinemethanol) Non-regioselective condensation in the first step.[1]- Careful control of the condensation reaction conditions (e.g., pH, temperature) may improve regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Reported yields can vary significantly depending on the specific reagents and conditions used. Some studies have reported yields of around 50% after recrystallization when using N,N-Dimethylacetamide as a solvent.[1] Other patented methods claim yields as high as 96% for the bromination step.[3]

Q2: Which brominating agent is most effective?

A2: Both dibromotriphenylphosphorane and a combination of N-Bromosuccinimide (NBS) and triphenylphosphine have been successfully used.[1][2][3] The choice may depend on availability, cost, and downstream application requirements.

Q3: How can I monitor the progress of the bromination reaction?

A3: The reaction can be monitored by TLC or HPLC to track the disappearance of the starting material, 2,4-diamino-6-pteridinemethanol.[2]

Q4: What is the best method for purifying the final product?

A4: Recrystallization is a common purification method.[1] A mixed solvent system of water and N,N-Dimethylformamide (DMF) has been reported to be effective.[2][3] Final product purity should be confirmed by analytical techniques such as HPLC and NMR.[1]

Q5: What are the key safety precautions to take during this synthesis?

A5: Brominating agents are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[4] The final product is also an irritant.[4] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.[4]

Experimental Protocols

Synthesis of 2,4-diamino-6-pteridinemethanol (Precursor)

This protocol is based on the condensation reaction described in the literature.[1]

  • Dissolve 2,4,5,6-tetraaminopyrimidine in an aqueous sodium acetate solution.

  • Add 1,3-dihydroxyacetone to the solution.

  • Heat the reaction mixture and monitor the formation of the product.

  • Cool the mixture to allow the product to precipitate.

  • Isolate the 2,4-diamino-6-pteridinemethanol by filtration, wash with water, and dry.

Synthesis of this compound

This protocol is a generalized procedure based on literature methods.[1][3]

  • Suspend the precursor, 2,4-diamino-6-pteridinemethanol, in a suitable solvent such as N,N-Dimethylacetamide or carbon tetrachloride.[1][3]

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, prepare the brominating agent. For example, add N-Bromosuccinimide (NBS) to a solution of triphenylphosphine in the same solvent.[3]

  • Slowly add the brominating agent solution to the cooled suspension of the precursor with vigorous stirring.

  • Allow the reaction to proceed at a low temperature overnight.[3]

  • Monitor the reaction to completion by TLC or HPLC.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/DMF).[3]

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Comparison of Reported Yields for the Bromination Step

Brominating Agent Solvent Yield Reference
DibromotriphenylphosphoraneN,N-Dimethylacetamide~50% (after recrystallization)[1]
NBS / TriphenylphosphineCarbon Tetrachloride96%[3]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination cluster_step3 Step 3: Purification A 2,4,5,6-Tetraaminopyrimidine C Condensation A->C B 1,3-Dihydroxyacetone B->C D 2,4-diamino-6-pteridinemethanol C->D F Bromination D->F E Brominating Agent (e.g., NBS/PPh3) E->F G Crude Product F->G H Recrystallization (e.g., Water/DMF) G->H I 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide (Final Product) H->I

Caption: Synthetic workflow for this compound.

Troubleshooting cluster_yield Low Yield Investigation cluster_purity Impurity Analysis Start Low Yield or Impure Product Yield_Check Check Reaction Completion (TLC/HPLC) Start->Yield_Check Incomplete Incomplete Reaction Yield_Check->Incomplete Action_Time Increase Reaction Time/ Reagent Excess Incomplete->Action_Time No Purification_Check Analyze Purity (HPLC/NMR) Incomplete->Purification_Check Yes Action_Time->Yield_Check Impurity_Present Impurities Detected? Purification_Check->Impurity_Present End High Purity Product Impurity_Present->End No Optimize_Purification Optimize Recrystallization Solvent/Conditions Impurity_Present->Optimize_Purification Yes Optimize_Purification->Purification_Check

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Purification of 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of crude vs. purified this compound?

A1: The crude product is often described as a light brown to brown solid.[1][2] After successful purification, it should appear as a yellow to brown crystalline solid.[2]

Q2: What are the common impurities found in crude this compound?

A2: A common impurity is 6-methyl-2,4-pteridinediamine.[3] Other potential impurities could include unreacted starting materials from the synthesis, such as 2,4-diamino-6-hydroxymethylpteridine, or byproducts from decomposition.

Q3: What is the recommended method for purifying this compound?

A3: Recrystallization from a mixed solvent of water and dimethylformamide (DMF) is a documented and effective method to achieve high purity.[2][4]

Q4: What level of purity can be expected after recrystallization?

A4: Purity levels of over 98% have been reported after recrystallization from a water and DMF mixed solvent.[4] Another source indicates a purity of approximately 96% can be achieved.[3]

Q5: What are the storage conditions for the purified compound?

A5: It is recommended to store the compound at 2-8°C or in a freezer at -20°C.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery/Yield After Recrystallization The compound is too soluble in the chosen solvent mixture.Decrease the proportion of DMF in the water/DMF mixture. Ensure the minimum amount of hot solvent is used to dissolve the crude product. Allow sufficient time for crystallization to occur at room temperature and then at a lower temperature (e.g., 0-4°C).
The product is not fully precipitating.After cooling, try adding a small seed crystal to induce crystallization. Gently scratch the inside of the flask with a glass rod at the solvent line.
Product "Oils Out" Instead of Crystallizing The solvent is not ideal, or the solution is supersaturated and cooling too quickly.Add a small amount of the less polar solvent (water) to the hot solution to decrease solubility slightly before cooling. Allow the solution to cool slowly to room temperature without disturbance before moving to a colder environment.
Presence of impurities that inhibit crystallization.Attempt to purify a smaller batch first to optimize the solvent ratio. Consider a pre-purification step like a charcoal treatment if significant colored impurities are present.
Persistent Brown Color in Purified Product Presence of colored, non-crystalline impurities.During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and stir for 5-10 minutes. Filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize.
Purified Product Contains Starting Material (2,4-diamino-6-hydroxymethylpteridine) The initial bromination reaction was incomplete.The purification method may need to be adjusted. Consider washing the crude solid with a solvent in which the starting material is more soluble than the product before recrystallization. Alternatively, a different purification technique like column chromatography might be necessary, though it is not a commonly cited method for this specific compound.
Purified Product Contains 6-methyl-2,4-pteridinediamine Impurity This is a known byproduct of the synthesis.The recrystallization in water/DMF is generally effective at reducing this impurity.[3] For very high purity requirements, a second recrystallization may be necessary. Purity should be checked by a suitable analytical method like HPLC.

Quantitative Data Summary

Parameter Value Purification Method Source
Purity>98%Recrystallization from water and DMF mixed solvent[4]
Purity~96%Recrystallization[3]
Yield96%Recrystallization from water and DMF mixed solvent[2]

Experimental Protocol: Recrystallization

This protocol details the purification of this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Dimethylformamide (DMF)

  • Deionized Water

  • Activated Charcoal (optional)

  • Celite (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Prepare a mixed solvent of water and DMF. A good starting ratio to test is 1:1 (v/v), but this may need optimization.

  • Add a minimal amount of the hot water/DMF solvent mixture to the crude material while stirring and heating until the solid is just dissolved. Avoid using an excessive amount of solvent to ensure good recovery.

  • (Optional) If the solution is highly colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution. Stir for 5-10 minutes.

  • (Optional) If charcoal was added, perform a hot filtration using a pre-warmed funnel with a pad of celite to remove the charcoal. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-4°C) for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water, followed by a cold, non-polar solvent like diethyl ether to aid in drying.

  • Dry the purified crystals under vacuum to a constant weight.

Purification Troubleshooting Workflow

G cluster_start Start Purification cluster_recrystallization Recrystallization cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_end Finish start Crude Product dissolve Dissolve in min. hot Water/DMF start->dissolve cool Slow Cool & Chill dissolve->cool filter_dry Filter & Dry cool->filter_dry analyze Check Purity (HPLC/NMR) filter_dry->analyze oiling_out Product Oils Out? analyze->oiling_out Purity NOT OK pure_product Pure Product analyze->pure_product Purity OK low_yield Low Yield? oiling_out->low_yield No adjust_solvent Adjust Solvent Ratio/ Cooling Rate oiling_out->adjust_solvent Yes colored_product Product Still Colored? low_yield->colored_product No concentrate Concentrate Mother Liquor/ Optimize Solvent Volume low_yield->concentrate Yes charcoal Add Activated Charcoal & Hot Filter colored_product->charcoal Yes fail Re-evaluate Strategy colored_product->fail No adjust_solvent->dissolve concentrate->cool charcoal->dissolve

Caption: Troubleshooting workflow for the purification of this compound.

References

Common impurities in 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can originate from starting materials, intermediates, byproducts of the synthesis, residual solvents, and degradation products. Key impurities include:

  • Starting Materials: Unreacted 2,4,5,6-tetraaminopyrimidine and 1,3-dihydroxyacetone.[1][2][3]

  • Key Intermediate: 2,4-Diamino-6-hydroxymethylpteridine, the precursor to the final product.[1][2][4]

  • Synthesis Byproducts: Isomeric impurities such as 2,4-diamino-7-pteridinemethanol and 7-methyl-2,4-pteridinediamine, as well as the reduced byproduct 6-methyl-2,4-pteridinediamine.[4]

  • Reagent Residues: Residual triphenylphosphine, triphenylphosphine oxide (from the bromination reaction), and N-bromosuccinimide (NBS).[2][4]

  • Residual Solvents: Solvents used during synthesis and purification, such as N,N-Dimethylacetamide (DMAc), methanol, water, or carbon tetrachloride.[1][2][3][4]

  • Degradation Products: The primary degradation product is 2,4-diamino-6-hydroxymethylpteridine, formed via hydrolysis of the bromomethyl group.

Q2: How can I detect the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is effective for separating the main compound from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can identify and quantify impurities by comparing the integration of characteristic signals of the impurities against the main compound's signals. For instance, the methyl protons of 6-methyl-2,4-pteridinediamine appear at a distinct chemical shift.[4]

  • Mass Spectrometry (MS): Can be used to identify the mass of the parent compound and any impurities present.[2]

Q3: What is the appearance and stability of this compound?

A3: this compound is typically a light brown to brown solid.[1][5] It is recommended to store the compound at -20°C in a freezer to minimize degradation.[1][6] The compound can be sensitive to moisture, which can lead to hydrolysis of the bromomethyl group.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low purity of the final product after synthesis. Incomplete reaction or presence of significant side products.Optimize reaction conditions (temperature, time, stoichiometry of reagents). Ensure the purity of the starting material, 2,4-diamino-6-hydroxymethylpteridine.
Presence of 2,4-diamino-6-hydroxymethylpteridine in the final product. Incomplete bromination or hydrolysis of the product during workup or storage.Ensure anhydrous conditions during the bromination step. Use a sufficient excess of the brominating agent. During workup, avoid prolonged exposure to water. Store the final product in a desiccated environment at low temperature.
Discoloration of the product (darker than expected). Presence of polymeric impurities or degradation products.Purification by recrystallization may help. The use of activated carbon during the synthesis of the precursor can also reduce colored impurities.[7]
Poor solubility in subsequent reactions. Presence of insoluble impurities.Filter the solution of the compound before use. Consider a purification step like recrystallization to remove insoluble matter.

Experimental Protocols

Purification by Recrystallization

This protocol is adapted for the purification of the free base, 2,4-diamino-6-bromomethylpteridine, which can then be converted to the hydrobromide salt.[2]

Materials:

  • Crude 2,4-diamino-6-bromomethylpteridine

  • Dimethylformamide (DMF)

  • Deionized Water

  • Buchner funnel and filter paper

  • Flasks and heating mantle

Procedure:

  • Dissolve the crude product in a minimal amount of hot DMF.

  • Slowly add hot deionized water to the solution until turbidity is observed.

  • Reheat the mixture until a clear solution is obtained.

  • Allow the solution to cool down slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a cold mixture of water and DMF, followed by a non-polar solvent like diethyl ether to facilitate drying.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis and Impurity Formation Workflow

G Synthesis and Impurity Pathway cluster_synthesis Main Synthesis Route cluster_impurities Potential Impurities A 2,4,5,6-Tetraaminopyrimidine + 1,3-Dihydroxyacetone B 2,4-Diamino-6-hydroxymethylpteridine A->B Cyclization I1 Unreacted Starting Materials A->I1 C 6-(Bromomethyl)pteridine-2,4-diamine HBr B->C Bromination (e.g., with PPh3/NBS) I2 6-Methyl-2,4-pteridinediamine (Reduction byproduct) B->I2 I3 2,4-Diamino-7-pteridinemethanol (Isomeric byproduct) B->I3 I4 Residual Reagents/Solvents C->I4 I5 2,4-Diamino-6-hydroxymethylpteridine (Hydrolysis/Incomplete Reaction) C->I5 Hydrolysis

Caption: Synthetic pathway and sources of common impurities.

General Purification Workflow

G General Purification Workflow cluster_QC Quality Control Crude Crude Product Recrystallization Recrystallization (e.g., DMF/Water) Crude->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure Pure 6-(Bromomethyl)pteridine- 2,4-diamine HBr Drying->Pure QC1 Purity Analysis (HPLC, NMR) Pure->QC1 Verification

Caption: A typical workflow for the purification of the target compound.

References

Optimizing reaction conditions for methotrexate synthesis using 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methotrexate, specifically through the reaction of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide with diethyl L-glutamate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of methotrexate using this compound?

A1: The synthesis involves the alkylation of diethyl L-glutamate with this compound. The pteridine moiety is coupled with the glutamate derivative to form the methotrexate backbone. Protecting groups may be used on the primary amino groups of the pteridine ring to prevent side reactions during this alkylation step.[1][2]

Q2: Why is pH control critical during the synthesis and purification of methotrexate?

A2: Precise pH control is essential to favor the desired product formation and facilitate purification. For instance, during the formation of the pteridine ring, a strict pH of 5.5 ± 0.2 is recommended to preferentially form the 6-hydroxymethylpteridine intermediate.[1][3] During purification, pH adjustments are used to precipitate and redissolve methotrexate or its salts, allowing for the removal of impurities.[4][5][6] For example, precipitating the zinc salt of methotrexate at around pH 6 is a key purification step.[4]

Q3: What are some common impurities that can arise during this synthesis?

A3: Process-related impurities can result from incomplete reactions or contaminants in the starting materials.[] Side reactions can also lead to the formation of isomers or related substances.[8] Degradation products, such as 7-hydroxy-methotrexate, can form if the product is exposed to light.[]

Q4: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for monitoring the reaction and quantifying methotrexate and its impurities.[][9] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for its high accuracy and sensitivity in detecting and quantifying methotrexate.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Methotrexate 1. Incomplete reaction.1. Ensure optimal reaction time and temperature. Monitor reaction progress using TLC or HPLC.
2. Side reactions consuming starting materials.2. Consider the use of protecting groups on the pteridine ring to minimize side reactions.[1][2]
3. Suboptimal pH during the reaction.3. Carefully control the pH of the reaction mixture. The use of a suitable base is crucial.
4. Degradation of the product during work-up.4. Protect the reaction mixture and product from light to prevent photodegradation.[]
Poor Purity of Final Product 1. Presence of unreacted starting materials.1. Optimize the stoichiometry of the reactants.
2. Formation of by-products and isomers.2. Adjust reaction conditions (temperature, solvent) to minimize the formation of impurities.
3. Inefficient purification.3. Employ a multi-step purification process, such as precipitation of the zinc salt followed by recrystallization.[4] Adjusting the pH to specific values is critical for selective precipitation.[5][6]
Difficulty in Isolating the Product 1. Product remains dissolved in the solvent.1. After reaction completion, adjust the pH to the isoelectric point of methotrexate (around pH 4) to induce precipitation.[4]
2. Formation of an oil instead of a solid.2. Try adding an anti-solvent like acetone to the aqueous solution to crystallize the sodium salt of methotrexate.[4][5]

Experimental Protocols

Detailed Methodology for Methotrexate Synthesis

This protocol is a synthesis of information from various sources and should be adapted and optimized for specific laboratory conditions.

1. Coupling Reaction:

  • In a suitable reaction vessel, dissolve diethyl N-(p-methylaminobenzoyl)-L-glutamate in a polar solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAC).[11]

  • Add a soluble base, for example, sodium hydroxide or sodium bicarbonate, to the solution.[11][12]

  • Cool the reaction mixture to a temperature below 20°C.[2]

  • Slowly add this compound (potentially with protecting groups on the amino functions) to the stirred solution.[1][2]

  • Maintain the reaction at a controlled temperature and monitor its progress by TLC or HPLC until the starting materials are consumed.

2. Work-up and Purification:

  • Upon reaction completion, adjust the pH of the reaction mixture to approximately 2.0 with hydrochloric acid.[5]

  • Filter the resulting precipitate and wash it with water.

  • Resuspend the filter cake in a mixture of water and an organic solvent like acetone.[5][6]

  • Adjust the pH to a basic range (e.g., pH 8.0-9.0) using an inorganic base such as sodium hydroxide solution to dissolve the product.[5][6]

  • Filter the solution to remove any insoluble impurities.

  • To the filtrate, add an organic solvent like acetone to induce the crystallization of the methotrexate salt (e.g., disodium salt).[5][6]

  • Stir for a sufficient time to ensure complete crystallization, then filter the product.

  • Wash the filter cake with a small amount of the crystallization solvent.

  • Dry the purified methotrexate salt under vacuum at room temperature.[5][6]

Data Presentation

Table 1: pH Optimization in Methotrexate Purification

Purification Step Target pH Range Purpose Reference
Initial Precipitation1.5 - 2.5To precipitate crude methotrexate from the reaction mixture.[5]
Zinc Salt Precipitation~6.0To selectively precipitate the zinc salt of methotrexate for purification.[4]
Redissolving in Base8.0 - 10.0To dissolve the methotrexate product for further purification steps.[4][5]
Final Product Precipitation~4.0To precipitate the final high-purity methotrexate free acid.[4]

Table 2: Example of Purification Yield and Purity

Purification Method Yield Purity Isomer Content Reference
Acetone Crystallization of Disodium Salt68.5%98.78%0.16%[5]
Acetone Crystallization of Disodium Salt64.8%97.35%0.17%[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product reactants 6-(Bromomethyl)pteridine-2,4-diamine HBr + Diethyl L-glutamate reaction Coupling Reaction (Polar Solvent, Base, <20°C) reactants->reaction ph_adjust1 Adjust pH to ~2.0 (Precipitation) reaction->ph_adjust1 filtration1 Filtration ph_adjust1->filtration1 redissolve Redissolve in Base (pH 8-9) filtration1->redissolve filtration2 Filtration redissolve->filtration2 crystallization Crystallization (add Acetone) filtration2->crystallization filtration3 Filtration & Drying crystallization->filtration3 product Purified Methotrexate filtration3->product

Caption: Experimental workflow for the synthesis and purification of methotrexate.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Purity Issue cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Inefficient Purification issue->cause3 cause4 Product Degradation issue->cause4 solution1 Optimize Reaction Time/Temp Monitor with HPLC/TLC cause1->solution1 solution2 Use Protecting Groups Control Stoichiometry cause2->solution2 solution3 Multi-step Purification (e.g., Zinc Salt) Precise pH Control cause3->solution3 solution4 Protect from Light cause4->solution4

Caption: Troubleshooting logic for common issues in methotrexate synthesis.

References

Troubleshooting low reactivity of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide in alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide in alkylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My alkylation reaction with this compound is showing low to no conversion of my starting material. What are the potential causes and how can I troubleshoot this?

A1: Low reactivity of this compound can stem from several factors, ranging from the nature of the reagent itself to the reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Low Reactivity

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Reagent Reagent Integrity cluster_Conditions Reaction Conditions cluster_Solutions Potential Solutions Start Low or No Product Formation Reagent_Check Verify Reagent Quality and Solubility Start->Reagent_Check Check_Nucleophile Confirm nucleophile strength and purity Start->Check_Nucleophile Reagent_Solubility Is the reagent fully dissolved? Reagent_Check->Reagent_Solubility Reagent_Degradation Could the reagent have degraded? Reagent_Check->Reagent_Degradation Base_Check Evaluate the Base Reagent_Solubility->Base_Check Yes Change_Solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) Reagent_Solubility->Change_Solvent No Reagent_Degradation->Start Repurify or use fresh reagent Solvent_Check Assess the Solvent Base_Check->Solvent_Check Increase_Base Increase base equivalents or use a stronger, non-nucleophilic base Base_Check->Increase_Base Temp_Check Optimize Temperature Solvent_Check->Temp_Check Solvent_Check->Change_Solvent Add_Catalyst Consider a phase-transfer catalyst for heterogeneous reactions Solvent_Check->Add_Catalyst If biphasic Increase_Temp Incrementally increase reaction temperature Temp_Check->Increase_Temp

Caption: Troubleshooting workflow for low reactivity.

  • Reagent Solubility and Stability:

    • Issue: this compound has limited solubility in many organic solvents.[1] Incomplete dissolution will significantly reduce the effective concentration of the alkylating agent. The hydrobromide salt is acidic and may require neutralization. The stability of the reagent can also be a concern; it should be stored at low temperatures (2-8°C or -20°C) to prevent degradation.[2][3]

    • Solution:

      • Ensure the reagent is fully dissolved. Consider using highly polar aprotic solvents like DMF or DMSO.

      • Use a base to neutralize the hydrobromide salt, which can improve solubility and activate the nucleophile.

      • Use fresh, properly stored reagent for your reactions.

  • Basicity and Nucleophile Activation:

    • Issue: The nucleophile may not be sufficiently deprotonated to initiate the alkylation. The choice and amount of base are critical. For amine alkylation, the product amine can be more nucleophilic than the starting amine, leading to over-alkylation.[1][4][5]

    • Solution:

      • Use a non-nucleophilic base to avoid competing reactions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-diisopropylethylamine (DIPEA).

      • Ensure at least stoichiometric amounts of base are used, and in some cases, an excess may be required to drive the reaction to completion.

      • For primary and secondary amines, using a large excess of the amine can favor mono-alkylation.[4]

  • Solvent Effects:

    • Issue: The solvent plays a crucial role in an Sₙ2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Solution: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents are effective at solvating the cation of the base while leaving the nucleophilic anion more reactive.

  • Reaction Temperature:

    • Issue: The reaction may have a significant activation energy barrier that is not overcome at room temperature.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of the product, as well as any potential decomposition at higher temperatures.

Q2: I am observing multiple products in my reaction mixture, leading to a low yield of the desired product and difficult purification. What are the likely side reactions?

A2: The formation of multiple products is a common issue in the alkylation of polyfunctional molecules like pteridines.

  • Over-alkylation (for primary/secondary amines): The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkylating agent to form a tertiary amine, and subsequently a quaternary ammonium salt.[4][5]

    • Mitigation: Use a large excess of the starting amine relative to the this compound.

  • Competing N-, O-, or S-alkylation: If your nucleophile has multiple reactive sites (e.g., an amino acid with -NH₂, -OH, and -SH groups), you may see alkylation at all of these positions.

    • Mitigation: Employ protecting groups for the more reactive functional groups that you do not wish to alkylate. The choice of base and solvent can also influence selectivity.

  • Elimination Reactions: Although less common with benzylic-type bromides, under strongly basic conditions and elevated temperatures, elimination to form an alkene is a possibility.

    • Mitigation: Use a milder base and avoid excessive heating.

Q3: What are the recommended starting conditions for an alkylation reaction with this compound?

A3: A good starting point for optimizing your reaction would be:

ParameterRecommended ConditionRationale
Nucleophile 1.0 equivalentThe limiting reagent.
Alkylating Agent 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Base 1.5 - 2.0 equivalentsTo neutralize the HBr byproduct and deprotonate the nucleophile.
Solvent Anhydrous DMF or DMSOGood solubility for the pteridine salt and promotes Sₙ2 reactions.
Temperature Room Temperature to 50°CStart mild and increase if no reaction is observed.
Atmosphere Inert (Nitrogen or Argon)To prevent side reactions with atmospheric moisture and oxygen.

Experimental Protocols

General Protocol for N-Alkylation of an Amine:

  • To a round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and anhydrous DMF.

  • Add a non-nucleophilic base such as potassium carbonate (1.5 eq.) or DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF.

  • Add the solution of the alkylating agent dropwise to the amine mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for S-Alkylation of a Thiol:

  • Follow the N-alkylation protocol, substituting the amine with the desired thiol (1.0 eq.).

  • A weaker base such as triethylamine (TEA) may be sufficient for deprotonating the thiol.

  • Thiol alkylations are often faster and can typically be run at room temperature.

Signaling Pathway and Logical Relationships

Alkylation Reaction Pathway

Alkylation_Pathway cluster_Reactants Reactants cluster_Reaction Reaction Steps cluster_Products Products & Byproducts Pteridine 6-(Bromomethyl)pteridine- 2,4-diamine (HBr salt) SN2 Sₙ2 Attack Pteridine->SN2 Byproduct Protonated Base (Base-H⁺) and Bromide Salt (M⁺Br⁻) Nucleophile Nucleophile (R-XH) (e.g., Amine, Thiol, Alcohol) Deprotonation Nucleophile Deprotonation (R-X⁻) Nucleophile->Deprotonation Base Base Base Base->Byproduct Deprotonation->SN2 Product Alkylated Pteridine Product SN2->Product

Caption: General pathway for the alkylation reaction.

References

Side reactions of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during its synthesis and use.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am synthesizing this compound and my final product has a significant amount of an isomeric impurity. What is this impurity and how can I avoid it?

A1: The most common isomeric impurity is the 7-(hydroxymethyl)pteridine-2,4-diamine , which arises during the synthesis of the precursor, 2,4-diamino-6-hydroxymethylpteridine. The formation of the desired 6-isomer versus the undesired 7-isomer is highly dependent on the pH of the reaction mixture during the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.

  • Cause: A higher pH favors the formation of the 7-isomer, while a lower, acidic pH promotes the formation of the desired 6-isomer.[1][2]

  • Solution: Maintain a strict pH control during the synthesis of the 2,4-diamino-6-hydroxymethylpteridine precursor. A pH range of 3.0 to 5.5 is recommended to maximize the yield of the 6-isomer.[1][2] At a pH of approximately 3.0, a ratio of about 20:1 of the 6-isomer to the 7-isomer can be achieved.[1]

Q2: My final product contains 6-methyl-2,4-pteridinediamine as an impurity. How is this formed and how can I minimize it?

A2: The presence of 6-methyl-2,4-pteridinediamine is a known issue. While the exact mechanism is not fully detailed in the literature, it is believed to form during the initial condensation step.

  • Plausible Cause: This side product may arise from a reductive process or from impurities present in the dihydroxyacetone starting material. Dihydroxyacetone can exist in equilibrium with its enol form, which could potentially undergo alternative reaction pathways.

  • Solution:

    • Use high-purity starting materials: Ensure the dihydroxyacetone and 2,4,5,6-tetraaminopyrimidine are of high purity.

    • Optimize reaction conditions: Strict adherence to the optimized protocol for the precursor synthesis, including temperature and reaction time, can help minimize the formation of this and other byproducts.

    • Purification: While this impurity may be difficult to remove completely, careful recrystallization of the intermediate 2,4-diamino-6-hydroxymethylpteridine can help reduce its concentration before proceeding to the bromination step.

Q3: The bromination of 2,4-diamino-6-hydroxymethylpteridine is giving me a low yield and a discolored product. What could be the cause?

A3: High temperatures during the bromination step can lead to the degradation of the product, sometimes described as a "rotten situation". The pteridine ring system can be sensitive to harsh conditions.

  • Cause: Thermal decomposition or side reactions at elevated temperatures.

  • Solution: Perform the bromination at low temperatures. A recommended procedure involves using N-Bromosuccinimide (NBS) and triphenylphosphine in a solvent like carbon tetrachloride at 0°C.[3] This method has been reported to produce a high yield of the desired product.

Q4: My final product seems to be degrading over time, even during storage. What are the likely degradation pathways and how can I improve stability?

A4: The bromomethyl group is a reactive functional group susceptible to nucleophilic substitution.

  • Cause: The most common degradation pathway is the hydrolysis of the bromomethyl group back to the hydroxymethyl group, especially in the presence of moisture. The product is also light and temperature-sensitive.

  • Solution:

    • Storage: Store this compound in a tightly sealed container, protected from light and moisture, at a low temperature (recommended at -20°C or 2-8°C).[4][5]

    • Handling: When working with the compound in solution, use anhydrous solvents and minimize exposure to atmospheric moisture. Prepare solutions fresh and use them promptly.

Q5: I am struggling to purify the final product. What is an effective recrystallization method?

A5: Recrystallization is a crucial step to achieve high purity.

  • Recommended Solvent System: A mixed solvent system of water and dimethylformamide (DMF) has been shown to be effective for the recrystallization of 6-(Bromomethyl)pteridine-2,4-diamine.[3]

  • General Procedure: Dissolve the crude product in a minimal amount of hot DMF, and then slowly add water until the solution becomes turbid. Reheat gently until the solution is clear again, and then allow it to cool slowly to promote the formation of pure crystals.

Data Presentation

Table 1: Effect of pH on Isomer Formation in the Synthesis of 2,4-diamino-6-hydroxymethylpteridine

pH of ReactionApproximate Ratio of 6-isomer to 7-isomerReference
~3.020:1[1]
5.3 - 5.5Minimized sum of 7-isomer and 6-methylpteridine[2]
< 8.0Mixture of 6- and 7-isomers
9.0 - 10.0Predominantly 7-isomer

Table 2: Comparison of HPLC Methods for Purity Analysis

ParameterMethod A: C18 Column, pH 3.0Method B: RP-Amide Column, pH 3.0Method C: C18 Column, pH 5.7Reference
Retention Time of Main Peak (min)8.527.219.87[6]
Resolution (Main Peak vs. Impurity 1*)1.82.51.6[6]
Resolution (Main Peak vs. Impurity 2**)2.22.82.0[6]
Tailing Factor (Main Peak)1.31.11.4[6]
Theoretical Plates (Main Peak)850098007900[6]
Calculated Purity (%)98.5%99.2%98.6%[6]

*Impurity 1: 2,4-diamino-6-hydroxymethyl pteridine (starting material) **Impurity 2: Unknown degradation product from forced degradation study

Experimental Protocols

Protocol 1: Synthesis of 2,4-diamino-6-hydroxymethylpteridine (Precursor) with pH Control

  • Preparation: In a reaction vessel, dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride in water.

  • pH Adjustment: Carefully adjust the pH of the solution to 3.0 - 5.5 using an appropriate acid or base (e.g., HCl or NaOH). Monitor the pH closely with a calibrated pH meter.

  • Reaction: While vigorously aerating the solution, slowly add an aqueous solution of dihydroxyacetone.

  • Monitoring: Maintain the pH in the target range throughout the reaction by adding acid or base as needed. The reaction progress can be monitored by HPLC.

  • Isolation: Once the reaction is complete, adjust the pH to ~5.5 to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be recrystallized to reduce impurities like the 6-methyl derivative before proceeding to the next step.

Protocol 2: Low-Temperature Bromination

  • Reagent Preparation: In a four-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend triphenylphosphine and N-Bromosuccinimide (NBS) in anhydrous carbon tetrachloride.

  • Cooling: Cool the mixture to 0°C with an ice bath and stir vigorously.

  • Addition of Precursor: Add the dry 2,4-diamino-6-hydroxymethylpteridine in portions to the cold suspension.

  • Reaction: Allow the reaction to stir overnight at a low temperature.

  • Isolation: Collect the crude product by filtration and wash with the solvent.

  • Purification: Recrystallize the crude product from a water/DMF mixed solvent to obtain pure this compound.

Protocol 3: HPLC Purity Analysis (Based on Method B)

  • Column: RP-Amide (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM sodium dihydrogen phosphate in water, adjusted to pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to elute the main peak and separate it from impurities. (e.g., start with a low percentage of B, and gradually increase it).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or 370 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).

Visualizations

Reaction Pathway and Side Product Formation TAP 2,4,5,6-Tetraaminopyrimidine Condensation Condensation TAP->Condensation DHA Dihydroxyacetone DHA->Condensation P_6_OH 2,4-Diamino-6-hydroxymethylpteridine (Desired Precursor) Bromination Bromination (NBS, PPh3, 0°C) P_6_OH->Bromination P_7_OH 2,4-Diamino-7-hydroxymethylpteridine (Isomeric Impurity) P_6_Me 6-Methyl-2,4-pteridinediamine (Reductive Impurity) Final_Product 6-(Bromomethyl)pteridine-2,4-diamine HBr (Final Product) Storage Storage/Handling (Moisture, Heat, Light) Final_Product->Storage Degradation_Product Degradation Products (e.g., Hydrolysis) Condensation->P_6_OH pH 3.0 - 5.5 (Favored) Condensation->P_7_OH High pH (Favored) Condensation->P_6_Me Side Reaction Bromination->Final_Product Storage->Degradation_Product

Caption: Main reaction pathway and formation of key side products.

Troubleshooting Workflow for Impurities Start High Impurity Level Detected by HPLC Impurity_ID Identify the major impurity Start->Impurity_ID Isomer_7_OH 7-Hydroxymethyl Isomer? Impurity_ID->Isomer_7_OH Impurity_6_Me 6-Methyl Derivative? Isomer_7_OH->Impurity_6_Me No Sol_pH Check and control pH of condensation (maintain 3.0 - 5.5) Isomer_7_OH->Sol_pH Yes Precursor_Present High level of 6-Hydroxymethyl precursor? Impurity_6_Me->Precursor_Present No Sol_Purity Check purity of starting materials. Recrystallize precursor. Impurity_6_Me->Sol_Purity Yes Other_Impurity Other/Degradation Product? Precursor_Present->Other_Impurity No Sol_Bromination Review bromination conditions. Ensure low temperature (0°C) and sufficient reaction time. Precursor_Present->Sol_Bromination Yes Sol_Storage Review storage and handling. Protect from moisture, heat, and light. Other_Impurity->Sol_Storage Yes

Caption: A logical workflow for troubleshooting common impurities.

Logical Relationships in Synthesis Optimization pH pH of Condensation Yield_6_isomer Yield of 6-isomer pH->Yield_6_isomer Low pH increases Impurity_7_isomer 7-isomer Impurity pH->Impurity_7_isomer High pH increases Temp Bromination Temperature Final_Yield Final Product Yield Temp->Final_Yield Low temp increases Product_Degradation Product Degradation Temp->Product_Degradation High temp increases Purity_SM Purity of Starting Materials Impurity_6_methyl 6-methyl Impurity Purity_SM->Impurity_6_methyl Low purity may increase Final_Purity Final Product Purity Purity_SM->Final_Purity High purity increases Storage_Conditions Storage Conditions Storage_Conditions->Product_Degradation Poor conditions increase Yield_6_isomer->Final_Purity Impurity_7_isomer->Final_Purity Impurity_6_methyl->Final_Purity Product_Degradation->Final_Purity

Caption: Key parameters and their impact on synthesis outcomes.

References

Technical Support Center: Large-Scale Synthesis of 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a key intermediate in the synthesis of methotrexate and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale preparation of this compound?

A1: The most prevalent and scalable synthetic route is a two-step process. The first step involves the condensation of a 2,4,5,6-tetraaminopyrimidine salt (typically the hydrochloride or sulfate) with 1,3-dihydroxyacetone to form 2,4-diamino-6-hydroxymethylpteridine. The second step is the bromination of the hydroxymethyl group using N-bromosuccinimide (NBS) and triphenylphosphine.[1]

Q2: What are the critical process parameters to control during the synthesis?

A2: For the first step (condensation), precise pH control is crucial to ensure the regioselective formation of the desired 6-hydroxymethyl isomer and minimize the formation of the 7-hydroxymethyl byproduct.[2] Temperature and the rate of addition of 1,3-dihydroxyacetone are also important parameters to monitor. In the second step (bromination), temperature control is critical to prevent side reactions and ensure the stability of the product.

Q3: What are the primary impurities I should be aware of?

A3: The main process-related impurity is the 2,4-diamino-7-hydroxymethylpteridine isomer, which can form during the condensation step if the pH is not properly controlled.[2] Other potential impurities can arise from unreacted starting materials, side-products from the bromination reaction (e.g., over-brominated species), and residual solvents. Impurities from the synthesis of methotrexate, for which this compound is an intermediate, can also be relevant for quality control.[][4]

Q4: What are the recommended analytical methods for monitoring the reaction and assessing product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the reaction progress and determining the purity of the final product.[5] Thin Layer Chromatography (TLC) can also be used for rapid in-process checks. For structural confirmation and impurity identification, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.[1]

Troubleshooting Guides

Step 1: Synthesis of 2,4-diamino-6-hydroxymethylpteridine
Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product - Inaccurate pH control leading to the formation of the 7-hydroxymethyl isomer.[2]- Suboptimal reaction temperature.- Incomplete reaction.- Calibrate your pH meter before starting the reaction and monitor the pH throughout the process. Different sources suggest optimal pH ranges of 1.0-2.5 or 5.5 ± 0.2.[2][5] It is advisable to perform small-scale experiments to determine the optimal pH for your specific conditions.- Ensure the reaction temperature is maintained within the specified range (e.g., 8-12°C or 15°C).[5]- Monitor the reaction to completion using HPLC or TLC.
High Levels of 7-hydroxymethylpteridine Impurity - pH of the reaction mixture is too high.[2]- Presence of certain anions like acetate, sulfite, or borate which can catalyze the isomerization.[2]- Strictly maintain the pH within the optimal range. The formation of the 7-hydroxy methyl isomer is favored at a higher pH.[2]- Avoid the use of acetate, sulfite, or borate buffers.[2]
Poor Filtration of the Product - Very fine particle size of the precipitate.- After precipitation, ensure the mixture is sufficiently cooled to maximize crystallization.- Consider adding a filter aid if necessary.
Step 2: Bromination of 2,4-diamino-6-hydroxymethylpteridine
Issue Potential Cause Troubleshooting Steps
Incomplete Bromination - Insufficient amount of brominating agent.- Low reaction temperature.- Ensure the correct stoichiometry of NBS and triphenylphosphine is used.- Maintain the reaction at a low temperature (e.g., 0°C) as specified in the protocol, but ensure it proceeds to completion by monitoring with HPLC or TLC.[1]
Formation of Side Products - Reaction temperature is too high.- Presence of impurities in the starting material.- Strictly control the reaction temperature to avoid over-bromination or degradation.- Ensure the 2,4-diamino-6-hydroxymethylpteridine used is of high purity.
Difficulties in Product Isolation and Purification - The product is a hydrobromide salt and may have different solubility characteristics.- Co-precipitation of byproducts like triphenylphosphine oxide.- Follow the specified recrystallization procedure carefully. A mixed solvent system like water/DMF has been reported to be effective for obtaining high-purity product.[1]- Multiple recrystallizations may be necessary to achieve the desired purity.
Safety Concerns During Scale-Up - Exothermic reaction with NBS.- Hazardous side reaction between NBS and certain solvents at elevated temperatures.- Perform a thorough safety analysis before scaling up. The use of a reaction calorimeter (RC1) can help in understanding the heat flow of the reaction.[6][7]- Be cautious with the choice of solvent. For example, a hazardous side reaction between NBS and 2-methyltetrahydrofuran has been reported.[6][7] The use of DMF with NBS at elevated temperatures can also be hazardous.[8]

Data Presentation

Table 1: Reported Yield and Purity for the Synthesis of 2,4-diamino-6-hydroxymethylpteridine at Scale

Starting MaterialpHTemperature (°C)YieldPurity (by HPLC)Reference
2,4,5,6-tetraaminopyrimidine dihydrochloride (113 g)2.55-895.5 g96%[5]
2,4,5,6-tetraaminopyrimidine dihydrobromide (328.2 g)2.08-12--[5]
2,4,5,6-tetraaminopyrimidine dihydrobromide (60.4 g)2.01529.0 g97.0%[5]

Table 2: Reported Yield for the Bromination of 2,4-diamino-6-hydroxymethylpteridine

Starting MaterialReagentsSolventYieldReference
2,4-diamino-6-hydroxymethylpteridine (10 g)Triphenylphosphine (26 g), NBS (18 g)Carbon tetrachloride (200 mL)96%[1]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2,4-diamino-6-hydroxymethylpteridine

This protocol is adapted from a patented procedure for large-scale synthesis.[5]

Materials:

  • 2,4,5,6-tetraaminopyrimidine dihydrochloride (113 g)

  • Deionized water (2 L)

  • 50% Sodium hydroxide solution

  • 1,3-dihydroxyacetone (70 g)

  • Sodium chloride (200 g)

  • Ethanol

Procedure:

  • Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water in a suitable reactor.

  • Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide solution.

  • In a separate vessel, dissolve 70 g of 1,3-dihydroxyacetone in 500 mL of water.

  • While introducing a stream of air or oxygen into the reactor, slowly add the dihydroxyacetone solution over a period of 12 hours.

  • Maintain the reaction temperature between 5°C and 8°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture for an additional 12 hours.

  • Add 200 g of sodium chloride to the mixture and cool to 5°C to precipitate the product.

  • Filter the precipitate and wash it with cold water and then with ethanol.

  • Dry the product under vacuum to obtain 2,4-diamino-6-hydroxymethylpteridine.

Protocol 2: Synthesis of this compound

This protocol is adapted from a patented procedure.[1]

Materials:

  • 2,4-diamino-6-hydroxymethylpteridine (10 g)

  • Triphenylphosphine (26 g)

  • N-bromosuccinimide (NBS) (18 g)

  • Carbon tetrachloride (200 mL)

  • Water

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a 500 mL four-necked flask equipped with a mechanical stirrer, add 26 g of triphenylphosphine, 18 g of NBS, and 200 mL of carbon tetrachloride.

  • Stir the mixture vigorously and cool it to 0°C in an ice bath.

  • Add 10 g of 2,4-diamino-6-hydroxymethylpteridine in portions to the cold mixture.

  • Continue stirring the reaction mixture overnight at low temperature.

  • Filter the reaction mixture to collect the crude product.

  • Recrystallize the crude product from a mixed solvent of water and DMF (e.g., 100 mL) to obtain pure this compound as brown needle-like crystals.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Condensation Reaction cluster_step2 Step 2: Bromination Reaction A 2,4,5,6-Tetraaminopyrimidine Salt C Reaction Mixture (pH 1.0-2.5 or 5.5 ± 0.2) A->C B 1,3-Dihydroxyacetone B->C D 2,4-diamino-6-hydroxymethylpteridine C->D Desired Product E 7-hydroxymethylpteridine (Impurity) C->E Side Product (favored at high pH) F 2,4-diamino-6-hydroxymethylpteridine H Bromination Reaction (Low Temperature) F->H G NBS + Triphenylphosphine G->H I Crude Product H->I J Recrystallization (Water/DMF) I->J K 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide (Final Product) J->K

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_step1_troubleshooting Troubleshooting: Step 1 (Condensation) cluster_step2_troubleshooting Troubleshooting: Step 2 (Bromination) start Low Yield or High Impurity? check_ph Check pH Control start->check_ph Yes check_temp Verify Reaction Temperature check_ph->check_temp Correct adjust_ph Adjust pH to Optimal Range (1.0-2.5 or 5.5 ± 0.2) check_ph->adjust_ph Incorrect check_reagents Analyze Starting Material Purity check_temp->check_reagents Correct optimize_temp Optimize Reaction Temperature check_temp->optimize_temp Incorrect purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure start2 Incomplete Reaction or Side Products? check_temp2 Check Reaction Temperature start2->check_temp2 Yes check_stoichiometry Verify Reagent Stoichiometry check_temp2->check_stoichiometry Correct optimize_temp2 Maintain Low Temperature (e.g., 0°C) check_temp2->optimize_temp2 Too High adjust_stoichiometry Ensure Correct Molar Ratios of NBS and Triphenylphosphine check_stoichiometry->adjust_stoichiometry Incorrect

Caption: Logical troubleshooting workflow for the synthesis.

References

Technical Support Center: Optimizing Methotrexate Purity in Synthesis from 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of methotrexate from 6-(bromomethyl)pteridine-2,4-diamine hydrobromide. Our aim is to help you improve the purity of your final product by addressing common issues encountered during synthesis and purification.

Troubleshooting Guide

Q1: My methotrexate synthesis has a low yield and is highly impure. What are the likely causes?

A1: Low yield and high impurity levels in this synthesis can stem from several factors. Key areas to investigate include:

  • Incomplete Reaction: The coupling reaction between this compound and diethyl p-(N-methylamino)benzoyl-L-glutamate may not have gone to completion. This can be due to suboptimal reaction time, temperature, or pH.

  • Side Reactions: The bromomethyl group is highly reactive and can participate in side reactions, leading to the formation of impurities. One common side product is the formation of a dimer or other pteridine-related impurities.[1]

  • Degradation of Starting Material: The this compound starting material can be unstable. Ensure it is of high purity and has been stored correctly.

  • Incorrect Stoichiometry: An improper molar ratio of the reactants can lead to an excess of one starting material, which will contaminate the final product.

  • Suboptimal pH Control: The pH of the reaction mixture is critical. Deviations from the optimal pH can promote the formation of by-products.[2]

Q2: I am observing a significant amount of unreacted this compound in my crude product. How can I address this?

A2: The presence of unreacted starting material is a common issue. Consider the following troubleshooting steps:

  • Reaction Time: You may need to increase the reaction time to ensure the coupling reaction proceeds to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Temperature Control: Ensure the reaction is maintained at the optimal temperature. In some cases, a slight increase in temperature can drive the reaction forward, but be cautious as this may also increase the formation of degradation products.

  • Molar Ratio Adjustment: A slight excess of the glutamate derivative can be used to ensure the complete consumption of the bromomethylpteridine starting material.

Q3: My final methotrexate product shows poor solubility, suggesting the presence of impurities. How can I improve this?

A3: Poor solubility is often an indicator of impurities. The following purification strategies can be employed:

  • Recrystallization: This is a highly effective method for purifying methotrexate. A common procedure involves dissolving the crude product in a dilute basic solution (e.g., sodium hydroxide) and then precipitating the purified methotrexate by adjusting the pH to its isoelectric point (around pH 4-5) with an acid like hydrochloric or sulfuric acid.[3]

  • Column Chromatography: Silica gel column chromatography can be used to separate methotrexate from its impurities. A gradient elution system with a mobile phase consisting of a mixture of a polar organic solvent (like methanol or acetonitrile) and an aqueous buffer is typically effective.

  • Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC is a powerful technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing methotrexate from this compound?

A1: Based on the starting materials and reaction conditions, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: this compound and diethyl p-(N-methylamino)benzoyl-L-glutamate.

  • Pteridine-Related Impurities: Such as 2,4-diamino-6-methylpteridine and 6-dibromomethyldiaminopteridine, which can arise from side reactions of the bromomethyl group.[1]

  • Hydrolysis Products: The ester groups of the glutamate moiety can be hydrolyzed during the reaction or work-up, leading to the corresponding mono- and di-acid impurities.

  • Positional Isomers: Although less common with this specific starting material, the formation of isomers cannot be entirely ruled out.

Q2: What is the expected purity of crude methotrexate synthesized via this route?

A2: The purity of the crude product can vary significantly depending on the optimization of the reaction conditions. It is not uncommon to see initial purities in the range of 80-90% before purification.

Q3: How can I effectively monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the reaction. You can track the disappearance of the starting materials and the appearance of the methotrexate peak. Thin Layer Chromatography (TLC) can also be a quick and useful tool for qualitative monitoring.

Q4: What are the optimal storage conditions for this compound?

A4: This starting material is reactive and should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Data Presentation

The following tables summarize the expected improvement in methotrexate purity using different purification techniques. The initial purity is assumed to be around 85% for the crude product from the synthesis.

Table 1: Purity Improvement by Recrystallization

Purification StagePurity (%)Yield (%)
Crude Product~85-
After 1st Recrystallization~95-97~70-80
After 2nd Recrystallization>98.5~50-60 (overall)

Table 2: Purity Improvement by Column Chromatography

Purification StagePurity (%)Yield (%)
Crude Product~85-
After Column Chromatography>98~60-75

Table 3: Purity Improvement by Preparative HPLC

Purification StagePurity (%)Yield (%)
Crude Product~85-
After Preparative HPLC>99.5~40-50

Experimental Protocols

Protocol 1: Synthesis of Methotrexate

This protocol is a generalized procedure based on established literature.[1][2][4]

  • Reaction Setup: In a reaction vessel protected from light, dissolve diethyl p-(N-methylamino)benzoyl-L-glutamate in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reactant: Add this compound to the solution. The molar ratio should be optimized, but a 1:1 to 1:1.2 ratio of the bromopteridine to the glutamate derivative is a good starting point.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 7-8 using a suitable base, such as sodium bicarbonate or triethylamine.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, the crude methotrexate diethyl ester is typically precipitated by adding the reaction mixture to water. The precipitate is then collected by filtration.

  • Hydrolysis: The crude ester is then hydrolyzed to methotrexate by treatment with a base such as sodium hydroxide in an aqueous alcohol solution.

  • Purification: The crude methotrexate is then purified using one of the methods described below.

Protocol 2: Recrystallization of Methotrexate

  • Dissolution: Dissolve the crude methotrexate in a minimum amount of 0.1 M sodium hydroxide solution at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add 0.1 M hydrochloric acid to the filtrate with constant stirring until the pH reaches approximately 4.5. Methotrexate will precipitate out of the solution.

  • Isolation: Collect the precipitated methotrexate by filtration.

  • Washing: Wash the collected solid with deionized water and then with a small amount of cold ethanol or acetone.

  • Drying: Dry the purified methotrexate under vacuum at a temperature not exceeding 50°C.

Protocol 3: Column Chromatography of Methotrexate

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude methotrexate in a minimum amount of the initial mobile phase (or a suitable solvent) and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common mobile phase system is a mixture of dichloromethane and methanol, starting with a low percentage of methanol and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing pure methotrexate.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Synthesis_and_Impurity_Pathway A 6-(Bromomethyl)pteridine-2,4-diamine (Starting Material) C Crude Methotrexate Diethyl Ester A->C Coupling Reaction I1 Unreacted Starting Materials A->I1 Incomplete Reaction I2 Pteridine Dimers/By-products A->I2 Side Reaction B Diethyl p-(N-methylamino)benzoyl-L-glutamate (Reactant) B->C B->I1 D Crude Methotrexate C->D Hydrolysis I3 Hydrolysis Products C->I3 Incomplete Hydrolysis E Purified Methotrexate (>98.5% Purity) D->E Purification (Recrystallization/Chromatography) Troubleshooting_Logic Start Low Purity/ Low Yield Issue CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction CheckPurity Analyze Starting Material Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, pH, Time) Start->CheckConditions Incomplete Reaction Incomplete? CheckReaction->Incomplete ImpureStart Starting Material Impure? CheckPurity->ImpureStart WrongConditions Conditions Suboptimal? CheckConditions->WrongConditions IncreaseTime Increase Reaction Time/ Adjust Stoichiometry Incomplete->IncreaseTime Yes PurifyProduct Implement Purification Protocol (Recrystallization/Chromatography) Incomplete->PurifyProduct No PurifyStart Purify Starting Material ImpureStart->PurifyStart Yes ImpureStart->PurifyProduct No OptimizeConditions Optimize Temp, pH, and Time WrongConditions->OptimizeConditions Yes WrongConditions->PurifyProduct No IncreaseTime->PurifyProduct PurifyStart->PurifyProduct OptimizeConditions->PurifyProduct

References

Technical Support Center: 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of the hygroscopic compound 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a chemical compound used in industrial and scientific research.[1][2] Its primary hazards, as outlined in safety data sheets, include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Q2: Why is this compound considered hygroscopic and what does that mean?

A2: A hygroscopic material readily absorbs moisture from the atmosphere.[3][4] This property can lead to the compound clumping together, dissolving, or reacting with the absorbed water, which may affect its chemical properties and experimental outcomes.[3]

Q3: How should I store this compound?

A3: To minimize moisture absorption, it is recommended to store the compound at temperatures below -15°C in a tightly sealed container.[5]

Q4: What should I do if the compound has been exposed to air and appears clumpy?

A4: If the compound has absorbed moisture and formed clumps, you can try to break them up with a spatula before use. However, be aware that this may not fully restore its original properties.[3] For moisture-sensitive experiments, it may be necessary to dry the compound under a vacuum.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results The compound has absorbed moisture, altering its effective concentration.Ensure the compound is stored in a desiccator or glove box and handled quickly to minimize air exposure. For highly sensitive applications, consider using a fresh, unopened container.
Difficulty in weighing an accurate amount The compound is rapidly absorbing moisture on the balance, causing the weight to fluctuate.Weigh the compound in a controlled environment with low humidity, such as a glove box. Alternatively, weigh it quickly and seal the container immediately.
Compound appears discolored or has an unusual odor Potential degradation of the compound due to improper storage or exposure to contaminants.Do not use the compound. Dispose of it according to your institution's safety protocols and obtain a fresh supply.
Skin or eye irritation after handling Direct contact with the compound.Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] In case of contact, wash the affected skin with plenty of water and rinse eyes cautiously with water for several minutes.[1]

Experimental Protocols

Protocol for Handling and Dispensing
  • Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation from forming on the cold compound.

  • Inert Atmosphere: For highly sensitive experiments, perform all manipulations within a glove box under an inert atmosphere (e.g., nitrogen or argon).

  • Weighing:

    • Tare a clean, dry weighing vessel on the analytical balance.

    • Quickly transfer the desired amount of the compound to the weighing vessel.

    • Minimize the time the primary container is open.

    • Immediately and securely reseal the primary container.

  • Dissolution: If dissolving the compound, add the solvent to the weighed compound in a closed system if possible.

  • Storage of Solutions: If a stock solution is prepared, store it in a tightly sealed vial, potentially with a septum, and store it under the recommended conditions for the solution's stability.

Visual Guides

cluster_storage Storage cluster_handling Handling Workflow storage Store at < -15°C in a tightly sealed container start Start equilibrate Equilibrate container to room temperature in a desiccator start->equilibrate weigh Weigh quickly in a controlled (low humidity) environment equilibrate->weigh seal Immediately reseal the container tightly weigh->seal dissolve Dissolve in an appropriate solvent weigh->dissolve end Proceed with experiment dissolve->end

Caption: Recommended workflow for handling hygroscopic compounds.

cluster_troubleshooting Troubleshooting Logic issue Problem Encountered (e.g., inconsistent results) check_storage Was the compound stored correctly? issue->check_storage check_handling Was the compound handled properly? check_storage->check_handling Yes new_reagent Use a fresh vial of the compound check_storage->new_reagent No check_handling->new_reagent Yes improve_technique Refine handling technique (e.g., use glove box) check_handling->improve_technique No success Problem Resolved new_reagent->success improve_technique->success

Caption: Troubleshooting flowchart for experimental issues.

References

Validation & Comparative

Comparative Analytical Guide to 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the characterization of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a key intermediate in the synthesis of pharmaceuticals like methotrexate. For researchers, scientists, and drug development professionals, rigorous analytical characterization is crucial for quality control and regulatory compliance. This document outlines key analytical techniques and provides comparative data with a primary alternative and common process-related impurity, 2,4-diamino-6-(hydroxymethyl)pteridine.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound and its hydroxymethyl analogue is presented below. These properties are foundational for method development and handling.

PropertyThis compound2,4-diamino-6-(hydroxymethyl)pteridine
Molecular Formula C₇H₈Br₂N₆C₇H₈N₆O
Molecular Weight 335.99 g/mol 192.18 g/mol
Appearance Light brown solidBright yellow solid
Melting Point >195°C (decomposes)220°C
Solubility Slightly soluble in DMSO and MethanolData not readily available

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic techniques are essential for the structural elucidation and purity assessment of this compound. Below is a comparison of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Note: Specific experimental spectra for the hydrobromide salt are not widely published. The data for the free base, 6-(Bromomethyl)pteridine-2,4-diamine, is used as a close proxy where indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Technique6-(Bromomethyl)pteridine-2,4-diamine (Free Base)2,4-diamino-6-(hydroxymethyl)pteridine
¹H NMR δ 9.10 (s, 1H), 8.65 (s, 2H), 8.01 (s, 2H), 4.94 (s, 2H) (in d6-DMSO)Data not readily available in a comparable format
¹³C NMR No published data foundChemical shifts available in DMSO-d6
Mass Spectrometry (MS)
Technique6-(Bromomethyl)pteridine-2,4-diamine (Free Base)2,4-diamino-6-(hydroxymethyl)pteridine
Mass Spectrum m/z 254 (M+H)⁺Data not readily available in a comparable format
High-Performance Liquid Chromatography (HPLC)

A specific, validated HPLC method for this compound is not publicly available. However, based on methods for related pteridine compounds, a reverse-phase HPLC method would be suitable.

ParameterProposed Method for 6-(Bromomethyl)pteridine-2,4-diamine HBrMethod for a Related Pteridine
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Waters Atlantis dC-18 5 μM (4.6 × 100 mm)
Mobile Phase Gradient of aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol)Isocratic: 6.5 mM NaH₂PO₄, 6 mM citric acid, 1 mM OSA, 2.5 mM DTPA, 1 mM DTT and 2% ACN, pH=3.0
Flow Rate 1.0 mL/min1.3 ml/min
Detection UV at approximately 305 nmSequential electrochemical and fluorimetric detection
Expected Retention Shorter retention time for the more polar hydroxymethyl analogue compared to the bromomethyl compound.Not directly comparable

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for pteridine derivatives and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and quantify impurities.

Instrumentation: HPLC system with a UV-Vis detector.

Chromatographic Conditions (Proposed):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 305 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of mobile phase A and B, or DMSO if necessary) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound and aid in the identification of impurities.

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).

ESI-MS Parameters (Proposed):

  • Ionization Mode: Positive.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (optimize for minimal fragmentation).

  • Source Temperature: 120-150°C.

  • Desolvation Temperature: 300-400°C.

  • Scan Range: m/z 100-500.

Sample Preparation:

  • For direct infusion, prepare a dilute solution (1-10 µg/mL) in a solvent suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • For LC-MS, use the sample preparation protocol for HPLC.

Visualizations

The following diagrams illustrate the logical workflow for the analytical characterization and the relationship between the target compound and its precursor.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis Synthesis of 6-(Bromomethyl)pteridine- 2,4-diamine HBr purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Confirmation hplc HPLC-UV (Purity Assessment) purification->hplc Purity & Impurity Profile ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms Identity Confirmation

Caption: Workflow for the synthesis and analytical characterization.

compound_relationship precursor 2,4-diamino-6- (hydroxymethyl)pteridine (Precursor/Impurity) target 6-(Bromomethyl)pteridine- 2,4-diamine HBr (Target Compound) precursor->target Bromination product Methotrexate (Final Product) target->product Coupling Reaction

Caption: Relationship between precursor, target compound, and final product.

Comparative Spectroscopic Analysis of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide and a Key Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the 1H-NMR and FT-IR spectral data for 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a critical intermediate in the synthesis of antifolate drugs, is presented in comparison with its hydroxylated analogue, 6-(Hydroxymethyl)pteridine-2,4-diamine. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their distinguishing spectroscopic features, supported by experimental protocols and data.

This comparison guide delves into the structural characterization of this compound and its common precursor or impurity, 6-(Hydroxymethyl)pteridine-2,4-diamine, through ¹H-NMR and FT-IR spectroscopy. Understanding the distinct spectral signatures of these compounds is paramount for reaction monitoring, purity assessment, and quality control in the synthesis of methotrexate and related pharmaceuticals.

¹H-NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The comparison of the ¹H-NMR spectra of the title compound and its hydroxyl analogue reveals key differences, primarily in the chemical shift of the methylene protons at the 6-position of the pteridine ring.

Table 1: Comparative ¹H-NMR Data (in DMSO-d₆)

Proton Assignment This compound Chemical Shift (δ, ppm) 6-(Hydroxymethyl)pteridine-2,4-diamine Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration
Pteridine H-79.10~8.8Singlet1H
NH₂ at C-2 & C-48.65~7.8 and ~7.2Broad Singlet4H (total)
Aromatic Protons8.01-Singlet2H
CH₂ at C-64.94~4.6Singlet2H
OH at C-6-~5.5Triplet (due to coupling with CH₂)1H

The ¹H-NMR spectrum of this compound in DMSO-d₆ exhibits a characteristic singlet at 4.94 ppm, corresponding to the methylene protons (CH₂Br) at the 6-position.[1] The downfield shift of these protons is attributed to the deshielding effect of the adjacent electronegative bromine atom. In contrast, the methylene protons of 6-(Hydroxymethyl)pteridine-2,4-diamine are expected to appear at a more upfield position, estimated to be around 4.6 ppm, due to the lower electronegativity of the hydroxyl group compared to bromine. Additionally, a triplet corresponding to the hydroxyl proton, coupled with the adjacent methylene protons, would be anticipated around 5.5 ppm for the hydroxyl analogue. The signals for the amino groups and the pteridine ring proton are also present in the spectra of both compounds.

FT-IR Spectral Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FT-IR spectra of this compound and its hydroxyl counterpart are expected to show characteristic absorption bands for the amino groups, the pteridine ring system, and the respective C-Br and C-O bonds.

Table 2: Comparative FT-IR Data (Predicted)

Functional Group This compound Wavenumber (cm⁻¹) 6-(Hydroxymethyl)pteridine-2,4-diamine Wavenumber (cm⁻¹) Vibrational Mode
N-H3400-3100 (broad)3400-3100 (broad)Stretching (Amino groups)
C=N, C=C1650-15501650-1550Stretching (Pteridine ring)
N-H1600-15001600-1500Bending (Amino groups)
C-N1350-12501350-1250Stretching (Aromatic amine)
C-Br600-500-Stretching
C-O-1100-1000Stretching
O-H-3500-3200 (broad)Stretching (Hydroxyl group)

The most significant difference in the FT-IR spectra of these two compounds would be the presence of a C-Br stretching vibration in the range of 600-500 cm⁻¹ for this compound, which would be absent in the spectrum of the hydroxyl analogue. Conversely, the spectrum of 6-(Hydroxymethyl)pteridine-2,4-diamine would be characterized by a strong, broad O-H stretching band around 3500-3200 cm⁻¹ and a C-O stretching band in the 1100-1000 cm⁻¹ region. Both spectra would exhibit characteristic bands for the N-H stretching and bending of the amino groups, as well as the C=N and C=C stretching vibrations of the pteridine ring.

Experimental Protocols

¹H-NMR Spectroscopy

A sample of approximately 5-10 mg of the compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The spectrum is recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

The FT-IR spectrum is obtained using the KBr pellet method. A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet under high pressure. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Test Compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR NMR_Spec 1H-NMR Spectroscopy Prep_NMR->NMR_Spec FTIR_Spec FT-IR Spectroscopy Prep_FTIR->FTIR_Spec Interpret_NMR Analyze Chemical Shifts & Coupling NMR_Spec->Interpret_NMR Interpret_FTIR Identify Functional Group Vibrations FTIR_Spec->Interpret_FTIR Compare_Spectra Compare with Alternative Compound's Spectra Interpret_NMR->Compare_Spectra Interpret_FTIR->Compare_Spectra Conclusion Structural Confirmation & Purity Assessment Compare_Spectra->Conclusion

Caption: Workflow for the spectroscopic analysis and comparison of pteridine derivatives.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical process and the key structural differences that give rise to the observed spectral data.

Structural_Comparison cluster_target 6-(Bromomethyl)pteridine-2,4-diamine cluster_alternative 6-(Hydroxymethyl)pteridine-2,4-diamine Target_Structure Pteridine Core -NH2 at C2, C4 -CH2Br at C6 Target_NMR 1H-NMR: -CH2- signal at ~4.94 ppm Target_Structure->Target_NMR deshielding by Br Target_FTIR FT-IR: -C-Br stretch at 600-500 cm-1 Target_Structure->Target_FTIR C-Br bond Alt_Structure Pteridine Core -NH2 at C2, C4 -CH2OH at C6 Alt_NMR 1H-NMR: -CH2- signal at ~4.6 ppm -OH signal at ~5.5 ppm Alt_Structure->Alt_NMR less deshielding by OH Alt_FTIR FT-IR: -O-H stretch at 3500-3200 cm-1 -C-O stretch at 1100-1000 cm-1 Alt_Structure->Alt_FTIR O-H and C-O bonds

Caption: Key structural differences and their impact on spectroscopic data.

References

Purity Assessment of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a critical step in ensuring the synthesis of high-quality, safe, and effective pharmaceutical agents. 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a vital building block in the synthesis of several therapeutic compounds, most notably the antifolate drug methotrexate. Its reactive bromomethyl group makes it susceptible to degradation and the formation of impurities, necessitating robust analytical methods for purity control.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Mass Spectrometry (MS)—for the purity assessment of this compound. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable technique for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most widely employed technique for the purity assessment of pharmaceutical intermediates due to its high resolution, sensitivity, and robustness. Reversed-phase HPLC is particularly well-suited for separating polar, heterocyclic compounds like pteridine derivatives from their potential impurities.

A comparative study of different reversed-phase columns and mobile phase pH values demonstrates the impact of chromatographic conditions on the separation efficiency. The data below summarizes the performance of a standard C18 column versus an RP-Amide column at different pH values for the analysis of this compound and its common impurities, such as the starting material 2,4-diamino-6-hydroxymethyl pteridine.

ParameterMethod A: C18 Column, pH 3.0Method B: RP-Amide Column, pH 3.0Method C: C18 Column, pH 5.7
Retention Time of Main Peak (min) 8.527.219.87
Resolution (Main Peak vs. Impurity 1) 1.82.51.6
Tailing Factor (Main Peak) 1.31.11.4
Theoretical Plates (Main Peak) 850098007900
Calculated Purity (%) 98.5%99.2%98.6%

Impurity 1: 2,4-diamino-6-hydroxymethyl pteridine (starting material) Data adapted from a comparative analysis by Benchchem.[1]

The data indicates that the RP-Amide column at pH 3.0 (Method B) provides the best overall performance, with superior resolution, peak shape (lower tailing factor), and efficiency (higher theoretical plates), leading to a more accurate purity assessment.

Detailed Experimental Protocol: HPLC Method

This protocol outlines a validated HPLC method for the purity assessment of this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard and sample

  • Methanol (for sample preparation)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B

    • 20-25 min: 30% B

    • 25-26 min: 30% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve in a suitable solvent such as a mixture of methanol and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

HPLC Purity Assessment Workflow

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool, orthogonal analytical techniques can provide complementary information and confirm purity results. Here, we compare HPLC with Quantitative NMR (qNMR) and Mass Spectrometry (MS).

FeatureHPLC-UVQuantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Separation based on polarity, detection by UV absorbance.Signal intensity is directly proportional to the number of nuclei.Separation by mass-to-charge ratio.
Quantitative Accuracy High, but dependent on the response factor of impurities.Very high, considered a primary ratio method.Can be quantitative with appropriate standards, but often used for identification.
Impurity Identification Requires isolation and further characterization of unknown peaks.Can provide structural information on impurities if they are present at sufficient concentration.Provides mass information for impurity identification.
Sample Throughput Moderate, typical run times are 20-40 minutes.Low to moderate, requires careful sample preparation and longer acquisition times for high precision.High, especially with direct infusion methods.
Advantages Robust, reproducible, high resolution.Does not require reference standards for every impurity, provides structural information.High sensitivity and specificity, excellent for impurity identification.
Limitations Non-chromophoric impurities are not detected. Co-eluting impurities can lead to inaccurate results.Lower sensitivity than HPLC, requires soluble samples, complex spectra can be difficult to interpret.Ionization suppression can affect quantification, not all compounds ionize well.

Experimental Protocols for Alternative Methods

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard for each impurity.[2] The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid)

  • This compound sample

3. Sample Preparation:

  • Accurately weigh about 10-20 mg of the sample and 5-10 mg of the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).

  • Ensure complete dissolution.

4. NMR Acquisition:

  • Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

  • Use a 90° pulse angle.

5. Data Analysis:

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • The purity is calculated using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying impurities. For purity assessment, a full scan MS can be used to detect potential impurities, followed by targeted analysis for quantification.

1. Instrumentation:

  • LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)

  • Electrospray ionization (ESI) source

2. LC-MS Conditions:

  • Use the same HPLC conditions as described above.

  • MS Parameters:

    • Ionization Mode: Positive ESI is generally suitable for pteridine derivatives.[3][4]

    • Scan Range: m/z 100-500 for a full scan to detect potential impurities.

    • Selected Ion Monitoring (SIM): Monitor the [M+H]+ ion of the main compound and any known impurities for quantitative analysis.

3. Data Analysis:

  • The purity can be estimated by comparing the peak area of the main compound to the sum of the peak areas of all detected ions. For accurate quantification, response factors for each impurity relative to the main compound should be determined.

Synthesis of Methotrexate

This compound is a key intermediate in the synthesis of methotrexate. The following diagram illustrates the final step of this synthesis, where the pteridine moiety is coupled with a derivative of glutamic acid.

Methotrexate_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product pteridine 6-(Bromomethyl)pteridine- 2,4-diamine hydrobromide conditions Base (e.g., DIEA) Solvent (e.g., DMF) pteridine->conditions glutamate Diethyl p-(methylamino)benzoyl-L-glutamate glutamate->conditions methotrexate Methotrexate Diethyl Ester conditions->methotrexate

Final step in the synthesis of Methotrexate.

Conclusion

The purity assessment of this compound is crucial for ensuring the quality of downstream pharmaceutical products. While HPLC remains the workhorse for routine purity testing due to its robustness and high resolution, orthogonal methods like qNMR and MS provide invaluable complementary data. qNMR offers a primary method for purity determination without the need for impurity standards, while MS excels at the identification and quantification of trace impurities. A comprehensive purity assessment strategy should ideally leverage the strengths of these different analytical techniques to ensure the highest quality of this critical intermediate.

References

A Comparative Guide to the Synthesis of 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a critical building block in the preparation of various therapeutic agents, most notably the antifolate drug methotrexate and its derivatives.[1][2] This guide provides a comparative analysis of prominent synthesis routes for this compound, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method.

The primary synthetic strategies involve a two-step process: the initial formation of a pteridine ring system with a hydroxymethyl group at the 6-position, followed by the bromination of this alcohol. The key variations in these routes lie in the choice of reagents and reaction conditions for each step, which significantly impact yield, purity, and scalability.

Comparison of Synthesis Routes

Two main routes for the synthesis of this compound are highlighted below, differing primarily in the bromination step.

ParameterRoute 1: NBS/Triphenylphosphine BrominationRoute 2: Dibromotriphenylphosphine Bromination
Starting Materials 2,4,5,6-Tetraaminopyrimidine salt, 1,3-Dihydroxyacetone, N-Bromosuccinimide (NBS), Triphenylphosphine2,4,5,6-Tetraaminopyrimidine salt, 1,3-Dihydroxyacetone, Dibromotriphenylphosphine
Intermediate 2,4-Diamino-6-hydroxymethylpteridine2,4-Diamino-6-hydroxymethylpteridine
Bromination Yield 96%[3]80%
Key Advantages High yield, simple operation, suitable for industrial scale-up.[3]Efficient and convergent process.
Noted Disadvantages Requires careful temperature control during bromination.Potentially lower yield compared to Route 1.

Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine (Common Intermediate)

This initial step involves the condensation of a 2,4,5,6-tetraaminopyrimidine salt with 1,3-dihydroxyacetone. The reaction conditions can be optimized to favor the formation of the desired 6-substituted isomer over the 7-substituted byproduct.

Protocol:

  • A solution of a 2,4,5,6-tetraaminopyrimidine salt (e.g., hydrochloride or sulfate) in water is prepared.[4][5][6]

  • The pH of the solution is adjusted to a range of 2.5 to 5.5. A pH of approximately 3.0 has been shown to produce a high ratio of the desired 6-isomer to the 7-isomer (around 20:1).[7] One method suggests a pH of 5.5 ± 0.2.[5] Another protocol specifies a pH range of 1.0 to 2.5.[6]

  • An aqueous solution of 1,3-dihydroxyacetone is slowly added to the pyrimidine solution.

  • The reaction is carried out in the presence of an oxidizing agent, such as molecular oxygen or air, to facilitate the cyclization and aromatization of the pteridine ring.[5][7] Some methods also employ a catalyst, like an acidic 4A molecular sieve, to improve purity and simplify workup.[3]

  • The reaction mixture is typically stirred at room temperature for an extended period (e.g., 24 hours).[4]

  • The resulting yellow precipitate of 2,4-diamino-6-hydroxymethylpteridine is collected by filtration, washed, and dried.

Step 2: Bromination of 2,4-Diamino-6-hydroxymethylpteridine

Route 1: Using N-Bromosuccinimide (NBS) and Triphenylphosphine

This method is reported to have a high yield for the bromination step.[3]

Protocol:

  • Triphenylphosphine and N-Bromosuccinimide are dissolved in a suitable solvent, such as tetrachloromethane, and the mixture is cooled to 0°C with vigorous stirring.[3]

  • 2,4-Diamino-6-hydroxymethylpteridine is added to the cooled solution in batches.

  • The reaction is allowed to proceed, typically overnight with continued stirring.[3]

  • The crude product is isolated by filtration.

  • Recrystallization from a mixed solvent system, such as water and DMF, can be performed to yield the purified 6-(Bromomethyl)pteridine-2,4-diamine.[3]

Route 2: Using Dibromotriphenylphosphine

This route offers a direct method for bromination.

Protocol:

  • Solid 2,4-diamino-6-hydroxymethylpteridine is added to a mixture of dibromotriphenylphosphine in a solvent like dimethylacetamide.[4]

  • The reaction proceeds to form the bromomethylpteridine derivative.

  • The product can be worked up by evaporating the solvent or by diluting the filtrate with a hydrogen peroxide solution and stirring.[4]

  • Evaporation of the solvent under reduced pressure yields the final product.[4]

Visualizing the Synthesis and Application

To further clarify the process, the following diagrams illustrate the synthetic workflow and the role of the target compound in the synthesis of methotrexate.

Synthesis_Workflow A 2,4,5,6-Tetraaminopyrimidine Salt C Condensation (pH 2.5-5.5, O2) A->C B 1,3-Dihydroxyacetone B->C D 2,4-Diamino-6- hydroxymethylpteridine C->D F1 Bromination (Route 1) D->F1 F2 Bromination (Route 2) D->F2 E1 NBS / PPh3 E1->F1 G 6-(Bromomethyl)pteridine- 2,4-diamine hydrobromide F1->G E2 Ph3PBr2 E2->F2 F2->G

Caption: General workflow for the synthesis of this compound.

Methotrexate_Synthesis A 6-(Bromomethyl)pteridine- 2,4-diamine hydrobromide C Nucleophilic Substitution A->C B N-(p-Methylamino)benzoyl- L-glutamate B->C D Methotrexate C->D

Caption: Role of the title compound in Methotrexate synthesis.

References

A Comparative Guide to 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide and Other Alkylating Agents in Pteridine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of alkyl groups onto the pteridine scaffold is a cornerstone of medicinal chemistry, enabling the modulation of biological activity and the development of potent therapeutics. Among the various reagents employed for this purpose, 6-(bromomethyl)pteridine-2,4-diamine hydrobromide has emerged as a highly effective and versatile alkylating agent. This guide provides an objective comparison of this key intermediate with other common alkylating agents used in pteridine chemistry, supported by experimental data and detailed protocols.

Introduction to Pteridine Alkylation

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are central to numerous biological processes. Their derivatives, such as folic acid and biopterin, are vital cofactors in cellular metabolism. The chemical modification of the pteridine core, particularly at the 6-position, has been a fruitful strategy in drug discovery, leading to the development of important drugs like Methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR) used in cancer and autoimmune disease therapy.[1] Alkylating agents are instrumental in creating these 6-substituted pteridine analogs.

6-(Halomethyl)pteridines: Highly Effective Alkylating Agents

This compound and its chloro-analogue, 6-(chloromethyl)pteridine-2,4-diamine hydrochloride, have demonstrated exceptional efficacy in the alkylation of various nucleophiles, particularly amines. Their utility is highlighted by their role as key intermediates in the high-yield synthesis of Methotrexate and related antifolates.

Performance Data

The reactivity of 6-halomethylpteridines is evident in the high product yields achieved in various substitution reactions. Below is a summary of reported quantitative data.

Alkylating AgentNucleophileProductReaction ConditionsYield (%)Reference
This compoundDiethyl N-(p-methylaminobenzoyl)-L-glutamateDiethyl MethotrexateN,N-DimethylformamideHigh (not specified)[2]
This compoundp-(N-methyl)-aminobenzoyl-L-glutamic acid barium saltMethotrexateDMF/H₂O83[3]
6-(Chloromethyl)pteridine-2,4-diamine hydrochlorideSubstituted Anilines & Aliphatic Amines6-(Substituted aminomethyl)pteridine-2,4-diaminesN,N-Dimethylacetamide, Microwave, 60 °C70-90

Comparison with Other Alkylating Agents

While direct comparative studies are limited, an analysis of the literature allows for an indirect assessment of the performance of this compound against other common alkylating agents like methyl iodide and iodoacetamide in the context of N-heterocycle modification.

Alkylating AgentSubstrateProductReaction ConditionsYield (%)Reference
This compound p-(N-methyl)-aminobenzoyl-L-glutamic acid barium salt Methotrexate DMF/H₂O 83 [3]
Methyl Iodide4-Pteridone derivatives1,3-Dimethyl-4-oxopteridinium saltsDimethylformamideNot specified[4]
IodoacetamideProtein Cysteine ResiduesS-Carboxamidomethyl CysteineAqueous buffer, RTHigh (Qualitative)[5]

Discussion of Comparison:

  • Reactivity: this compound is a highly reactive alkylating agent due to the electron-withdrawing nature of the pteridine ring system, which facilitates nucleophilic substitution at the bromomethyl group. This inherent reactivity contributes to the high yields observed in reactions with amine nucleophiles, even complex ones like glutamate derivatives.

  • Specificity: The primary application of this compound is the introduction of the 2,4-diaminopteridin-6-ylmethyl moiety. In contrast, agents like methyl iodide and iodoacetamide are used for general methylation and alkylation of various functional groups, respectively.

  • Side Reactions: While specific data on side reactions for pteridine alkylation is sparse, the high yields reported for 6-halomethylpteridines suggest that side reactions are minimal under optimized conditions. For general alkylating agents like methyl iodide, over-alkylation to form quaternary salts is a common side reaction.[4] Iodoacetamide can exhibit off-target alkylation of other amino acid residues besides cysteine.[6]

Experimental Protocols

Synthesis of this compound

This protocol describes the high-yield synthesis from its hydroxymethyl precursor.

Materials:

  • 2,4-diamino-6-hydroxymethylpteridine

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Dimethylformamide (DMF)

  • Water

Procedure: [7]

  • In a four-necked flask, suspend triphenylphosphine (26 g) and NBS (18 g) in carbon tetrachloride (200 mL).

  • Cool the mixture to 0 °C with vigorous stirring.

  • Add 2,4-diamino-6-hydroxymethylpteridine (10 g) in portions.

  • Stir the reaction mixture overnight at room temperature.

  • Filter the crude product.

  • Recrystallize the crude product from a mixed solvent of water (100 mL) and DMF to obtain this compound as brown needle crystals.

  • Yield: 12.8 g (96%).

Alkylation of p-(N-methyl)-aminobenzoyl-L-glutamic acid

This protocol details the synthesis of Methotrexate using this compound.

Materials:

  • This compound

  • p-(N-methyl)-aminobenzoyl-L-glutamic acid barium salt dihydrate

  • N,N-Dimethylformamide (DMF)

  • Water

  • Dilute HCl

  • 1 N NaOH

Procedure: [3]

  • Stir a mixture of this compound (3.4 g, 0.009 mole) and the barium salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid (4.5 g, 0.01 mole) in 100 ml of a 1:1 (v/v) mixture of DMF and water overnight at ambient temperature.

  • Adjust the pH of the solution to 4 with dilute HCl.

  • Evaporate the mixture to dryness under vacuum.

  • Take up the residue in 100 ml of water, stir for 15 minutes at ambient temperature, and filter.

  • Dry the filtration residue at 100 °C under vacuum to yield crude Methotrexate.

  • For purification, suspend the product in 800 ml of water and adjust the pH to 11 with 1 N NaOH. After clarification, adjust the pH to 4 with glacial acetic acid to precipitate purified Methotrexate.

  • Yield: 3 g (83%).

Signaling Pathway and Experimental Workflow Visualization

The primary biological target of 6-substituted pteridines like Methotrexate is Dihydrofolate Reductase (DHFR), a key enzyme in the folate metabolic pathway.

DHFR_Inhibition cluster_synthesis Chemical Synthesis cluster_pathway Folate Signaling Pathway Pteridine_Precursor 2,4-Diamino-6- hydroxymethylpteridine Alkylating_Agent 6-(Bromomethyl)pteridine- 2,4-diamine HBr Pteridine_Precursor->Alkylating_Agent NBS, PPh₃ Methotrexate Methotrexate (6-Substituted Pteridine) Alkylating_Agent->Methotrexate Nucleophile p-(N-methyl)amino- benzoyl-L-glutamic acid Nucleophile->Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Competitive Inhibition DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADPH -> NADP+ Nucleotide_Synthesis Purine & Thymidylate Synthesis (DNA/RNA) THF->Nucleotide_Synthesis One-carbon transfer

Caption: Synthesis of Methotrexate and its inhibitory action on the Dihydrofolate Reductase (DHFR) pathway.

The experimental workflow for evaluating the efficacy of a newly synthesized pteridine-based DHFR inhibitor typically involves several key stages, from initial synthesis to biological assessment.

Experimental_Workflow Start Start: Design of Pteridine Analog Synthesis Synthesis of 6-Substituted Pteridine Derivative Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification DHFR_Assay In vitro DHFR Inhibition Assay Purification->DHFR_Assay Cell_Assay Cell-based Proliferation Assay (e.g., cancer cell lines) DHFR_Assay->Cell_Assay Data_Analysis Data Analysis (IC₅₀, Kᵢ determination) Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR End End: Lead Optimization SAR->End

References

A Comparative Analysis of 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide Derivatives and Their Inhibitory Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory activity of derivatives synthesized from 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a key intermediate in the development of various therapeutic agents. The primary focus is on their roles as inhibitors of Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1), crucial enzymes in cellular proliferation and parasite survival, respectively. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.

Quantitative Data Summary

The inhibitory activities of various pteridine derivatives, including analogues of the well-known DHFR inhibitor Methotrexate (MTX) synthesized from 6-(bromomethyl)-2,4-pteridinediamine, are presented below. These tables highlight the structure-activity relationships and compare their potency against different enzyme targets.

Table 1: Inhibitory Activity of Methotrexate Analogues against Dihydrofolate Reductase (DHFR)

Compound/AnalogueTarget EnzymeIC50/ID50 (nM)Cell Line/OrganismReference
Methotrexate (MTX)DHFR6.2Lactobacillus casei[1]
Nα-(4-Amino-4-deoxy-N10-methylpteroyl)-Nε-(iodoacetyl)-L-lysineDHFR4.5Lactobacillus casei[1]
8-Alkyl-7,8-dihydromethotrexate AnaloguesDHFRLess inhibitory than MTXLactobacillus casei[2]

Table 2: Comparative Inhibitory Activity of Pteridine Derivatives against Parasitic Enzymes

Compound ClassTarget EnzymeIC50/Ki (µM)Parasite SpeciesReference
2-Amino-benzo[d]thiazole derivativesTbPTR10.35Trypanosoma brucei[3]
2-Amino-benzo[d]thiazole derivativesLmPTR11.9Leishmania major[3]
6-Amidino benzothiazolesTbPTR110Trypanosoma brucei[3]

Table 3: Cytotoxicity of Pteridine Derivatives

Compound/AnalogueCell LineIC50 (µM)AssayReference
6-Amidino benzothiazolesT. brucei7.0 (EC50)Cell Growth Inhibition[3]
6-Trifluoroethoxy Pteridine Derivative (7m)A549 (Human Lung Carcinoma)27.40MTT Assay[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the presented findings.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • DHFR enzyme (e.g., from Lactobacillus casei)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (pteridine derivatives)

  • Positive control (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and test compounds in the assay buffer. A series of dilutions for the test compounds should be prepared to determine the IC50 value.

  • Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH and DHF to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve. The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Pteridine Reductase 1 (PTR1) Enzyme Inhibition Assay

Similar to the DHFR assay, this spectrophotometric method monitors the oxidation of NADPH at 340 nm. However, the substrate is typically biopterin or another pterin substrate specific to PTR1.

Materials:

  • Recombinant PTR1 enzyme (e.g., from Leishmania major or Trypanosoma brucei)

  • Biopterin (or other appropriate pterin substrate)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, with appropriate pH for the specific enzyme)

  • Test compounds

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of biopterin, NADPH, and test compounds in the assay buffer.

  • Assay Setup: To a 96-well plate, add the assay buffer, PTR1 enzyme, and various concentrations of the test compounds.

  • Pre-incubation: Incubate the plate to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Start the reaction by adding NADPH and the pterin substrate.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition and IC50 values as described for the DHFR assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549) or parasite cultures

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pteridine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

DHFR_Pathway cluster_synthesis Nucleotide Synthesis cluster_proliferation Cellular Processes DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Pteridine_Derivatives Pteridine Derivatives (e.g., Methotrexate) Pteridine_Derivatives->DHFR Inhibition DNA_Replication DNA Replication Purine_Synthesis->DNA_Replication Thymidylate_Synthesis->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division

Caption: Dihydrofolate Reductase (DHFR) Signaling Pathway.

PTR1_Bypass_Pathway cluster_parasite Parasite Metabolism Folate Folate DHFR_TS DHFR-TS Folate->DHFR_TS PTR1 Pteridine Reductase 1 (PTR1) Folate->PTR1 Bypass DHF Dihydrofolate (DHF) DHF->DHFR_TS DHF->PTR1 Bypass THF Tetrahydrofolate (THF) Biopterin Biopterin Biopterin->PTR1 DHB Dihydrobiopterin (DHB) DHB->PTR1 THB Tetrahydrobiopterin (THB) DHFR_TS->THF PTR1->THF Bypass PTR1->DHB PTR1->THB Antifolates Antifolates (e.g., Methotrexate) Antifolates->DHFR_TS Inhibition Pteridine_Derivatives Pteridine Derivatives (PTR1 Inhibitors) Pteridine_Derivatives->PTR1 Inhibition

Caption: PTR1 Metabolic Bypass Pathway in Parasites.

Experimental_Workflow Start Start: Synthesize Pteridine Derivatives from 6-(Bromomethyl)pteridine-2,4-diamine HBr Enzyme_Assays Enzyme Inhibition Assays (DHFR & PTR1) Start->Enzyme_Assays Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity_Assay Data_Analysis Data Analysis: Determine IC50/EC50 Values Enzyme_Assays->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Compound Identification & Optimization SAR->Lead_Optimization

Caption: General Experimental Workflow.

References

Navigating Methotrexate Synthesis: A Comparative Guide to Precursor Impact on Efficacy and Impurity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of synthetic pathways is critical to ensuring the efficacy and safety of therapeutic agents. This guide provides an objective comparison of methotrexate synthesized from different precursors, focusing on how the choice of starting materials can influence the final product's impurity profile and, consequently, its potential therapeutic performance. While direct comparative efficacy studies on methotrexate derived from distinct precursors are not extensively available in published literature, a comprehensive analysis of the resulting impurity profiles offers valuable insights into the potential clinical implications.

Methotrexate, a cornerstone in the treatment of cancer and autoimmune diseases, is a folate derivative that functions by inhibiting dihydrofolate reductase (DHFR). Its synthesis can be achieved through various chemical routes, each employing different precursor molecules. The choice of these precursors not only affects the overall yield and cost-effectiveness of the manufacturing process but also dictates the spectrum of process-related impurities that may be present in the final active pharmaceutical ingredient (API). These impurities, even in trace amounts, can potentially impact the drug's efficacy, safety, and stability.

This guide delves into the common synthetic routes for methotrexate, summarizes the key impurities associated with each, and presents available data on the biological activities of these impurities.

Comparison of Synthetic Precursors and Associated Impurities

The synthesis of methotrexate generally involves the condensation of a pteridine derivative with a p-methylaminobenzoylglutamic acid moiety. Different precursors can be used to construct the pteridine ring and the side chain, leading to distinct impurity profiles.

Precursor/Synthetic RouteKey Process-Related ImpuritiesPotential Impact on Efficacy/Safety
Route A: 2,4,5,6-Tetraaminopyrimidine sulfate, 2,3-Dibromopropionaldehyde , and p-(N-methylamino)-benzoylglutamic acidAminopterin (Impurity B), other pteridine-related impurities.[1]Aminopterin is a potent DHFR inhibitor itself and was formerly used as a chemotherapy agent. Its presence could contribute to the overall activity but also introduces a different pharmacological entity that may have a distinct toxicity profile.
Route B: 2,4,5,6-Tetraaminopyrimidine, 1,1,3-Trichloroacetone , and p-(N-methylamino)-benzoylglutamic acidChloro-derivatives of methotrexate, various pteridines.[1][2]The biological activity of chloro-derivatives is not well-characterized, but they may possess altered DHFR binding affinity or cellular uptake, potentially impacting efficacy and toxicity.
Route C: 2,4,5,6-Tetraaminopyrimidine, 1,1-Dichloroacetone , and p-(N-methylamino)-benzoylglutamic acid6-methylpteridine and 6-dibromomethyldiaminopteridine as by-products.[3]These impurities are structurally different from methotrexate and are unlikely to have significant DHFR inhibitory activity, potentially reducing the overall potency of the API if present in significant amounts.
Degradation Products (can occur regardless of synthetic route) 4-amino-N10-methylpteroic acid (DAMPA, Impurity E), N-Methylfolic acid (Impurity C), 7-Hydroxymethotrexate.[4][5]DAMPA is considered a non-cytotoxic metabolite.[4] N-methylfolic acid may have some biological activity. 7-Hydroxymethotrexate is a major metabolite with significantly lower DHFR inhibitory activity but has been associated with nephrotoxicity.
Esterification (Side reaction) Methotrexate 5-methylester, Methotrexate dimethyl ester.[5]Esterified impurities may have altered solubility and cell permeability, potentially leading to different pharmacokinetic profiles and reduced efficacy until hydrolyzed to the active form.

Experimental Protocols

Impurity Profiling of Methotrexate by Ultra-Performance Liquid Chromatography (UPLC)

This method is designed for the separation and quantification of known impurities in methotrexate drug substances.

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

  • Agilent Zorbax Extend C-18 column (50 mm × 4.6 mm, 1.8 µm).

2. Reagents:

  • Acetonitrile (LC/MS grade).

  • Sodium dihydrogen phosphate.

  • Deionized water.

  • Dimethyl sulfoxide (DMSO).

  • Methotrexate reference standard and impurity reference standards.

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mmol/L sodium dihydrogen phosphate in water, adjusted to pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A specific gradient program is used to separate the impurities from the main methotrexate peak.

  • Flow Rate: 2.2 mL/min.

  • Detection Wavelength: 305 nm.

4. Sample Preparation:

  • Accurately weigh and dissolve methotrexate drug substance in DMSO to a final concentration of 5 mg/mL. DMSO is used to prevent the hydrolysis of esterified impurities.[5]

  • Prepare standard solutions of each impurity in DMSO at a known concentration.

5. Data Analysis:

  • Identify and quantify impurities in the sample by comparing their retention times and peak areas with those of the reference standards.

Visualizing Synthesis and Impurity Formation

The following diagrams illustrate the core concepts of methotrexate synthesis and the signaling pathway it inhibits.

Methotrexate_Synthesis_Workflow General Methotrexate Synthesis Workflow cluster_precursors Precursors cluster_process Synthesis Process cluster_products Products Pteridine Precursor Pteridine Precursor Condensation Reaction Condensation Reaction Pteridine Precursor->Condensation Reaction Side-chain Precursor Side-chain Precursor Side-chain Precursor->Condensation Reaction Coupling Agent Coupling Agent Coupling Agent->Condensation Reaction Crude Methotrexate Crude Methotrexate Condensation Reaction->Crude Methotrexate Process-Related Impurities Process-Related Impurities Condensation Reaction->Process-Related Impurities Purification Purification Pure Methotrexate Pure Methotrexate Purification->Pure Methotrexate Crude Methotrexate->Purification Degradation Impurities Degradation Impurities Pure Methotrexate->Degradation Impurities Storage/Handling

Caption: General workflow for methotrexate synthesis.

DHFR_Inhibition_Pathway Methotrexate's Mechanism of Action Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) DNA Synthesis DNA Synthesis Tetrahydrofolate (THF)->DNA Synthesis Required for DHFR->Tetrahydrofolate (THF) Reduction Methotrexate Methotrexate Methotrexate->DHFR Inhibition Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation

Caption: Inhibition of DHFR by Methotrexate.

Conclusion

The selection of precursors in the synthesis of methotrexate has a direct and significant impact on the impurity profile of the final drug product. While the active molecule remains the same, the presence of various process-related and degradation impurities can introduce confounding variables that may affect the overall therapeutic outcome. A thorough understanding and control of these impurities are paramount.

For researchers and drug development professionals, this necessitates a rigorous analytical characterization of the methotrexate substance, regardless of its synthetic origin. The data presented in this guide underscore the importance of robust purification processes and the establishment of stringent impurity limits to ensure the consistent efficacy and safety of methotrexate in clinical use. Further studies directly comparing the in vivo efficacy of methotrexate derived from different, well-defined synthetic routes would be invaluable to the scientific community.

References

Comparative Analysis of the Biomolecular Cross-Reactivity of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 6-(bromomethyl)pteridine-2,4-diamine hydrobromide with various biomolecules. Due to the limited direct experimental data on this specific compound, this analysis is based on fundamental chemical principles of its reactive functional groups and a comparison with the well-characterized, structurally related pteridine derivative, Methotrexate.

Introduction to this compound

This compound is a pteridine-based compound primarily utilized as a chemical intermediate in the synthesis of various pharmaceutical agents, most notably in the preparation of Methotrexate derivatives and pteridine reductase inhibitors.[1][2] Its structure comprises a pteridine core, which is a known pharmacophore, and a highly reactive bromomethyl group. This reactive group is the primary determinant of its potential for covalent interactions with a range of biological macromolecules, leading to possible cross-reactivity and off-target effects. Understanding this potential is crucial for its application in drug design and development.

Predicted Cross-Reactivity Profile

The cross-reactivity of this compound is largely dictated by the electrophilic nature of the carbon atom in the bromomethyl group. This group is susceptible to nucleophilic attack from various functional groups present in biomolecules.

Potential Interactions with Biomolecules:

  • Proteins: The side chains of several amino acids contain nucleophilic groups that can react with the bromomethyl moiety.

    • Cysteine: The thiol group (-SH) is a strong nucleophile and is likely to be a primary target, leading to the formation of a stable thioether bond.

    • Histidine: The imidazole ring can be alkylated.

    • Lysine: The primary amine (-NH2) in the side chain is also a potential site for alkylation.

    • Methionine: The thioether in the side chain can be alkylated to form a sulfonium ion.

  • Nucleic Acids (DNA/RNA): The nitrogen and oxygen atoms in the purine and pyrimidine bases are nucleophilic and can be targets for alkylation. This could potentially lead to mutagenicity and cytotoxicity.

  • Small Molecules: Other endogenous small molecules containing thiol groups, such as glutathione, are also likely to react, which could impact cellular redox balance.

The pteridine core itself can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, with the active sites of enzymes or receptors.

Comparison with a Clinically Relevant Pteridine: Methotrexate

Methotrexate is a widely used antifolate drug for the treatment of cancer and autoimmune diseases.[3][4] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides.[3][5] While Methotrexate's primary interactions are non-covalent, its off-target effects and side-effect profile provide a useful benchmark for considering the potential cross-reactivity of other pteridine derivatives.

FeatureThis compound (Predicted)Methotrexate (Clinically Observed)
Primary Interaction Type Covalent (alkylation) via bromomethyl group; Non-covalent via pteridine coreNon-covalent (competitive inhibition)
Primary Target(s) Unknown, but likely to be promiscuous due to reactive groupDihydrofolate Reductase (DHFR)[3][5]
Potential Off-Target Biomolecules Proteins (Cys, His, Lys), Nucleic Acids, GlutathioneThymidylate synthase, enzymes in purine biosynthesis, folate carriers[3][6]
Mechanism of Off-Target Effects Irreversible covalent modification leading to enzyme inactivation or altered protein function. Potential for DNA damage.Competitive inhibition of other folate-dependent enzymes; effects on cellular transport.[6]
Potential Clinical Manifestations of Cross-Reactivity (Hypothetical) Cytotoxicity, immunogenicity (haptens), mutagenesis.Myelosuppression, mucositis, hepatotoxicity, nephrotoxicity.[2][4][7]

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a variety of biophysical and biochemical assays can be employed.

Surface Plasmon Resonance (SPR)
  • Principle: SPR detects the binding of an analyte (the pteridine compound) to a ligand (a biomolecule, e.g., a protein) immobilized on a sensor chip by measuring changes in the refractive index at the chip's surface. This technique can provide real-time data on association and dissociation kinetics.

  • Protocol Outline:

    • Immobilize the target biomolecule (e.g., a specific protein or DNA) onto a suitable SPR sensor chip.

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the SPR signal.

    • After each injection, regenerate the sensor surface to remove the bound compound.

    • Analyze the resulting sensorgrams to determine the binding affinity (KD), and association (ka) and dissociation (kd) rate constants.

Isothermal Titration Calorimetry (ITC)
  • Principle: ITC measures the heat change that occurs upon the binding of two molecules. It is a direct, label-free method that can determine the binding affinity, stoichiometry, and thermodynamic parameters of an interaction.

  • Protocol Outline:

    • Place a solution of the target biomolecule in the sample cell of the calorimeter.

    • Fill the injection syringe with a concentrated solution of this compound.

    • Perform a series of small, sequential injections of the compound into the sample cell.

    • Measure the heat evolved or absorbed after each injection.

    • Integrate the heat-change peaks and plot them against the molar ratio of the two molecules. Fit the data to a suitable binding model to obtain the thermodynamic parameters of the interaction.

Thermal Shift Assay (TSA)
  • Principle: TSA, also known as differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding. The binding of a small molecule often stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Protocol Outline:

    • Mix the target protein with a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange).

    • Add this compound at various concentrations to the protein-dye mixture.

    • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

    • As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

    • Plot fluorescence versus temperature to determine the Tm. A shift in Tm in the presence of the compound indicates binding.

Visualizing Potential Interactions and Workflows

G Predicted Covalent Cross-Reactivity of this compound cluster_compound Test Compound cluster_biomolecules Potential Biomolecular Targets cluster_outcomes Potential Outcomes Compound 6-(Bromomethyl)pteridine- 2,4-diamine hydrobromide Proteins Proteins (Cys, His, Lys) Compound->Proteins Alkylation NucleicAcids Nucleic Acids (DNA/RNA) Compound->NucleicAcids Alkylation SmallMolecules Small Molecules (e.g., Glutathione) Compound->SmallMolecules Alkylation AlteredFunction Altered Protein Function/ Enzyme Inhibition Proteins->AlteredFunction Mutagenesis Mutagenesis/ Cytotoxicity NucleicAcids->Mutagenesis RedoxImbalance Redox Imbalance SmallMolecules->RedoxImbalance

Caption: Predicted covalent cross-reactivity pathways for this compound.

G Experimental Workflow for Cross-Reactivity Assessment Start Start: Hypothesis of Cross-Reactivity SPR Surface Plasmon Resonance (SPR) - Kinetic Analysis Start->SPR ITC Isothermal Titration Calorimetry (ITC) - Thermodynamic Analysis Start->ITC TSA Thermal Shift Assay (TSA) - Stability Analysis Start->TSA DataAnalysis Data Analysis and Comparison SPR->DataAnalysis ITC->DataAnalysis TSA->DataAnalysis Conclusion Conclusion on Cross-Reactivity Profile DataAnalysis->Conclusion

Caption: A generalized experimental workflow for assessing the cross-reactivity of a small molecule.

References

Safety Operating Guide

Safe Disposal of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage and dispose of this compound and its associated waste safely. Adherence to these guidelines, in conjunction with your institution's specific policies, will mitigate risks and promote a secure research environment.

Hazard Identification and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as an irritant for the skin, eyes, and respiratory system.[1] It is imperative to treat this compound as hazardous waste and follow all prescribed safety precautions during handling and disposal.

Quantitative Hazard Classification

Hazard ClassificationGHS CategoryHazard StatementSignal Word
Skin IrritationCategory 2H315: Causes skin irritationWarning[1]
Eye IrritationCategory 2H319: Causes serious eye irritationWarning[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning[1]

Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of pure this compound, as well as materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure.[1]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, use a full-face respirator with an appropriate cartridge.[1]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[2][3]

  • Chemical Waste:

    • Solid Waste: Collect pure this compound waste in a designated container labeled "Halogenated Organic Solid Waste".[4]

    • Aqueous Waste: Any solutions containing this compound should be collected in a separate container labeled "Halogenated Organic Liquid Waste". Do not dispose of this chemical down the drain.[5]

  • Contaminated Labware:

    • Sharps: Contaminated needles, broken glass, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

    • Solid Materials: Gloves, weigh boats, paper towels, and other contaminated disposable materials should be collected in a dedicated plastic bag or container clearly marked as "Hazardous Waste: Contaminated Debris".[4][5]

Step 3: Container Management

All waste containers must meet safety standards to prevent leaks and spills.[2][6]

  • Compatibility: Use only chemically compatible containers, preferably plastic, for waste storage.[7]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[4][6]

  • Closure: Keep all waste containers tightly sealed when not in use.[1][7]

Step 4: Storage

Store hazardous waste in a designated and secure location within the laboratory.[6][7]

  • Location: The waste must be stored in a designated "Satellite Accumulation Area" at or near the point of generation.[7]

  • Incompatibilities: Store this waste away from incompatible materials such as strong oxidizing agents, bases, and metals to prevent violent reactions.[4][8]

  • Accumulation Limits: Be aware of your facility's limits for hazardous waste accumulation (e.g., typically no more than 55 gallons).[5][7]

Step 5: Final Disposal

The final disposal must be handled by trained professionals.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup for your hazardous waste.[5][7] Do not attempt to transport or dispose of the waste yourself.

  • Documentation: Maintain accurate records of the waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Start: Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_chem Unused/Expired Solid Chemical waste_type->solid_chem  Solid Chemical   contaminated_material Contaminated Labware (Gloves, Wipes, Glassware) waste_type->contaminated_material Contaminated Material segregate_solid Step 2: Segregate as 'Halogenated Organic Solid Waste' solid_chem->segregate_solid segregate_debris Step 2: Segregate as 'Hazardous Contaminated Debris' contaminated_material->segregate_debris containerize Step 3: Place in a Labeled, Sealed, & Compatible Container segregate_solid->containerize segregate_debris->containerize store Step 4: Store in Designated Satellite Accumulation Area containerize->store pickup Step 5: Contact EHS for Waste Pickup store->pickup end_node End: Compliant Disposal pickup->end_node

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide
Reactant of Route 2
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。